molecular formula C6H13NO B1605024 Hexan-2-one oxime CAS No. 5577-48-0

Hexan-2-one oxime

Cat. No.: B1605024
CAS No.: 5577-48-0
M. Wt: 115.17 g/mol
InChI Key: WHXCGIRATPOBAY-UHFFFAOYSA-N
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Description

Hexan-2-one oxime is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexan-2-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO/c1-3-4-5-6(2)7-8/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXCGIRATPOBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5577-48-0
Record name Butyl methyl ketone oxime
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Record name 2-Hexanone, oxime
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Record name Hexan-2-one oxime
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Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Hexan-2-one Oxime for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Hexan-2-one Oxime and its Isomerism

This compound, with the chemical formula C₆H₁₃NO, is a ketoxime formed from the reaction of hexan-2-one and hydroxylamine. The core of its stereochemistry lies in the carbon-nitrogen double bond (C=N), which, due to restricted rotation, gives rise to geometric isomerism.[1][2] The presence of two different alkyl substituents on the imine carbon—a methyl group and a butyl group—results in the existence of two distinct geometric isomers: (E) and (Z)-Hexan-2-one oxime.[2][3]

The nomenclature of these isomers is based on the Cahn-Ingold-Prelog priority rules applied to the groups attached to the C=N double bond. For this compound, the butyl group has a higher priority than the methyl group. The hydroxyl (-OH) group is compared to the lone pair on the nitrogen atom.

  • (E) -This compound : The higher priority groups (butyl and hydroxyl) are on the opposite sides of the C=N double bond.

  • (Z) -This compound : The higher priority groups (butyl and hydroxyl) are on the same side of the C=N double bond.

The stereochemical configuration of oximes can significantly influence their physical, chemical, and biological properties, a critical consideration in drug development where specific isomers may exhibit desired therapeutic effects while others may be inactive or even toxic.[4][5]

isomers cluster_E (E)-Hexan-2-one oxime cluster_Z (Z)-Hexan-2-one oxime E_structure Z_structure E_structure->Z_structure C=N bond isomerism

Caption: Geometric isomers of this compound.

Physicochemical Properties

Specific experimental data for the individual (E) and (Z) isomers of this compound are not available. The following table summarizes the computed physicochemical properties for the mixture of isomers.

PropertyValueSource
Molecular FormulaC₆H₁₃NO[6]
Molecular Weight115.17 g/mol [6]
XLogP31.6[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count2[6]
Rotatable Bond Count3[6]
Exact Mass115.099714038 Da[6]
Topological Polar Surface Area32.6 Ų[6]
Heavy Atom Count8[6]
Complexity78.6[6]
Boiling Point (Predicted)505.42 K[7]
Critical Pressure (Predicted)3079.57 kPa[7]
Water Solubility (log10WS, Predicted)-1.15[7]
Octanol/Water Partition Coefficient (logPoct/wat, Predicted)2.027[7]

Experimental Protocols

General Synthesis of this compound (Mixture of Isomers)

The standard method for synthesizing oximes involves the condensation reaction of a ketone with hydroxylamine, typically in the presence of a base.[8] This procedure generally yields a mixture of (E) and (Z) isomers.

Materials:

  • Hexan-2-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or other suitable base

  • Ethanol

  • Water

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve hydroxylamine hydrochloride in a minimal amount of water.

  • Add a solution of sodium acetate in water to the hydroxylamine hydrochloride solution.

  • To this aqueous solution, add a solution of Hexan-2-one in ethanol.

  • The reaction mixture is typically stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).

  • After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent like dichloromethane.

  • The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound as a mixture of (E) and (Z) isomers.

General Methodologies for Isomer Separation

The separation of (E) and (Z) oxime isomers can be challenging due to their similar physical properties. Common laboratory techniques include:

  • Fractional Crystallization: This method relies on slight differences in the solubility of the isomers in a particular solvent system. By carefully controlling the temperature and solvent composition, one isomer may preferentially crystallize out of the solution.

  • Column Chromatography: This is a widely used technique for separating isomers.[8] A suitable stationary phase (e.g., silica gel) and a mobile phase with optimized polarity are chosen to achieve differential elution of the (E) and (Z) isomers.

Spectroscopic Characterization of Isomers

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for distinguishing between (E) and (Z) isomers of oximes.

¹H and ¹³C NMR Spectroscopy

The chemical shifts of the protons and carbons α to the C=N bond are particularly sensitive to the stereochemistry of the oxime.

  • ¹H NMR: The chemical shift of the protons on the carbon atom α to the C=N bond will differ between the (E) and (Z) isomers. Generally, the α-protons that are syn to the hydroxyl group are deshielded and appear at a lower field compared to the α-protons that are anti to the hydroxyl group.

  • ¹³C NMR: The chemical shift of the carbon atom α to the C=N bond is also diagnostic. The α-carbon syn to the hydroxyl group is typically shielded and resonates at a higher field (lower ppm) compared to the α-carbon anti to the hydroxyl group.[9]

Expected ¹H and ¹³C NMR Chemical Shift Differences for this compound Isomers:

Isomerα-Methyl Group (C1)α-Methylene Group (C3)
¹H NMR ¹³C NMR
(E) -This compound (OH is anti to methyl)Lower FieldHigher Field
(Z) -This compound (OH is syn to methyl)Higher FieldLower Field
Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. The C=N stretching vibration in oximes typically appears in the region of 1620-1690 cm⁻¹. While the IR spectra of the (E) and (Z) isomers are often very similar, subtle differences in the fingerprint region may be observed.

Workflow for Isomer Synthesis, Separation, and Characterization

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization start Hexan-2-one + Hydroxylamine HCl reaction Condensation Reaction start->reaction mixture Mixture of (E) and (Z) Isomers reaction->mixture separation Column Chromatography / Fractional Crystallization mixture->separation isomer_E (E)-Hexan-2-one oxime separation->isomer_E isomer_Z (Z)-Hexan-2-one oxime separation->isomer_Z nmr NMR Spectroscopy (¹H, ¹³C) isomer_E->nmr ir IR Spectroscopy isomer_E->ir isomer_Z->nmr isomer_Z->ir data_E Spectroscopic Data for (E)-Isomer nmr->data_E data_Z Spectroscopic Data for (Z)-Isomer nmr->data_Z ir->data_E ir->data_Z

Caption: General workflow for the synthesis and analysis of this compound isomers.

Relevance in Drug Development

The stereochemistry of a molecule is a critical determinant of its biological activity. Different isomers can interact differently with chiral biological targets such as enzymes and receptors, leading to variations in efficacy, metabolism, and toxicity.[4] While no specific biological activities for the isomers of this compound have been reported, the oxime functional group is present in various biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and other therapeutic properties.[5][10] Therefore, the isolation and individual biological evaluation of the (E) and (Z) isomers of this compound and its derivatives are essential steps in any drug discovery and development program.

Conclusion and Future Directions

This compound exists as a pair of (E) and (Z) geometric isomers due to the restricted rotation around the C=N double bond. While general methods for the synthesis, separation, and characterization of oxime isomers are well-established, specific experimental data for the individual isomers of this compound are currently lacking in the scientific literature.

For researchers and professionals in drug development, it is imperative to recognize the potential for significant differences in the biological profiles of these isomers. Future research should focus on the following areas:

  • Development of efficient and scalable methods for the selective synthesis or separation of the individual (E) and (Z) isomers of this compound.

  • Comprehensive spectroscopic and crystallographic characterization of the pure isomers to unequivocally determine their structures.

  • In-depth evaluation of the biological activities of each isomer, including their pharmacological and toxicological profiles.

Such studies will be crucial for unlocking the full potential of this compound and its derivatives in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Synthesis of Hexan-2-one Oxime from 2-Hexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of hexan-2-one oxime, a valuable chemical intermediate, from its parent ketone, 2-hexanone. The document details the underlying reaction mechanism, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for professionals in the chemical and pharmaceutical sciences.

Introduction

Oximes are a class of organic compounds characterized by the functional group C=N-OH.[1] They are versatile intermediates in organic synthesis, serving as precursors for amines, amides (via the Beckmann rearrangement), and various nitrogen-containing heterocycles.[1][2] The synthesis of oximes is typically achieved through the condensation reaction of an aldehyde or a ketone with hydroxylamine.[1][3] This guide focuses specifically on the preparation of this compound from 2-hexanone, a reaction of significant interest for its applications in fine chemical synthesis.

Reaction Pathway and Mechanism

The formation of this compound proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon of 2-hexanone.[3][4] The reaction is generally carried out using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile.[4][5] The mechanism involves an initial attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by a series of proton transfers and subsequent dehydration to yield the final oxime product.[4][5]

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data

The following tables summarize the physical properties of the key reactants and product, as well as typical reaction outcomes.

Table 1: Physical Properties of Reactants

CompoundFormulaMolar Mass ( g/mol )CAS Number
2-HexanoneC₆H₁₂O100.16[6]591-78-6[6]
Hydroxylamine HClNH₃OHCl69.495470-11-1
Sodium HydroxideNaOH40.001310-73-2

Table 2: Physical and Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₃NO[7][8][9]
Molecular Weight115.17 g/mol [7][10]
IUPAC NameN-hexan-2-ylidenehydroxylamine[7][9]
CAS Number5577-48-0[7][8][10]
XLogP31.6[7]
Boiling Point (Predicted)505.42 K[10]
LogP (Octanol/Water)2.027 - 2.25[10][11]

Table 3: Summary of a Representative Synthesis Method

ParameterValueReference
MethodSolvent-Assisted Mechanochemical Grinding[12][13]
Ketone:NH₂OH·HCl:Base Ratio1.0 : 1.2 : 1.2 (molar)[12]
SolventMethanol (catalytic amount)[12]
Reaction Time~10 minutes[12]
TemperatureRoom Temperature[12]
Typical YieldGood to Excellent (85-90% reported for similar ketones)[14]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on a solvent-assisted mechanochemical procedure, which is noted for its efficiency and reduced solvent usage.[12][13]

4.1 Materials and Reagents

  • 2-Hexanone (1.0 mmol, 100.16 mg)

  • Hydroxylamine hydrochloride (1.2 mmol, 83.39 mg)

  • Sodium hydroxide, crushed (1.2 mmol, 48.00 mg)

  • Methanol (0.2 - 0.4 mL)

  • Deionized water

  • Mortar and pestle

  • Thin Layer Chromatography (TLC) plate (silica gel)

4.2 Experimental Procedure

  • Reactant Grinding: In a clean, dry mortar, combine 1.0 mmol of 2-hexanone and 1.2 mmol of hydroxylamine hydrochloride. Grind the mixture thoroughly with a pestle for approximately 2 minutes.[12]

  • Base Addition: Add 1.2 mmol of crushed sodium hydroxide to the mortar.[12]

  • Solvent-Assisted Grinding: Add 0.1-0.2 mL of methanol to the mixture and continue to grind for another 2 minutes at room temperature.[12]

  • Reaction Time: Allow the reaction mixture to stand for 5 minutes.[12]

  • Final Grinding: Add another 0.1-0.2 mL of methanol and grind for a final 2 minutes.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC to confirm the consumption of the starting ketone.[12]

  • Workup and Isolation: Upon completion, transfer the crude mixture to a beaker. Wash the mixture with deionized water to remove inorganic salts (sodium chloride and excess sodium hydroxide).[12]

  • Drying: The resulting solid or oil is separated from the aqueous layer. If solid, it is air-dried. If an oil, it can be extracted with a suitable organic solvent (e.g., diethyl ether), and the solvent evaporated under reduced pressure.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization or column chromatography.

4.3 Characterization

The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:

  • Melting Point: To confirm the formation of a pure product if it is a solid.[12]

  • ¹H NMR Spectroscopy: To confirm the molecular structure. The spectrum for a similar compound, 2-pentanone oxime, shows characteristic peaks for the alkyl chain and a broad singlet for the oxime -OH proton.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product.[15] HPLC can also be used for analysis.[11]

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A Weigh Reactants: 2-Hexanone, NH2OH·HCl, NaOH B Combine 2-Hexanone and NH2OH·HCl in Mortar A->B C Grind for 2 min B->C D Add NaOH and Methanol C->D E Grind for 2 min, Rest for 5 min, Grind for 2 min D->E F Monitor by TLC E->F G Wash with Water to Remove Salts F->G H Separate Product (Filtration or Extraction) G->H I Dry Product H->I J Characterize Product (NMR, GC-MS, M.P.) I->J

Caption: A step-by-step workflow for the synthesis of this compound.

References

The Chemistry of Control: A Technical Guide to Oxime Formation with Hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of oxime formation, a crucial reaction in synthetic chemistry with significant applications in drug development and bioconjugation. We delve into the core mechanics of the reaction between aldehydes or ketones and hydroxylamine, providing a detailed examination of the reaction mechanism, kinetics, and influencing factors. This guide offers practical experimental protocols and quantitative data to empower researchers in their scientific endeavors.

The Core Reaction: Mechanism of Oxime Formation

The formation of an oxime is a condensation reaction between an aldehyde or a ketone and hydroxylamine (NH₂OH). The reaction proceeds in two main stages: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration of the resulting carbinolamine intermediate to form the oxime.[1][2]

The overall reaction can be summarized as follows:

R¹R²C=O + NH₂OH ⇌ R¹R²C=NOH + H₂O

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

The reaction is reversible and its rate is significantly influenced by the pH of the medium. A weakly acidic environment (typically pH 4-5) is optimal for oxime formation.[3] In highly acidic solutions, the hydroxylamine nucleophile is protonated, reducing its nucleophilicity. Conversely, in basic or neutral solutions, the dehydration of the carbinolamine intermediate is slow.

Below is a diagram illustrating the detailed mechanism of oxime formation.

OximeFormation carbonyl Aldehyde or Ketone (R¹R²C=O) hydroxylamine Hydroxylamine (NH₂OH) protonated_carbonyl Protonated Carbonyl carbonyl->protonated_carbonyl + H⁺ carbinolamine Carbinolamine Intermediate hydroxylamine->carbinolamine protonated_carbonyl->carbinolamine + NH₂OH (Nucleophilic Attack) H_ion H⁺ protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H⁺ H3O H₃O⁺ oxime Oxime (R¹R²C=NOH) protonated_carbinolamine->oxime - H₂O (Dehydration) H2O H₂O

Figure 1. Mechanism of acid-catalyzed oxime formation.

Kinetics and Influencing Factors

The rate of oxime formation is dependent on several factors, including the structure of the carbonyl compound, the concentration of reactants, temperature, and the presence of catalysts.

Reactivity of Aldehydes and Ketones

Generally, aldehydes react faster than ketones due to less steric hindrance around the carbonyl carbon.[4] Electron-withdrawing groups on the aldehyde or ketone can increase the electrophilicity of the carbonyl carbon, leading to a faster reaction rate. Conversely, electron-donating groups can decrease the reaction rate.

Carbonyl CompoundSecond-Order Rate Constant (M⁻¹s⁻¹)Conditions
Benzaldehyde8.2 ± 1.0pH 7, 100 mM aniline catalyst[4]
4-Nitrobenzaldehyde-Qualitatively faster than benzaldehyde
Acetone-Significantly slower than aldehydes
Cyclohexanone-Slower than aldehydes

Table 1. Comparative reactivity of selected carbonyl compounds in oxime formation. Direct comparative data under identical conditions is scarce in the literature; however, the general trend of aldehydes being more reactive than ketones is well-established.

pH Dependence

As mentioned, the pH of the reaction medium plays a critical role. The rate of oxime formation typically shows a bell-shaped dependence on pH, with the maximum rate observed in weakly acidic conditions (pH 4-5).[3]

pH_Dependence title pH Profile of Oxime Formation Rate y_axis Reaction Rate x_axis pH origin peak origin->peak Rate increases with protonation of carbonyl 4.5,0.5 4.5,0.5 peak->4.5,0.5 Rate decreases due to protonation of hydroxylamine 0.5,0 0.5,0 4.5,0 4.5,0 0.5,0->4.5,0 0,0.5 0,0.5 0,2.5 0,2.5 0,0.5->0,2.5

Figure 2. General pH-rate profile for oxime formation.

Catalysis

The rate of oxime formation can be significantly enhanced by the use of catalysts. Aniline and its derivatives are commonly used as catalysts, which act by forming a more reactive Schiff base intermediate with the carbonyl compound.[5]

Experimental Protocols

Below are detailed methodologies for the synthesis of two common oximes.

Synthesis of Benzaldehyde Oxime

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Hydroxylamine hydrochloride (0.70 g, 10 mmol)

  • Sodium hydroxide (0.40 g, 10 mmol)

  • Water (10 mL)

  • Ethanol (10 mL)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve sodium hydroxide in water in a flask.

  • Add benzaldehyde to the sodium hydroxide solution and stir.

  • In a separate container, dissolve hydroxylamine hydrochloride in a minimal amount of water and add it portion-wise to the benzaldehyde mixture while stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of a crystalline mass may be observed.

  • Extract the product with diethyl ether.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Evaporate the ether to obtain the benzaldehyde oxime.[6] The product is a mixture of (E)- and (Z)-isomers.[7]

Synthesis of Cyclohexanone Oxime

Materials:

  • Cyclohexanone (0.98 g, 10 mmol)

  • Hydroxylamine hydrochloride (0.83 g, 12 mmol)

  • Pyridine (1.8 mL, 22.3 mmol)

  • Ethanol (4 mL)

  • Water

Procedure:

  • In a round-bottomed flask, combine cyclohexanone, pyridine, and ethanol.

  • Add hydroxylamine hydrochloride to the mixture.

  • Stir the reaction mixture at 60°C for 1 hour.

  • Cool the mixture to room temperature and add water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

The following diagram outlines a general experimental workflow for oxime synthesis.

ExperimentalWorkflow start Start reagents Combine Carbonyl Compound, Hydroxylamine, and Solvent start->reagents reaction Stir at specified Temperature and Time reagents->reaction workup Reaction Work-up (e.g., Extraction, Precipitation) reaction->workup isolation Isolate Product (Filtration) workup->isolation purification Purify Product (Recrystallization, Chromatography) isolation->purification characterization Characterize Product (NMR, IR, Melting Point) purification->characterization end End characterization->end ADC_Logic antibody Monoclonal Antibody modification Introduce Carbonyl Group (e.g., via oxidation of glycans) antibody->modification modified_ab Carbonyl-Modified Antibody modification->modified_ab ligation Oxime Ligation modified_ab->ligation drug Cytotoxic Drug linker Attach Hydroxylamine Linker drug->linker modified_drug Hydroxylamine-Modified Drug linker->modified_drug modified_drug->ligation adc Antibody-Drug Conjugate (ADC) ligation->adc

References

An In-depth Technical Guide to the IUPAC Nomenclature of Hexan-2-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive analysis of the IUPAC nomenclature for Hexan-2-one oxime. It addresses the principles of functional class and substitutive naming conventions, details the critical role of stereoisomerism, and outlines the application of Cahn-Ingold-Prelog (CIP) priority rules for the unambiguous assignment of (E/Z) configurations. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a precise understanding of chemical nomenclature.

Introduction to Oxime Nomenclature

Oximes are chemical compounds belonging to the imines, with the general formula RR'C=NOH. They are formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine.[1][2][3] The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming these compounds, which are essential for clear and unambiguous communication in scientific literature. For ketoximes derived from unsymmetrical ketones, such as hexan-2-one, stereoisomerism must be considered to provide a complete and accurate name.

IUPAC Naming Conventions for this compound

There are two primary systematic methods endorsed by IUPAC for naming oximes.

Functional Class Nomenclature

This is a common and widely understood method. The name is constructed by taking the name of the parent ketone and appending the word "oxime" as a separate term.[4][5]

  • Parent Ketone: Hexan-2-one

  • Functional Class Name: this compound

While this name correctly identifies the constitution of the molecule, it is incomplete as it does not specify the stereochemistry around the carbon-nitrogen double bond.

Substitutive Nomenclature

Substitutive nomenclature is often preferred for its precision and is used for generating Preferred IUPAC Names (PINs). In this system, the oxime is named as a derivative of hydroxylamine.

  • Parent Structure: Hydroxylamine (H₂NOH)

  • Substituent: The hexan-2-ylidene group (derived from hexan-2-one) is attached to the nitrogen atom.

  • Substitutive Name: N-hexan-2-ylidenehydroxylamine[6][7]

This name, like the functional class name, must be prefixed with a stereodescriptor to be unambiguous.

Stereochemistry of this compound

The C=N double bond in the oxime of an unsymmetrical ketone is a stereogenic center, giving rise to geometric isomers. These isomers are designated using the (E/Z) notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.[8]

Application of Cahn-Ingold-Prelog (CIP) Rules

To assign the (E) or (Z) configuration, priorities are assigned to the two substituents on the carbon atom and the two substituents on the nitrogen atom of the C=N double bond.

  • Substituents on Carbon (C2):

    • Butyl (-CH₂CH₂CH₂CH₃): Higher priority (first atom is C, attached to other C's).

    • Methyl (-CH₃): Lower priority (first atom is C, attached to H's).

  • Substituents on Nitrogen:

    • Hydroxyl (-OH): Higher priority (atom is O, atomic number 8).

    • Lone pair of electrons: Lower priority.

Assignment of (E) and (Z) Isomers
  • (Z)-isomer: The higher-priority groups (butyl and hydroxyl) are on the same side (Zusammen) of the double bond.

  • (E)-isomer: The higher-priority groups (butyl and hydroxyl) are on opposite sides (Entgegen) of the double bond.

Summary of IUPAC Names

The quantitative data regarding the nomenclature is summarized below.

Isomer ConfigurationFunctional Class NameSubstitutive Name (PIN)
(E)-isomer (E)-Hexan-2-one oxime(E)-N-hexan-2-ylidenehydroxylamine
(Z)-isomer (Z)-Hexan-2-one oxime(Z)-N-hexan-2-ylidenehydroxylamine

Experimental Protocols for Stereoisomer Determination

The determination of the specific stereoisomer ((E) or (Z)) is crucial in drug development and chemical synthesis, as different isomers can have varied biological activities.

Protocol: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

  • Objective: To determine the spatial proximity of protons to elucidate the geometry around the C=N double bond.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing 2D NOESY experiments.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals.

    • Set up a 2D NOESY experiment. A mixing time (τₘ) in the range of 500-800 ms is typically effective for molecules of this size.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis and Interpretation:

    • Process the 2D NOESY spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • For the (E)-isomer: A cross-peak (NOE) is expected between the protons of the methyl group (-CH₃) and the hydroxyl proton (-OH), as they are on the same side of the double bond.

    • For the (Z)-isomer: A cross-peak is expected between the α-methylene protons of the butyl group (-CH₂-) and the hydroxyl proton (-OH).

Visualizations

Synthesis Pathway

G cluster_reactants Reactants cluster_products Products Hexanone Hexan-2-one Hydroxylamine Hydroxylamine (NH2OH) Oxime This compound (E/Z mixture) Hydroxylamine->Oxime Condensation plus1 + plus2 + H2O

Caption: Formation of this compound from Hexan-2-one and Hydroxylamine.

Stereoisomer Structures and CIP Priority

Caption: (E) and (Z) isomers showing Cahn-Ingold-Prelog (CIP) priorities.

IUPAC Naming Workflow

G A Start: Identify Molecule (this compound) B Is the parent ketone symmetrical? A->B C No (Methyl vs. Butyl) B->C No D Yes B->D Yes E Stereoisomers exist. Apply CIP Rules. C->E F No stereoisomers exist. Name is complete. D->F G Assign priorities to groups on C=N bond E->G H Determine if high-priority groups are on same (Z) or opposite (E) side G->H I Add (E)- or (Z)- prefix to the name H->I J Final Name: (E)-Hexan-2-one oxime or (Z)-Hexan-2-one oxime I->J

Caption: Logical workflow for the systematic IUPAC naming of a ketoxime.

References

An In-depth Technical Guide to Hexan-2-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 5577-48-0

Executive Summary: This technical guide provides a comprehensive overview of Hexan-2-one oxime (CAS No. 5577-48-0) for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, provides generalized experimental protocols for its synthesis and characterization, and explores its key chemical reactivity, with a focus on the Beckmann rearrangement. While specific biological data on this compound is limited, this guide discusses the broader biological significance of the oxime functional group and outlines toxicological considerations based on related compounds. Visual diagrams are provided for key chemical processes to facilitate understanding.

Introduction

This compound, also known as methyl butyl ketoxime, is an organic compound belonging to the ketoxime family. Oximes are characterized by the functional group RR'C=NOH and are typically formed through the condensation of an aldehyde or ketone with hydroxylamine.[1] They serve as crucial intermediates in organic synthesis, most notably as precursors to amides via the Beckmann rearrangement, a reaction of significant industrial importance for producing materials like Nylon-6 from caprolactam.[2][3]

While the broader class of oximes has been investigated for diverse biological activities, including anticancer and anti-inflammatory properties, specific research into this compound is not extensive.[4][5] This guide consolidates the available chemical data and presents it in the context of established principles of oxime chemistry to serve as a foundational resource.

Physicochemical Properties

The properties of this compound have been compiled from various chemical databases. The data, including both experimental and computationally predicted values, are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 5577-48-0[6]
Molecular Formula C₆H₁₃NO[6][7]
Molecular Weight 115.17 g/mol [7][8]
IUPAC Name N-hexan-2-ylidenehydroxylamine[7]
Synonyms 2-Hexanone, oxime; Methyl n-butyl ketone oxime; Butyl methyl ketoxime[9][10]
Appearance White crystalline solid[11] (for related oximes)
Boiling Point 505.42 K (232.27 °C) (Joback Calculated)[8]
LogP (Octanol/Water) 2.027 (Crippen Calculated)[8]
Water Solubility -1.15 (log10(mol/L)) (Crippen Calculated)[8]
InChI Key WHXCGIRATPOBAY-VOTSOKGWSA-N[6]
SMILES CCCCC(=NO)C[8]

Synthesis and Characterization

The most common method for synthesizing ketoximes is the reaction of a ketone with hydroxylamine, typically from its salt form, hydroxylamine hydrochloride, in the presence of a base.[1]

Synthesis Workflow

The general workflow for the laboratory-scale synthesis and purification of this compound from its parent ketone is depicted below.

G General Synthesis Workflow for this compound reagents Reagents: Hexan-2-one Hydroxylamine HCl Base (e.g., NaOH, Pyridine) reaction Condensation Reaction (Stirring at RT or gentle heating) reagents->reaction solvent Solvent System (e.g., Ethanol/Water) solvent->reaction monitoring Reaction Monitoring (TLC or GC) reaction->monitoring In-process control workup Aqueous Workup (Extraction with organic solvent) reaction->workup Upon completion monitoring->reaction purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of this compound. Caution: Handle all chemicals in a fume hood with appropriate personal protective equipment.

Materials:

  • Hexan-2-one (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium hydroxide (NaOH) (1.2 eq) or Pyridine

  • Methanol or Ethanol

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Mortar and pestle (for mechanochemical method) or Round-bottom flask with magnetic stirrer

Procedure (Mechanochemical): [12][13]

  • In a mortar, add Hexan-2-one (1.0 mmol, 100 mg) and hydroxylamine hydrochloride (1.2 mmol, 83 mg).

  • Grind the components together with a pestle for 1-2 minutes.

  • Add crushed sodium hydroxide (1.2 mmol, 48 mg) to the mixture.

  • Grind for an additional 2 minutes, adding a few drops (0.1-0.2 mL) of methanol to assist the reaction.

  • Let the reaction mixture stand for 5-10 minutes.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Hexane:Ethyl Acetate).

  • Upon completion, transfer the crude mixture to a separatory funnel using water and an extraction solvent (e.g., diethyl ether).

  • Extract the aqueous layer twice with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane.

Experimental Protocol: Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A nonpolar column such as a DB-5ms or HP-5MS is suitable.

  • Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.

  • Analysis: The retention time will be characteristic of the compound, and the mass spectrum should show a molecular ion peak (M+) at m/z = 115, along with a fragmentation pattern consistent with the structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: [12]

  • Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.

  • ¹H NMR: Expect signals corresponding to the butyl chain protons (CH₃, -CH₂-), the methyl group adjacent to the oxime, and a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

  • ¹³C NMR: Expect six distinct carbon signals corresponding to the six carbon atoms in the molecule.

Chemical Reactivity: The Beckmann Rearrangement

The most significant reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime into an N-substituted amide.[2][14] This reaction is stereospecific, with the group that is anti-periplanar to the hydroxyl group migrating to the nitrogen atom.

Mechanism of Action

For an unsymmetrical ketoxime like this compound, two geometric isomers (E and Z) are possible, which can lead to two different amide products. The general mechanism is outlined below.

G Mechanism of the Beckmann Rearrangement cluster_0 start Ketoxime step1 Protonation of -OH (Acid Catalyst, H⁺) start->step1 1 step2 Formation of a good leaving group (-OH₂⁺) step1->step2 step3 Migration of Anti-Group & Loss of Water step2->step3 2. Concerted Rearrangement step4 Nitrilium Ion Intermediate step3->step4 step5 Attack by Water step4->step5 3. Nucleophilic Attack step6 Deprotonation step5->step6 end N-Substituted Amide step6->end 4. Tautomerization

Caption: Key steps in the acid-catalyzed Beckmann rearrangement of a ketoxime.

Synthetic Utility

For this compound, the migration of the butyl group (anti to the -OH group) would yield N-butylacetamide. Conversely, migration of the methyl group would produce N-methylpentanamide. The product ratio depends on the initial ratio of the E/Z oxime isomers and the reaction conditions, which can sometimes promote isomerization before rearrangement.[2]

Biological and Toxicological Profile

Biological Activity of the Oxime Functional Group

There is a lack of specific studies on the biological activity or signaling pathways of this compound. However, the oxime moiety is present in numerous biologically active compounds and approved drugs.[5] Research on various oxime-containing molecules has revealed a wide range of activities, including:

  • Anticancer Potential: Many oxime derivatives, such as those of the natural alkaloid indirubin, have shown potent activity as kinase inhibitors (e.g., CDK2), which are critical targets in cancer therapy.[4][5]

  • Anti-inflammatory Effects: Some oximes exhibit anti-inflammatory properties comparable to standard drugs like indomethacin.[4]

  • Acetylcholinesterase Reactivators: Oximes like Pralidoxime are used as antidotes for organophosphate nerve agent poisoning.[4]

The presence of both a hydrogen bond donor (-OH) and acceptors (N and O) allows the oxime group to form distinct interactions with biological targets compared to a simple carbonyl group.[4]

Toxicological Considerations and Data Gaps

No dedicated toxicological studies for this compound were identified. However, important safety considerations can be inferred from its parent ketone, 2-hexanone.

  • Toxicity of 2-Hexanone: The precursor, 2-hexanone (also known as methyl n-butyl ketone or MBK), is a known neurotoxin.[15][16] Chronic exposure can lead to peripheral neuropathy. Its toxicity is mediated by its metabolite, 2,5-hexanedione. Given this, the metabolic fate of this compound would be a critical factor in assessing its potential toxicity.

  • Data from Related Oximes: Safety assessments of other aliphatic oximes used as fragrance ingredients suggest that, depending on the structure, some may have potential for skin sensitization but low concern for genotoxicity.[17]

A thorough toxicological evaluation, including metabolism studies, genotoxicity, and systemic toxicity assays, would be required to characterize the safety profile of this compound for any application involving potential human exposure.

Applications and Future Research Directions

Currently, the primary application of this compound is as an intermediate in organic synthesis and as a research chemical. Its utility lies in its ability to be converted into amides, amines, or other nitrogen-containing functional groups.

Future research could explore several avenues:

  • Catalytic Beckmann Rearrangement: Developing more efficient and greener catalytic systems for the rearrangement of this compound to selectively produce either N-butylacetamide or N-methylpentanamide.

  • Biological Screening: Given the diverse bioactivities of the oxime class, this compound could be screened in various assays (e.g., anticancer, antimicrobial, anti-inflammatory) to identify any potential therapeutic properties.

  • Toxicological Assessment: A comprehensive safety evaluation is necessary to fill the existing data gap and understand any potential risks associated with its use and handling.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the C=N-OH Functional Group in Oximes

The oxime functional group, characterized by its C=N-OH moiety, is a cornerstone of modern organic chemistry. Its remarkable versatility stems from a unique combination of structural features, including stereoisomerism and ambidentate nucleophilicity, which allows it to participate in a wide array of chemical transformations.[1][2] This guide provides a comprehensive exploration of the core reactivity of oximes, detailing key reactions, quantitative data, and experimental protocols relevant to research and development in the chemical and pharmaceutical sciences.

Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine.[3][4][5] This reaction is highly reliable and proceeds under mild conditions, making oximes readily accessible precursors for a multitude of applications. In drug development, the oxime moiety is present in several FDA-approved drugs, including antibiotics like cefuroxime and antidotes for organophosphate poisoning such as pralidoxime.[6][7][8] Furthermore, the formation of the stable oxime linkage is a premier bioorthogonal "click" reaction, indispensable for protein labeling, drug targeting, and the construction of complex biomolecular conjugates.[9][10]

Core Reactivity and Structural Properties

The chemical behavior of the oxime group is dictated by its electronic structure and stereochemistry.

  • Structure and Isomerism: The C=N double bond restricts rotation, leading to geometric (E/Z) stereoisomerism. These isomers, historically termed syn and anti, can exhibit different reactivity, which is particularly crucial in rearrangement reactions where the stereochemistry dictates the migrating group.[3] Both forms are often stable enough to be separated by standard techniques.[3]

  • Ambidentate Nucleophilicity: The oxime group possesses two nucleophilic centers: the nitrogen and the oxygen atoms. Alkylation, for instance, can occur at either atom, though O-alkylation is generally preferred.[1]

  • Acidity and Basicity: The hydroxyl proton is weakly acidic (pKa ≈ 1), while the nitrogen atom is basic (pKb ≈ 12).[11]

  • Hydrolytic Stability: In aqueous solutions, oximes are significantly more resistant to hydrolysis (100- to 1000-fold) than analogous hydrazone linkages, a property that is highly advantageous in bioconjugation applications.[3]

Figure 1. Logical overview of oxime reactivity.

Major Reaction Pathways

The C=N-OH group undergoes several fundamentally important reactions, which are widely exploited in synthesis.

Beckmann Rearrangement

This is a classic acid-catalyzed reaction that converts an oxime into an N-substituted amide or a lactam (from cyclic oximes).[3][12] It is a cornerstone of industrial chemistry, most notably in the production of caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[4][13][14]

Mechanism: The reaction is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). This is followed by the migration of the alkyl or aryl group that is anti (trans) to the leaving group, forming a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide product.[15][16]

G start Ketoxime protonation Protonation of OH group (Acid Catalyst, H+) start->protonation leaving_group Formation of good leaving group (-OH2+) protonation->leaving_group rearrangement Migration of Anti-Group (R') & Loss of H2O leaving_group->rearrangement nitrilium Nitrilium Ion Intermediate rearrangement->nitrilium hydrolysis Nucleophilic attack by H2O nitrilium->hydrolysis deprotonation Deprotonation hydrolysis->deprotonation tautomerization Tautomerization deprotonation->tautomerization end Amide Product tautomerization->end

Figure 2. Beckmann rearrangement mechanism.

Neber Rearrangement

The Neber rearrangement transforms a ketoxime into an α-amino ketone.[17][18] The reaction typically involves converting the oxime to a better leaving group, such as a tosylate (O-SO₂Ar), followed by treatment with a base.[17]

Mechanism: The base abstracts an α-proton to form a carbanion. This is followed by intramolecular nucleophilic displacement of the tosylate group to form a transient azirine intermediate. Subsequent hydrolysis of the azirine yields the final α-amino ketone product.[17][19] The Beckmann rearrangement can sometimes be a competing side reaction.[17]

G start Ketoxime tosylation Convert OH to O-Tosylate (e.g., Tosyl Chloride) start->tosylation carbanion Deprotonation at α-carbon (Base) tosylation->carbanion displacement Intramolecular Nucleophilic Displacement carbanion->displacement azirine Azirine Intermediate displacement->azirine hydrolysis Hydrolysis of Azirine azirine->hydrolysis end α-Amino Ketone hydrolysis->end

Figure 3. Neber rearrangement mechanism.

Oxime Ligation

Oxime ligation is a highly efficient and chemoselective reaction between an aminooxy group (-ONH₂) and an aldehyde or ketone, forming a stable oxime bond.[9] This reaction is a cornerstone of bioconjugation and chemical biology due to its bioorthogonality—it proceeds under mild, aqueous conditions without interfering with other biological functional groups.[9] Aniline and its derivatives are often used as catalysts to dramatically accelerate the reaction rate, especially at neutral pH.[10][20]

Mechanism of Catalysis: Aniline acts as a nucleophilic catalyst. It first reacts with the aldehyde to form a protonated Schiff base (anilinium ion), which is more electrophilic than the starting aldehyde. The aminooxy nucleophile then attacks this activated intermediate, leading to the formation of the oxime product and regeneration of the aniline catalyst.

G cluster_cycle Aniline Catalytic Cycle Aniline Aniline Catalyst (Ph-NH2) SchiffBase Protonated Schiff Base (Activated Intermediate) Aniline->SchiffBase + Aldehyde, H+ Aldehyde Aldehyde (R-CHO) Tetrahedral Tetrahedral Intermediate SchiffBase->Tetrahedral + Aminooxy Aminooxy Aminooxy Compound (R'-ONH2) Oxime Oxime Product (R-CH=N-OR') Tetrahedral->Oxime - H2O Oxime->Aniline Regenerates Catalyst

Figure 4. Aniline-catalyzed oxime ligation.

Other Key Reactions
  • Reduction to Amines: Oximes can be readily reduced to primary amines using various reagents, including catalytic hydrogenation or metal hydrides like LiAlH₄.[3][4] This provides a valuable synthetic route to amines from carbonyl compounds.

  • Hydrolysis: The C=N bond can be cleaved by heating with inorganic acids, regenerating the original aldehyde or ketone and hydroxylamine.[3] This reaction is useful for the deprotection of carbonyl groups.

  • Dehydration to Nitriles: Aldoximes can be dehydrated using reagents like acid anhydrides to yield nitriles (R-C≡N).[3][4]

  • Radical Reactions: Iminoxyl radicals can be generated from oximes and used in intramolecular cyclizations and C-H bond functionalization, providing access to complex heterocyclic structures.[21]

Quantitative Data Summary

The efficiency of oxime reactions is highly dependent on conditions. The following tables summarize key quantitative data for the most prominent transformations.

Table 1: Beckmann Rearrangement of Cyclohexanone Oxime

Catalyst/Reagent Temperature (°C) Time Yield of Caprolactam (%) Reference
Sulfuric Acid 100-120 1-2 h >98% Industrial Data
Cyanuric Chloride / ZnCl₂ 120 30 min 94% [14]
Polyphosphoric Acid (PPA) 130 1 h 85-95% General Literature

| Vilsmeier Reagent | RT - 60 | 1-4 h | 30-46% (for chromanone oximes) |[11] |

Table 2: Kinetics of Aniline-Catalyzed Oxime Ligation

Reaction Components pH Catalyst (Aniline) Rate Constant (k₁) (M⁻¹s⁻¹) Equilibrium Constant (Keq) Reference
Benzaldehyde + Aminooxyacetyl-peptide 7.0 100 mM 8.2 ± 1.0 >10⁵ [20]
Aromatic Aldehydes + Aminooxy groups Neutral Aniline 10¹ - 10³ High [20]
General Aldehyde + Hydroxylamine ~4.5 10 mM 400x increase vs. uncatalyzed - [10]

| General Aldehyde + Hydroxylamine | 7.0 | 10 mM | 40x increase vs. uncatalyzed | - |[10] |

Detailed Experimental Protocols

Protocol 1: General Synthesis of an Oxime (Acetophenone Oxime)

This protocol describes a standard method for preparing a ketoxime.[22]

Materials:

  • Acetophenone (1.0 mmol, 120 mg)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 mmol, 140 mg)

  • Oxalic Acid (2.0 mmol, 180 mg)

  • Acetonitrile (CH₃CN) (3 mL)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask (10 mL) with condenser, magnetic stirrer.

Procedure:

  • To a 10 mL round-bottomed flask, add acetophenone (120 mg), hydroxylamine hydrochloride (140 mg), oxalic acid (180 mg), and acetonitrile (3 mL).[22]

  • Stir the mixture under reflux conditions for 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[22]

  • After completion, cool the reaction to room temperature and add 10 mL of water. Stir for an additional 5 minutes.[22]

  • Extract the product with dichloromethane (3 x 15 mL).[22]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude acetophenone oxime.

  • Purify the product by recrystallization or column chromatography as needed. (Expected yield: ~95%).[22]

G start Combine Reactants (Ketone, NH2OH·HCl, Catalyst, Solvent) reflux Reflux for 1-2h Monitor via TLC start->reflux workup Aqueous Workup (Add H2O) reflux->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end Pure Oxime purify->end

Figure 5. Experimental workflow for oxime synthesis.

Protocol 2: Beckmann Rearrangement of Acetophenone Oxime

This protocol is a representative example of an acid-catalyzed Beckmann rearrangement.

Materials:

  • Acetophenone oxime (1.0 mmol)

  • Polyphosphoric Acid (PPA) (10x weight of oxime)

  • Ice-water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Beaker, magnetic stirrer.

Procedure:

  • Place polyphosphoric acid in a beaker and heat to ~80°C with stirring.

  • Slowly add acetophenone oxime to the hot PPA. An exothermic reaction will occur.

  • Continue stirring at 80-100°C for 15-20 minutes.

  • Carefully pour the hot reaction mixture into a beaker containing ice-water.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product (acetanilide) with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude acetanilide by recrystallization from hot water.

Protocol 3: Aniline-Catalyzed Oxime Ligation for Peptide Labeling

This protocol is adapted for bioconjugation applications at low concentrations.[20]

Materials:

  • Aldehyde-functionalized peptide (e.g., Peptide-CHO) (10 µM final concentration)

  • Aminooxy-functionalized fluorescent label (e.g., Aminooxy-Alexa Fluor 488) (10 µM final concentration)

  • Sodium phosphate buffer (0.3 M, pH 7.0)

  • Aniline stock solution (e.g., 1 M in DMSO)

  • HPLC or LC-MS for analysis.

Procedure:

  • Prepare a solution of the aldehyde-functionalized peptide in the sodium phosphate buffer to a final concentration of 10 µM.

  • Prepare a solution of the aminooxy-functionalized label in the same buffer to a final concentration of 10 µM.

  • To initiate the reaction, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

  • Allow the reaction to proceed at room temperature. For rapid ligations with aniline catalysis, the reaction can reach completion in minutes to a few hours.[9][23]

  • Monitor the formation of the oxime-linked product by injecting aliquots of the reaction mixture into an HPLC or LC-MS system at various time points.

  • The final labeled peptide can be purified from excess reagents using reverse-phase HPLC if necessary.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Hexan-2-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hexan-2-one oxime is an organic compound with applications as an intermediate in various chemical syntheses. Oximes, in general, are utilized in the production of polyamides, such as Nylon-6, and serve as versatile functional groups in medicinal chemistry and the development of agrochemicals.[1] They can be converted into amides via the Beckmann rearrangement, or reduced to form primary amines. The synthesis of this compound is typically achieved through a condensation reaction between Hexan-2-one and hydroxylamine or one of its salts.[2] This document provides a detailed protocol for the synthesis of this compound in a laboratory setting, intended for researchers, scientists, and professionals in drug development.

Chemical Reaction

The synthesis proceeds via the reaction of Hexan-2-one with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate, in a suitable solvent like methanol.

CH₃(CH₂)₃C(O)CH₃ + NH₂OH·HCl + K₂CO₃ → CH₃(CH₂)₃C(=NOH)CH₃ + KCl + KHCO₃ + H₂O

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₆H₁₃NO[3][4]
Molecular Weight115.17 g/mol [3][5]
CAS Number5577-48-0[4][5]
AppearanceLiquid[6]
¹H NMR (300 MHz, CDCl₃)δ 0.86 (t, 3H, J = 6.6 Hz), 1.25-1.38 (m, 4H), 1.86 (s, 3H), 2.25 (d, 2H, J = 7.5 Hz), 8.56 (s, OH)[6]
¹³C NMR (75 MHz, CDCl₃)δ 14.10, 25.73, 26.90, 37.44, 158.3[6]
HRMS (EI)m/z calcd for C₆H₁₃NO: 115.0997; found: 115.1008[6]
Typical Yield>95%[6]

Experimental Protocol

Materials and Equipment

  • Reagents:

    • Hexan-2-one (C₆H₁₂O)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Potassium carbonate (K₂CO₃)

    • Methanol (CH₃OH)

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • TLC plates (silica gel)

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions; handle with care.[7]

  • Methanol and ethyl acetate are flammable; avoid open flames and sparks.

Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Hexan-2-one (e.g., 10 mmol, 1.00 g).

    • Dissolve the Hexan-2-one in methanol (20 mL).

    • Add hydroxylamine hydrochloride (e.g., 12 mmol, 0.83 g) and potassium carbonate (e.g., 12 mmol, 1.66 g) to the solution.

  • Reaction:

    • Stir the mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate = 3:1). The starting material (Hexan-2-one) will have a different Rf value than the product (this compound).

    • Continue stirring until the starting material is consumed (typically 1-2 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the methanol using a rotary evaporator.

    • Add deionized water (30 mL) to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers.

    • Wash the combined organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary):

    • If the product is not pure as determined by TLC or NMR, it can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

Hexan2oneOxime_Synthesis reagents 1. Reagents - Hexan-2-one - NH₂OH·HCl - K₂CO₃ - Methanol reaction 2. Reaction - Stir at room temperature - Monitor by TLC reagents->reaction Mix workup 3. Work-up - Remove Methanol - Add Water - Extract with Ethyl Acetate reaction->workup Reaction Complete isolation 4. Isolation - Combine & Wash Organic Layers - Dry with MgSO₄ - Evaporate Solvent workup->isolation Aqueous & Organic Phases product 5. Product This compound isolation->product Crude Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Beckmann Rearrangement of Hexan-2-one Oxime to N-butylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Beckmann rearrangement of hexan-2-one oxime. This reaction is a fundamental transformation in organic synthesis for the preparation of amides from ketoximes.

Introduction

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam under acidic conditions.[1][2][3] Discovered by Ernst Otto Beckmann in 1886, this rearrangement has become a cornerstone in synthetic chemistry, most notably in the industrial synthesis of ε-caprolactam, the precursor to Nylon 6.[1][4] The reaction is typically catalyzed by Brønsted or Lewis acids, such as sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentachloride.[4][5] The key mechanistic step involves the migration of the group anti-periplanar to the hydroxyl group of the oxime.[1][6] For unsymmetrical ketoximes like this compound, the migratory aptitude of the substituents generally determines the regioselectivity of the product, with alkyl group migration following the order: tertiary > secondary > primary.[4][6] In the case of this compound, the butyl group (a primary alkyl) has a higher migratory aptitude than the methyl group, leading predominantly to the formation of N-butylacetamide.

Reaction Scheme and Mechanism

The Beckmann rearrangement of this compound proceeds through the migration of the butyl group, which is anti to the oxime's hydroxyl group in the more stable E-isomer, to yield N-butylacetamide.

Overall Reaction: this compound → N-butylacetamide

Reaction Mechanism: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water). The departure of the water molecule is concerted with the 1,2-shift of the alkyl group (butyl group) that is anti to the leaving group. This migration results in the formation of a nitrilium ion intermediate. The nitrilium ion is then attacked by a water molecule, and subsequent deprotonation and tautomerization yield the final amide product.[2][3][4][6]

Beckmann_Rearrangement_Mechanism cluster_start Step 1: Protonation cluster_rearrangement Step 2: Rearrangement & H2O Loss cluster_hydrolysis Step 3: Nucleophilic Attack by Water cluster_tautomerization Step 4: Tautomerization start_mol This compound protonated_mol Protonated Oxime start_mol->protonated_mol + H+ rearranged_ion Nitrilium Ion protonated_mol->rearranged_ion - H2O hydrolyzed_intermediate Imidic Acid Intermediate rearranged_ion->hydrolyzed_intermediate + H2O - H+ final_product N-butylacetamide (Amide) hydrolyzed_intermediate->final_product Tautomerization

Figure 1: Mechanism of the acid-catalyzed Beckmann rearrangement.

Experimental Protocols

This section details the synthesis of the starting material, this compound, and two distinct protocols for its subsequent Beckmann rearrangement.

Protocol 1: Synthesis of this compound

This protocol describes the formation of the oxime from the corresponding ketone.

  • Materials:

    • Hexan-2-one

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (CH₃COONa)

    • Methanol

    • Water

    • Diethyl ether

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve hexan-2-one (1 equivalent) in methanol.

    • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.

    • Stir the mixture at room temperature for 1-2 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the methanol using a rotary evaporator.

    • Dilute the remaining aqueous residue with water and extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to yield the crude this compound, which can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Beckmann Rearrangement to N-butylacetamide

Two methods are presented: a classic approach using a strong protic acid and a milder alternative.

Method A: Strong Acid Catalysis (Polyphosphoric Acid)

  • Materials:

    • This compound

    • Polyphosphoric acid (PPA)

    • Ice-cold water

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Beaker

    • Separatory funnel

  • Procedure:

    • Place this compound (1 equivalent) in a round-bottom flask.

    • Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the oxime).

    • Heat the mixture with stirring to 100-130°C for the time required as determined by TLC monitoring.[4]

    • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-butylacetamide.

    • Purify the product by column chromatography or recrystallization.

Method B: Milder Conditions (p-Toluenesulfonyl Chloride)

This method avoids the use of highly corrosive strong acids.[4][7]

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or triethylamine

    • Dichloromethane (DCM) or an inert solvent

    • 1N Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

  • Procedure:

    • Dissolve this compound (1 equivalent) in pyridine or an inert solvent like DCM with triethylamine (2 equivalents).

    • Cool the solution in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitor by TLC).

    • Quench the reaction by adding 1N HCl.

    • Extract the mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify by column chromatography.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the Beckmann rearrangement of this compound.

ParameterMethod A (PPA)Method B (TsCl/Pyridine)
Catalyst/Reagent Polyphosphoric Acid (PPA)p-Toluenesulfonyl Chloride
Solvent Neat (PPA acts as solvent)Pyridine or DCM
Temperature 100-130°C0°C to Room Temperature
Typical Reaction Time 1-4 hours4-24 hours
Typical Yield 60-80% (indicative)70-90% (indicative)
Work-up Aqueous quench & neutralizationAqueous extraction
Product N-butylacetamideN-butylacetamide
¹H NMR (CDCl₃, δ) ~5.4 (br s, 1H, NH), 3.2 (q, 2H, CH₂), 1.9 (s, 3H, CH₃), 1.5 (m, 2H, CH₂), 1.3 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)~5.4 (br s, 1H, NH), 3.2 (q, 2H, CH₂), 1.9 (s, 3H, CH₃), 1.5 (m, 2H, CH₂), 1.3 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃, δ) ~170 (C=O), 39 (CH₂), 31 (CH₂), 23 (CH₃), 20 (CH₂), 13 (CH₃)~170 (C=O), 39 (CH₂), 31 (CH₂), 23 (CH₃), 20 (CH₂), 13 (CH₃)

Note: Yields and spectral data are representative and may vary based on specific reaction conditions and purity of reagents.

Experimental Workflow Visualization

The logical flow from starting materials to the final, purified product is outlined below.

Experimental_Workflow cluster_synthesis Part 1: Oxime Synthesis cluster_rearrangement Part 2: Beckmann Rearrangement cluster_purification Part 3: Purification & Analysis ketone Hexan-2-one reaction_oxime Stir at RT (TLC Monitoring) ketone->reaction_oxime reagents_oxime NH2OH·HCl, NaOAc Methanol/Water reagents_oxime->reaction_oxime workup_oxime Aqueous Work-up & Extraction reaction_oxime->workup_oxime crude_oxime Crude this compound workup_oxime->crude_oxime reaction_rearrange Reaction at Temp (TLC Monitoring) crude_oxime->reaction_rearrange reagents_rearrange Catalyst (e.g., PPA or TsCl) reagents_rearrange->reaction_rearrange workup_rearrange Quenching & Aqueous Work-up reaction_rearrange->workup_rearrange crude_amide Crude N-butylacetamide workup_rearrange->crude_amide purification Column Chromatography or Recrystallization crude_amide->purification final_product Pure N-butylacetamide purification->final_product analysis Characterization (NMR, IR, MS) final_product->analysis

Figure 2: General workflow for the synthesis of N-butylacetamide.

References

Application Notes and Protocols: Hexan-2-one Oxime as a Precursor for Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conversion of carbonyl compounds to primary amines is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and fine chemicals. An effective two-step method involves the oximation of a ketone followed by the reduction of the resulting oxime. Hexan-2-one oxime serves as a readily accessible intermediate for the synthesis of hexan-2-amine, a valuable primary amine. This document provides detailed application notes and protocols for the reduction of this compound to its corresponding primary amine using various established methods.

Part 1: Synthesis of this compound

The initial step involves the synthesis of the oxime precursor from the corresponding ketone. This is a standard condensation reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product ketone Hexan-2-one reaction Condensation Reaction (e.g., in Ethanol/Pyridine) ketone->reaction hydroxylamine Hydroxylamine (NH2OH·HCl) hydroxylamine->reaction oxime This compound reaction->oxime Yields Oxime + H2O

Caption: Workflow for the synthesis of this compound from hexan-2-one.

Protocol 1: Preparation of this compound

Materials:

  • Hexan-2-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water.

  • Add ethanol to the flask, followed by hexan-2-one (1.0 equivalent).

  • Slowly add a base such as pyridine or a solution of sodium acetate (1.5 equivalents) to the mixture while stirring.

  • The reaction mixture is typically stirred at room temperature or gently refluxed for 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Part 2: Reduction of this compound to Hexan-2-amine

The reduction of the C=N bond in the oxime and the cleavage of the N-O bond yields the desired primary amine. Several methods are effective for this transformation, each with distinct advantages regarding selectivity, reaction conditions, and reagent handling.

G cluster_methods Reduction Methodologies start This compound cat_hydro Catalytic Hydrogenation start->cat_hydro e.g., H2, Raney Ni hydride Hydride Reduction start->hydride e.g., LiAlH4 dissolving Dissolving Metal Reduction start->dissolving e.g., Na, EtOH end_node Hexan-2-amine (Primary Amine) cat_hydro->end_node hydride->end_node dissolving->end_node G start Start: This compound in Anhydrous Ether add_lah 1. Slow addition of LiAlH₄ suspension (exothermic, requires cooling) start->add_lah reflux 2. Reflux reaction mixture (e.g., 4-12 hours) add_lah->reflux quench 3. Careful Quenching (Fieser workup) - Add H₂O - Add 15% NaOH - Add more H₂O reflux->quench filter 4. Filter off aluminum salts quench->filter extract 5. Extract filtrate, dry, and concentrate filter->extract end_node Finish: Purified Hexan-2-amine extract->end_node

Application of Hexan-2-one Oxime in Metal Ion Extraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexan-2-one oxime is a ketoxime that holds potential as a chelating agent for the solvent extraction of various metal ions. While extensive research has been conducted on commercially available substituted phenolic oximes, the application of simpler aliphatic ketoximes like this compound is a subject of ongoing investigation. This document provides a generalized overview of its potential applications and detailed protocols for its synthesis and use in metal ion extraction, based on the established principles of oxime-based hydrometallurgy.

Principle of Extraction

The extraction of metal ions (Mⁿ⁺) using this compound (HL) is a pH-dependent equilibrium process. The oxime, dissolved in a water-immiscible organic solvent, acts as a weak acid. It donates a proton and coordinates with the metal ion at the aqueous-organic interface to form a neutral metal-oxime complex (MLn). This complex is soluble in the organic phase, thus facilitating the transfer of the metal ion from the aqueous phase. The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)

The efficiency of the extraction is highly dependent on the pH of the aqueous solution. By controlling the pH, selective extraction of different metal ions can be achieved. The subsequent recovery of the metal from the organic phase, known as stripping, is accomplished by contacting the loaded organic phase with a strong acidic solution, which reverses the extraction equilibrium.

Application Notes

This compound can be investigated for the selective extraction and separation of various divalent metal ions. Based on the behavior of similar ketoximes, potential applications include:

  • Copper (Cu²⁺) Extraction: Ketoximes are known to be effective extractants for copper from acidic leach solutions. This compound could potentially be used in hydrometallurgical processes for copper recovery.

  • Nickel (Ni²⁺) and Cobalt (Co²⁺) Separation: The extraction of nickel and cobalt is also feasible with oxime-based extractants, often occurring at a higher pH range than copper. This pH difference can be exploited for their separation from copper and from each other.

  • Purification of Metal Solutions: By selectively extracting metal impurities, this compound could be employed in the purification of various metal salt solutions.

  • Analytical Preconcentration: In analytical chemistry, it could be used for the preconcentration of trace metal ions from dilute aqueous solutions prior to their determination by instrumental methods.

The selectivity and efficiency of extraction are influenced by several factors including the pH of the aqueous phase, the concentration of the extractant in the organic phase, the choice of organic diluent, and the temperature.

Data Presentation

The following tables summarize the expected influence of various parameters on the extraction of divalent metal ions using this compound, based on general principles of ketoxime extractants.

Table 1: Hypothetical Extraction of Divalent Metal Ions with this compound as a Function of pH

Metal IonTypical pH for 50% Extraction (pH₀.₅)Expected Maximum Extraction (%)
Copper (Cu²⁺)2.0 - 4.0> 95%
Nickel (Ni²⁺)5.0 - 7.0> 90%
Cobalt (Co²⁺)5.5 - 7.5> 85%
Zinc (Zn²⁺)4.5 - 6.5> 90%
Iron (Fe³⁺)1.5 - 3.0> 98%

Note: This data is illustrative and intended to show general trends. Actual values must be determined experimentally.

Table 2: Key Parameters for Metal Ion Extraction using this compound

ParameterTypical Range/ValueInfluence on Extraction
Extractant Concentration5 - 20% (v/v) in organic diluentHigher concentration generally increases extraction efficiency.
Organic DiluentKerosene, Toluene, ChloroformThe choice of diluent can affect phase separation and extraction kinetics.
Aqueous to Organic Phase Ratio (A:O)1:1 to 5:1Affects the loading capacity of the organic phase.
Contact Time5 - 30 minutesSufficient time is required to reach equilibrium.
Temperature20 - 40 °CCan influence extraction kinetics and equilibrium position.
Stripping Agent1 - 4 M Sulfuric Acid (H₂SO₄)Used to recover the extracted metal from the organic phase.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from Hexan-2-one and hydroxylamine hydrochloride.

Materials:

  • Hexan-2-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other mild base

  • Ethanol

  • Water

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

  • Add a stoichiometric equivalent of a mild base, such as sodium acetate, to the solution to generate free hydroxylamine.

  • Add an equimolar amount of Hexan-2-one dissolved in ethanol to the flask.

  • Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Most of the ethanol is removed under reduced pressure.

  • Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation or recrystallization if necessary.

Protocol 2: General Procedure for Metal Ion Extraction

This protocol provides a general method for evaluating the extraction of a metal ion from an aqueous solution using this compound.

Materials:

  • Stock solution of the metal salt (e.g., CuSO₄, NiSO₄, CoCl₂) of known concentration.

  • This compound solution in a suitable organic diluent (e.g., 10% v/v in kerosene).

  • Buffer solutions for pH adjustment (e.g., acetate, phosphate) or dilute acid/base (e.g., H₂SO₄, NaOH).

  • Separatory funnels.

  • Mechanical shaker.

  • pH meter.

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal analysis.

Procedure:

  • Prepare a series of aqueous solutions containing the metal ion at a known concentration.

  • Adjust the pH of each aqueous solution to the desired value using buffer solutions or dilute acid/base.

  • In a separatory funnel, mix equal volumes (e.g., 20 mL) of the pH-adjusted aqueous phase and the this compound organic phase (A:O ratio = 1:1).

  • Shake the funnels vigorously for a predetermined time (e.g., 15 minutes) to ensure thorough mixing and allow the system to reach equilibrium.

  • Allow the phases to separate completely.

  • Carefully separate the aqueous and organic phases.

  • Measure the final pH of the aqueous phase.

  • Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES.

  • The concentration of the metal ion in the organic phase can be calculated by mass balance.

  • Calculate the percentage extraction (%E) and the distribution ratio (D) using the following formulas:

    • %E = ([M]initial,aq - [M]final,aq) / [M]initial,aq * 100

    • D = [M]org / [M]aq where [M] represents the concentration of the metal ion.

Protocol 3: Stripping of Metal Ions from the Loaded Organic Phase

This protocol describes the recovery of the extracted metal ion from the organic phase.

Materials:

  • Loaded organic phase from the extraction experiment.

  • Stripping solution (e.g., 2 M H₂SO₄).

  • Separatory funnels.

  • Mechanical shaker.

  • AAS or ICP-OES.

Procedure:

  • In a separatory funnel, mix a known volume of the loaded organic phase with a specific volume of the stripping solution (e.g., A:O ratio of 1:1).

  • Shake the funnel vigorously for 10-20 minutes.

  • Allow the phases to separate.

  • Separate the aqueous and organic phases.

  • Determine the concentration of the metal ion in the aqueous strip solution using AAS or ICP-OES.

  • Calculate the percentage of stripping.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound for metal ion extraction.

Synthesis_of_Hexan_2_one_oxime Hexanone Hexan-2-one Reaction Condensation Reaction (Reflux in Ethanol/Water) Hexanone->Reaction Hydroxylamine Hydroxylamine (from NH2OH·HCl + Base) Hydroxylamine->Reaction Oxime This compound Reaction->Oxime Water Water Reaction->Water

Caption: Synthesis of this compound from Hexan-2-one.

Metal_Extraction_Workflow Aqueous_Feed Aqueous Feed (Containing Metal Ions Mⁿ⁺) Extraction Extraction (Mixing and Phase Contact) Aqueous_Feed->Extraction Organic_Phase Organic Phase (this compound in diluent) Organic_Phase->Extraction Separation1 Phase Separation Extraction->Separation1 Loaded_Organic Loaded Organic Phase (Containing MLn complex) Separation1->Loaded_Organic Organic Raffinate Raffinate (Metal-depleted aqueous) Separation1->Raffinate Aqueous Stripping Stripping (Mixing and Phase Contact) Loaded_Organic->Stripping Stripping_Agent Stripping Agent (e.g., H₂SO₄) Stripping_Agent->Stripping Separation2 Phase Separation Stripping->Separation2 Regenerated_Organic Regenerated Organic Phase Separation2->Regenerated_Organic Organic Strip_Solution Concentrated Metal Solution Separation2->Strip_Solution Aqueous Regenerated_Organic->Extraction Recycle

Caption: General workflow for metal ion extraction and stripping.

Extraction_Equilibrium cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Mn_aq Mⁿ⁺ Interface Aqueous-Organic Interface Mn_aq->Interface Extraction H_aq nH⁺ H_aq->Interface HL_org nHL HL_org->Interface MLn_org MLn MLn_org->Interface Stripping Interface->H_aq Interface->MLn_org

Caption: Equilibrium relationship in metal ion extraction.

Application Notes and Protocols for the Reduction of Hexan-2-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of hexan-2-one oxime to its corresponding primary amine, hexan-2-amine. This transformation is a crucial step in various synthetic pathways, particularly in the development of pharmaceutical intermediates. The protocols outlined below cover several common and effective reduction methods, offering flexibility in reagent choice and reaction conditions.

Introduction

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. This compound, derived from hexan-2-one, can be converted to hexan-2-amine, a valuable building block. Various methods have been developed for this conversion, each with its own advantages regarding yield, selectivity, and operational simplicity. This application note details three widely used methods: reduction with lithium aluminum hydride (LiAlH₄), catalytic hydrogenation using Raney® Nickel, and a modified sodium borohydride (NaBH₄) system.[1][2][3][4]

Chemical Transformation

The general reaction for the reduction of this compound is depicted below:

G cluster_reactants Reactant cluster_products Product HexanoneOxime This compound C₆H₁₃NO ReducingAgent [Reducing Agent] HexanoneOxime_img HexanoneOxime_img->ReducingAgent Hexanamine Hexan-2-amine C₆H₁₄N Hexanamine_img ReducingAgent->Hexanamine_img

Caption: General reaction scheme for the reduction of this compound.

Comparative Data of Reduction Methods

The following table summarizes typical yields and reaction conditions for the reduction of aliphatic ketoximes to primary amines using various methods found in the literature. These values provide a baseline for what can be expected when reducing this compound.

MethodReducing Agent/CatalystSolventTemperatureReaction TimeTypical Yield (%)
Method 1 Lithium Aluminum Hydride (LiAlH₄)Dry Ether/THFReflux30 min - 4 h30 - 80[5]
Method 2 Raney® Nickel, H₂Ethanol/MethanolRoom Temp - 50°C1 - 24 h80 - 95[6][7]
Method 3 NaBH₄ / ZrCl₄ / Al₂O₃Solvent-freeRoom Temperature~2 min85 - 95[8]
Method 4 NaBH₄ / Cu Nanoparticles/CharcoalEthanolReflux (70-80°C)1 - 2 h80 - 95[9][10]

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting oximes to primary amines.[5][11][12] This procedure must be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 20% Sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel. Purge the apparatus with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, suspend LiAlH₄ (0.22 moles per 0.1 mole of oxime) in anhydrous diethyl ether (150 mL).[5]

  • Addition of Oxime: Dissolve this compound (0.1 mole) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the oxime solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.[5]

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.[5]

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to decompose the excess LiAlH₄. Subsequently, add a 20% sodium hydroxide solution to precipitate the aluminum salts.

  • Work-up: Filter the resulting mixture and wash the precipitate with diethyl ether.

  • Extraction: Combine the filtrate and the ether washings. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation. The resulting crude hexan-2-amine can be purified by distillation.

Method 2: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used method for the reduction of oximes, often providing high yields under milder conditions compared to metal hydrides.[4][6][7]

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol or Methanol

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)

  • Filter aid (e.g., Celite®)

Procedure:

  • Catalyst Preparation: In a hydrogenation flask, place a catalytic amount of Raney® Nickel (approximately 5-10% by weight of the oxime). If the catalyst is in water, carefully decant the water and wash the catalyst with the reaction solvent (ethanol or methanol).

  • Reaction Mixture: Dissolve this compound in ethanol or methanol and add it to the flask containing the catalyst.

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (up to 50°C) until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with the solvent. Caution: Raney® Nickel is pyrophoric and should not be allowed to dry in the air. Keep it wet with solvent.

  • Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude hexan-2-amine, which can be further purified by distillation.

Method 3: Reduction with Sodium Borohydride and a Lewis Acid Catalyst

Sodium borohydride alone is generally not effective for the reduction of oximes.[8] However, its reactivity is significantly enhanced in the presence of a Lewis acid, such as zirconium(IV) chloride (ZrCl₄), supported on alumina.[8] This method is rapid and can be performed under solvent-free conditions.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Zirconium(IV) chloride (ZrCl₄)

  • Neutral alumina (Al₂O₃)

  • Mortar and pestle

  • Diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • Catalyst Preparation: In a mortar, grind ZrCl₄ (1 mmol) with alumina (0.1 g, 1 mmol).[8]

  • Reaction Mixture: Add this compound (1 mmol) to the mortar and continue grinding for a moment.

  • Reduction: Add NaBH₄ (5 mmol) portion-wise to the mixture while grinding. The reaction is typically rapid and may be complete within 2 minutes.[8] Monitor the reaction by TLC.

  • Quenching: After completion, cautiously add a saturated solution of sodium bicarbonate to the reaction mixture to quench any unreacted NaBH₄.

  • Extraction: Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Work-up: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the solution under reduced pressure to obtain the crude hexan-2-amine. Purify by distillation if necessary.

Workflow and Pathway Diagrams

The following diagrams illustrate the general experimental workflow and the signaling pathway for the reduction of this compound.

G Experimental Workflow for Oxime Reduction start Start: this compound setup Reaction Setup (Apparatus, Solvent, Inert Atmosphere) start->setup add_reductant Addition of Reducing Agent (e.g., LiAlH₄, NaBH₄/Catalyst, or H₂/Catalyst) setup->add_reductant reaction Reaction (Stirring, Heating/Cooling) add_reductant->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Quenching and Work-up (Decomposition of excess reagent, pH adjustment) monitoring->workup Complete extraction Product Extraction (with organic solvent) workup->extraction drying Drying of Organic Phase (with Na₂SO₄ or MgSO₄) extraction->drying isolation Solvent Removal (Rotary Evaporation) drying->isolation purification Purification (Distillation, Chromatography) isolation->purification product Final Product: Hexan-2-amine purification->product

Caption: A generalized workflow for the laboratory reduction of an oxime.

G Reduction Pathway of this compound oxime This compound C=N-OH intermediate Intermediate (e.g., Iminium ion or Hydroxylamine) oxime->intermediate Step 1: Reduction of C=N bond and/or N-O bond cleavage amine Hexan-2-amine CH-NH₂ intermediate->amine Step 2: Further reduction/hydrolysis

Caption: A simplified pathway illustrating the transformation of the oxime functional group.

References

Green Chemistry Approaches for the Synthesis of Hexan-2-one Oxime: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the environmentally benign synthesis of Hexan-2-one oxime, a valuable intermediate in organic synthesis. The presented methods are grounded in the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. These protocols offer alternatives to classical methods that often involve toxic solvents, harsh conditions, and produce significant waste.

Introduction

The synthesis of oximes is a fundamental transformation in organic chemistry, with applications in the production of pharmaceuticals, agrochemicals, and fine chemicals. This compound, in particular, serves as a key precursor for various nitrogen-containing compounds. Traditional oximation methods often rely on refluxing in organic solvents with reagents that pose environmental and health risks. The following protocols detail greener alternatives, including solvent-free grindstone chemistry, ultrasound-assisted aqueous synthesis, and catalysis with natural acids, adapted for the synthesis of this compound.

Data Presentation: Comparison of Green Synthesis Methods

The following table summarizes the key quantitative data for the described green synthesis approaches for oximes, providing a comparative overview of their efficiency and reaction conditions. Data for this compound is extrapolated from similar aliphatic ketones.

MethodCatalystSolventTemperatureTime (min)Yield (%)Reference
Solvent-Free Grinding Bismuth(III) Oxide (Bi₂O₃)NoneRoom Temp.10 - 15~90-95[1][2]
Ultrasound-Assisted Synthesis None (K₂CO₃ base)Water/EthanolRoom Temp.2 - 5~90-95[3]
Natural Acid Catalysis Citrus Limetta JuiceWaterRoom Temp.60 - 90~90-95

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound via Grindstone Chemistry

This protocol describes a solvent-free method for the synthesis of this compound using bismuth(III) oxide as a catalyst at room temperature.[1][4] This method minimizes waste and avoids the use of volatile organic solvents.[1]

Materials:

  • Hexan-2-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Bismuth(III) oxide (Bi₂O₃)

  • Mortar and pestle

  • Ethyl acetate

  • Water

  • Thin Layer Chromatography (TLC) plate

  • Filter paper

Procedure:

  • In a clean and dry mortar, combine Hexan-2-one (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).

  • Grind the mixture vigorously with a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by TLC.

  • Upon completion of the reaction, add 10 mL of ethyl acetate to the mortar and triturate the solid residue.

  • Filter the mixture to separate the solid Bi₂O₃ catalyst. The catalyst can be washed with additional ethyl acetate, dried, and potentially reused.

  • Collect the filtrate and concentrate it under reduced pressure.

  • Add water to the concentrated filtrate to precipitate the this compound.

  • Filter the precipitated product, wash with a small amount of cold water, and dry under vacuum to obtain the pure oxime.[1]

Protocol 2: Ultrasound-Assisted Aqueous Synthesis of this compound

This protocol utilizes the energy of ultrasound to accelerate the oximation reaction in an aqueous medium, significantly reducing reaction times and avoiding hazardous organic solvents.[3]

Materials:

  • Hexan-2-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) solution (10%)

  • Ethanol (optional, if solubility is an issue)

  • Beaker

  • Ultrasonic bath

  • Diethyl ether (for extraction, if necessary)

  • Filter paper

Procedure:

  • In a beaker, dissolve Hexan-2-one (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a minimal amount of water (or a water-ethanol mixture if the ketone is not sufficiently soluble in water).

  • Place the beaker in an ultrasonic bath.

  • Sonicate the mixture for 2-5 minutes.

  • While sonicating, slowly add a 10% aqueous solution of potassium carbonate dropwise until the pH of the solution is approximately 10.

  • The this compound will precipitate out of the solution.

  • If the product does not precipitate, it can be extracted with diethyl ether.

  • Filter the solid product, wash with cold water, and dry to obtain the pure oxime.[3]

Protocol 3: Synthesis of this compound using a Natural Acid Catalyst in Aqueous Medium

This protocol employs a readily available and environmentally benign natural acid catalyst, such as citrus juice, to promote the oximation reaction in water.

Materials:

  • Hexan-2-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Citrus limetta (sweet lime) juice (or other natural acid source)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a beaker or flask, prepare a mixture of Hexan-2-one (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in water (5-10 mL).

  • Add a few drops of freshly squeezed Citrus limetta juice as the catalyst.

  • Stir the reaction mixture at room temperature for 60-90 minutes. Monitor the reaction progress using TLC.

  • After completion, extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization if necessary.

Visualizations

Logical Relationship of Green Chemistry Principles in Oxime Synthesis

Green_Oxime_Synthesis cluster_Principles Green Chemistry Principles cluster_Methods Green Synthesis Methods cluster_Outcomes Desired Outcomes P1 Waste Prevention M1 Solvent-Free Grinding P1->M1 P2 Safer Solvents M2 Ultrasound-Assisted P2->M2 M3 Natural Acid Catalysis P2->M3 P3 Energy Efficiency P3->M1 P3->M2 P4 Catalysis P4->M1 P4->M3 O1 High Yield M1->O1 O2 Reduced Pollution M1->O2 O3 Safe Process M1->O3 M2->O1 M2->O2 M2->O3 M3->O1 M3->O2 M3->O3

Caption: Interrelation of green chemistry principles with synthesis methods and outcomes.

Experimental Workflow for Solvent-Free Synthesis

Solvent_Free_Workflow start Start reactants Combine Hexan-2-one, NH₂OH·HCl, and Bi₂O₃ in a mortar start->reactants grind Grind vigorously (10-15 min) reactants->grind tlc Monitor by TLC grind->tlc extract Add Ethyl Acetate and Triturate tlc->extract Reaction Complete filter_catalyst Filter to remove Bi₂O₃ catalyst extract->filter_catalyst concentrate Concentrate the filtrate filter_catalyst->concentrate precipitate Add Water to precipitate the product concentrate->precipitate filter_product Filter and wash the product precipitate->filter_product dry Dry under vacuum filter_product->dry end End dry->end

Caption: Step-by-step workflow for the solvent-free synthesis of this compound.

Chemical Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product cluster_conditions Green Conditions R1 Hexan-2-one P1 This compound R1->P1 + H₂O R2 Hydroxylamine (from NH₂OH·HCl) R2->P1 C1 Catalyst (e.g., Bi₂O₃) or Energy Source (Ultrasound) or Aqueous Medium C1->P1 promotes

References

Application Notes and Protocols: Synthesis of N-Substituted Amides from Hexan-2-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of N-substituted amides using Hexan-2-one oxime, primarily through the Beckmann rearrangement. This reaction is a valuable tool in organic synthesis for the formation of amide bonds, which are prevalent in pharmaceuticals and other bioactive molecules.

Introduction

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an N-substituted amide under acidic conditions.[1][2][3] This process involves the migration of an alkyl or aryl group from the carbon to the nitrogen atom of the oxime. For unsymmetrical ketoximes, such as this compound, the rearrangement can theoretically yield two different amide products. The regioselectivity of the reaction is determined by the stereochemistry of the oxime, with the group positioned anti-periplanar to the hydroxyl group migrating.[1][4]

This compound possesses two different alkyl groups attached to the C=N bond: a methyl group and a n-butyl group. The Beckmann rearrangement of this oxime can therefore produce either N-butylacetamide (via methyl group migration) or N-methylpentanamide (via n-butyl group migration). The relative migratory aptitude of alkyl groups generally follows the order: tertiary > secondary > primary > methyl.[5] While the stereochemistry of the oxime is the primary determinant of the product, under conditions where the oxime can isomerize, the inherent migratory aptitude can influence the product ratio, favoring the migration of the more substituted group. In the case of this compound, the n-butyl group (primary) has a higher migratory aptitude than the methyl group, suggesting that N-methylpentanamide may be the major product.

Reaction Pathway and Logic

The synthesis of N-substituted amides from Hexan-2-one can be performed in a one-pot reaction, where the oxime is generated in situ from the ketone and hydroxylamine, followed by the acid-catalyzed Beckmann rearrangement. Trifluoroacetic acid (TFA) is an effective catalyst for this transformation, often serving as both the acidic catalyst and the solvent.[6][7]

Beckmann_Rearrangement cluster_0 One-Pot Synthesis cluster_1 Catalyst Hexan-2-one Hexan-2-one Hexan-2-one_oxime This compound (E/Z mixture) Hexan-2-one->Hexan-2-one_oxime Oximation (in situ) Hydroxylamine Hydroxylamine Hydroxylamine->Hexan-2-one_oxime N_butylacetamide N-butylacetamide (Product 1) Hexan-2-one_oxime->N_butylacetamide Beckmann Rearrangement (Methyl migration) N_methylpentanamide N-methylpentanamide (Product 2) Hexan-2-one_oxime->N_methylpentanamide Beckmann Rearrangement (n-Butyl migration) TFA Trifluoroacetic Acid (TFA)

Caption: One-pot synthesis of N-substituted amides from Hexan-2-one.

Quantitative Data

The following table summarizes representative quantitative data for the Beckmann rearrangement of various ketoximes to provide an expected range for the reaction of this compound. Specific data for this compound is limited in the literature; therefore, these values are based on analogous reactions.

SubstrateCatalyst/SolventTemp. (°C)Time (h)Major ProductYield (%)Reference
Acetophenone oximeTrifluoroacetic acid802Acetanilide~95[6]
Cyclohexanone oximeTrifluoroacetic acid/CH3CN801ε-Caprolactam>99[6]
Benzophenone oxime[HMIm]HSO4/P2O5906Benzanilide91[8]
Propiophenone oximeTrifluoroacetic acid7016N-Phenylpropionamide90[7]
Hexan-2-one TFA / NH2OH·HCl 70-80 16-24 N-methylpentanamide Estimated 80-90 Analogous

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Substituted Amides from Hexan-2-one using Trifluoroacetic Acid

This protocol describes the direct conversion of Hexan-2-one to a mixture of N-butylacetamide and N-methylpentanamide via an in situ oximation followed by a Beckmann rearrangement catalyzed by trifluoroacetic acid.[7]

Materials:

  • Hexan-2-one

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Hexan-2-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and trifluoroacetic acid (10 eq).

  • Reaction: Heat the reaction mixture to 70-80°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 16-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess trifluoroacetic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Caution: This neutralization is highly exothermic and produces CO2 gas. Perform this step in a well-ventilated fume hood and add the bicarbonate solution in small portions.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the two amide isomers.

Experimental_Workflow start Start reaction_setup Combine Hexan-2-one, NH2OH·HCl, and TFA start->reaction_setup heating Heat to 70-80°C (16-24 h) reaction_setup->heating monitoring Monitor by TLC/GC-MS heating->monitoring workup Cool and Neutralize with NaHCO3 monitoring->workup Reaction Complete extraction Extract with DCM/EtOAc workup->extraction drying Dry organic layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification end End purification->end

Caption: Experimental workflow for the one-pot synthesis of N-substituted amides.

Applications in Drug Development

N-substituted amides are a cornerstone of medicinal chemistry and are found in a vast array of pharmaceuticals. The amide bond is a key structural feature in peptides and proteins, and its mimicry or incorporation into small molecules is a common strategy in drug design. The synthesis of novel N-substituted amides via the Beckmann rearrangement of readily available ketoximes provides a valuable route to new chemical entities with potential therapeutic applications. This methodology allows for the introduction of diverse substituents on the nitrogen atom, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties of lead compounds.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Trifluoroacetic acid is highly corrosive and volatile. Handle with extreme care.

  • The neutralization of trifluoroacetic acid with sodium bicarbonate is a vigorous exothermic reaction that releases carbon dioxide. Perform this step slowly and with caution.

  • Hydroxylamine hydrochloride is a potential skin sensitizer. Avoid direct contact.

References

Application Notes and Protocols for Solvent Selection in Ketoxime Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ketoximes, with a specific focus on the critical role of solvent selection in achieving high yields, purity, and environmentally sustainable processes.

Introduction: The Importance of Solvent Selection

The synthesis of ketoximes from ketones and hydroxylamine is a fundamental transformation in organic chemistry. Ketoximes are crucial intermediates in various applications, including the production of pharmaceuticals, agrochemicals, and as anti-skinning agents in paints. The choice of solvent is a critical parameter that significantly influences reaction rates, yields, and the ease of product isolation. Traditionally, organic solvents like alcohols have been employed; however, a growing emphasis on green chemistry has led to the development of more sustainable methods, including the use of water, solvent-free conditions, and mechanochemistry.

Solvent Systems for Ketoxime Synthesis

The selection of an appropriate solvent system depends on several factors, including the reactivity of the ketone, desired reaction conditions (temperature, time), and environmental considerations.

Traditional Alcoholic Solvents

Alkanols such as ethanol, propanol, and isopropanol are effective solvents for ketoxime synthesis.[1] They are typically used with a hydroxylamine salt and a base. The presence of a small amount of water (up to 5% by weight) can surprisingly enhance reaction rates.[1]

Green and Aqueous Systems

In a move towards more environmentally benign syntheses, water or mixtures of water and ethanol have been successfully utilized.[2] These reactions can be significantly accelerated through the use of ultrasound irradiation, often leading to rapid and high-yielding conversions.[2]

Solvent-Free and Mechanochemical Approaches

Solvent-free, or "grindstone," chemistry offers a significant green advantage by minimizing waste.[3][4] This method involves grinding the ketone with hydroxylamine hydrochloride and a solid base, sometimes with the aid of a catalyst like bismuth(III) oxide.[3] A related technique, solvent-assisted mechanochemistry, uses a minimal amount of a solvent like methanol (a few drops) during grinding to facilitate the reaction.[5][6]

Experimental Protocols

Protocol 1: Synthesis in an Alkanol Solvent

This protocol is adapted from conventional methods for preparing ketoximes.

Materials:

  • Ketone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Potassium carbonate (1.2 mmol)

  • Ethanol (10 mL)

  • Water (optional, up to 0.5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the ketone in ethanol.

  • Add hydroxylamine hydrochloride and potassium carbonate to the solution. If desired, add water.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash with a small amount of cold ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ketoxime.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Media

This protocol offers a rapid and environmentally friendly alternative to traditional methods.[2]

Materials:

  • Ketone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.5 mmol)

  • 10% aqueous potassium carbonate solution

  • Water or a water-ethanol mixture (10 mL)

Procedure:

  • In a beaker, dissolve the ketone in the chosen solvent (water or water-ethanol).

  • Place the beaker in an ultrasonic bath.

  • Add hydroxylamine hydrochloride to the solution.

  • Sonicate the mixture and adjust the pH to approximately 10 by the dropwise addition of the 10% potassium carbonate solution.

  • Continue sonication and monitor the reaction by TLC. Reaction times are typically very short (1-5 minutes).[2]

  • The product often precipitates directly from the reaction mixture.

  • Collect the solid product by filtration, wash with cold water, and air-dry.

Protocol 3: Solvent-Assisted Mechanochemical Synthesis

This method is highly efficient and minimizes solvent usage.[5][6]

Materials:

  • Ketone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Sodium hydroxide, crushed (1.2 mmol)

  • Methanol (a few drops)

Procedure:

  • In a mortar, add the ketone and hydroxylamine hydrochloride.

  • Grind the mixture with a pestle for approximately 1 minute.

  • Add the crushed sodium hydroxide and continue to grind.

  • Add 2-3 drops of methanol and grind the mixture for another 2 minutes.

  • Let the mixture stand for 5 minutes, then grind for an additional 2 minutes with another 2-3 drops of methanol.

  • Monitor the reaction completion by TLC.

  • Once complete, wash the crude mixture with water to remove inorganic salts.

  • Collect the solid product by filtration and air-dry.

Data Presentation

The following table summarizes the yields of various ketoximes synthesized via the solvent-assisted mechanochemical method.

EntryKetoneProduct (Ketoxime)Yield (%)
14-Fluoroacetophenone4-Fluoroacetophenone oxime98
24-Chloroacetophenone4-Chloroacetophenone oxime98
34-Bromoacetophenone4-Bromoacetophenone oxime97
44-Nitroacetophenone4-Nitroacetophenone oxime99
54-Acetylbenzonitrile4-Acetylbenzonitrile oxime100
64-Methylacetophenone4-Methylacetophenone oxime95
74-Methoxyacetophenone4-Methoxyacetophenone oxime96
84'-Hydroxyacetophenone4'-Hydroxyacetophenone oxime98
93-Acetyl-2,5-dimethylthiophene3-Acetyl-2,5-dimethylthiophene oxime97
104-Aminobenzophenone4-Aminobenzophenone oxime98
114,4'-Diaminobenzophenone4,4'-Diaminobenzophenone oxime99
122-Acetylpyridine2-Acetylpyridine oxime95
133-Acetylpyridine3-Acetylpyridine oxime96
144-Acetylpyridine4-Acetylpyridine oxime97
152,6-Diacetylpyridine2,6-Diacetylpyridine dioxime95
161-Adamantyl methyl ketone1-Adamantyl methyl ketone oxime98
17Dehydroepiandrosterone acetateDehydroepiandrosterone acetate oxime97
182-Pentanone2-Pentanone oxime96
193-Pentanone3-Pentanone oxime95
20CyclohexanoneCyclohexanone oxime98
Data sourced from Aakeröy, C. B., & Sinha, A. S. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances, 3(22), 8168-8171.[7]

Visualized Workflows and Logic

General Experimental Workflow for Ketoxime Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Ketone and Hydroxylamine Salt D Combine Reactants in Chosen Solvent A->D B Choose Solvent System (Alcohol, Aqueous, Solvent-Free) B->D C Select Base (e.g., K2CO3, NaOH) C->D E Apply Energy (Heating, Sonication, Grinding) D->E F Monitor Reaction (e.g., TLC) E->F G Isolate Crude Product (Filtration, Extraction) F->G H Purify Product (Recrystallization, Chromatography) G->H I Characterize Product (NMR, IR, MP) H->I

Caption: General workflow for ketoxime synthesis.

Solvent Selection Logic Diagram

G A Goal: Synthesize Ketoxime B Priority: Green Chemistry? A->B C Priority: High Throughput / Speed? B->C No E Use Green Method: Mechanochemistry or Aqueous/Ultrasound B->E Yes D Use Traditional Method: Alkanol Solvent + Heat C->D No F Consider Ultrasound-Assisted Aqueous Synthesis C->F Yes G Mechanochemical or Conventional Heating Acceptable E->G

Caption: Decision logic for solvent selection.

Reaction Mechanism Overview

G Ketone Ketone (R-C(=O)-R') Intermediate Carbinolamine Intermediate Ketone->Intermediate + H+ Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Ketoxime Ketoxime (R-C(=NOH)-R') Intermediate->Ketoxime - H2O Water Water (H2O)

Caption: Simplified ketoxime formation mechanism.

References

Catalytic Beckmann Rearrangement of Aliphatic Oximes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various catalytic methods for the Beckmann rearrangement of aliphatic oximes, a crucial transformation in organic synthesis for the production of amides and lactams.

Introduction

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam. Traditionally, this reaction has been carried out using stoichiometric amounts of strong acids like sulfuric acid, leading to significant waste and harsh reaction conditions. The development of catalytic methods has been a major focus to render this transformation more efficient and environmentally benign. This document outlines several key catalytic systems, providing quantitative data for comparison and detailed experimental protocols.

Catalytic Systems and Data Summary

The following tables summarize the performance of various catalytic systems for the Beckmann rearrangement of representative aliphatic oximes.

Table 1: Catalytic Beckmann Rearrangement of Cyclohexanone Oxime
Catalyst SystemCatalyst Loading (mol%)Co-catalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)Selectivity (%)Reference
Co(ClO₄)₂·6H₂O / Yb(OTf)₃10 / 10-MeCN80297>99
Cyanuric Chloride / ZnCl₂0.5 / 1-MeCNreflux-30-
PCl₅-[bmim]PF₆ (ionic liquid)-RT298>99
Trifluoroacetic Acid (TFA)-AcetonitrileTFA602100100
Metaboric Acid-[bmim]BF₄ (ionic liquid)-RT--excellent
Table 2: Catalytic Beckmann Rearrangement of Acyclic Aliphatic Oximes
SubstrateCatalyst SystemCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Acetone OximePCl₅-[bmim]PF₆ (ionic liquid)RT295
Diisopropylketone OximeCyanuric Chloride5MeCNreflux--
Cyclododecanone OximeCyanuric Chloride / ZnCl₂0.5 / 1MeCNreflux-quantitative

Experimental Protocols

Protocol 1: Cobalt/Lewis Acid Catalyzed Rearrangement of Cyclohexanone Oxime

Materials:

  • Cyclohexanone oxime

  • Cobalt(II) perchlorate hexahydrate (Co(ClO₄)₂·6H₂O)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Saturated NaCl solution

  • 0.4 M NaOH solution

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add cyclohexanone oxime (0.5 mmol, 56.6 mg).

  • Add cobalt(II) perchlorate hexahydrate (10 mol%, 0.05 mmol, 18.3 mg) and ytterbium(III) trifluoromethanesulfonate (10 mol%, 0.05 mmol, 31.0 mg).

  • Add anhydrous acetonitrile (1.0 mL) and stir the mixture at 80°C for 2 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL).

  • Add a saturated NaCl solution containing 0.4 M NaOH (2 mL).

  • The mixture is then evaporated to dryness under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford ε-caprolactam.

Protocol 2: Cyanuric Chloride Catalyzed Rearrangement of Ketoximes

Materials:

  • Aliphatic ketoxime (e.g., Diisopropylketone oxime)

  • Cyanuric chloride

  • Acetonitrile (MeCN), dry

  • Ethyl acetate

  • Saturated aqueous sodium hydrogen carbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the ketoxime (2 mmol) in dry acetonitrile (4 mL).

  • Add cyanuric chloride (5 mol%, 0.1 mmol, 18.4 mg).

  • Reflux the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium hydrogen carbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding amide.

Protocol 3: Beckmann Rearrangement in Ionic Liquids

Materials:

  • Ketoxime (e.g., Acetone oxime)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆)

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, charge the ketoxime (10 mmol) and [bmim]PF₆ (5-10 mmol).

  • Add phosphorus pentachloride (1-2 mmol) with vigorous stirring at room temperature. No additional solvent is required.

  • Allow the reaction to proceed for 2 hours at the desired temperature (e.g., room temperature).

  • After the reaction is complete, cool the mixture and add 5 mL of water.

  • Extract the product twice with dichloromethane (2 x 5 mL).

  • Dry the combined organic extracts with anhydrous sodium sulfate and concentrate to obtain the amide.

Visualizations

General Mechanism of the Beckmann Rearrangement

The Beckmann rearrangement proceeds through the protonation of the oxime hydroxyl group, followed by the migration of the alkyl group anti to the leaving group, forming a nitrilium ion intermediate. This intermediate is then attacked by water to yield the final amide product.

Beckmann_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Tautomerization Oxime R-C(=N-OH)-R' ProtonatedOxime R-C(=N+-OH2)-R' Oxime->ProtonatedOxime H+ NitriliumIon R-N+=C-R' ProtonatedOxime->NitriliumIon -H2O, R' migration ImidicAcid R-N=C(OH)-R' NitriliumIon->ImidicAcid +H2O Amide R-NH-C(=O)-R' ImidicAcid->Amide Tautomerization

Caption: General mechanism of the acid-catalyzed Beckmann rearrangement.

Catalytic Cycle for Cyanuric Chloride/ZnCl₂ System

In this catalytic cycle, cyanuric chloride acts as an activator for the oxime hydroxyl group, facilitating the rearrangement.

Cyanuric_Chloride_Cycle cluster_catalysis Catalytic Cycle Catalyst Cyanuric Chloride (C₃N₃Cl₃) ActivatedOxime Activated Oxime Intermediate Catalyst->ActivatedOxime + Oxime, -HCl Oxime Aliphatic Oxime R-C(=N-OH)-R' Amide Amide/Lactam R-NH-C(=O)-R' ActivatedOxime->Amide Rearrangement Byproduct Hydrolyzed Cyanuric Chloride ActivatedOxime->Byproduct +H₂O ZnCl2 ZnCl₂ (Co-catalyst) ZnCl2->Catalyst activates

Caption: Catalytic cycle for the Beckmann rearrangement using cyanuric chloride and ZnCl₂.

Experimental Workflow for Catalytic Beckmann Rearrangement

A general workflow for performing a catalytic Beckmann rearrangement is outlined below.

Caption: A generalized experimental workflow for the catalytic Beckmann rearrangement.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexan-2-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Hexan-2-one oxime. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is a condensation reaction between Hexan-2-one (a ketone) and hydroxylamine (NH₂OH). The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the oxime. Typically, hydroxylamine is used in its more stable salt form, hydroxylamine hydrochloride (NH₂OH·HCl), and a base is added to liberate the free hydroxylamine in situ.

Q2: What are the most critical factors influencing the yield of the reaction?

A2: The primary factors that dictate the final yield are:

  • pH of the reaction medium: The reaction rate is highly pH-dependent. The medium must be acidic enough to protonate the carbonyl group, making it more electrophilic, but not so acidic that it fully protonates the hydroxylamine, which would render it non-nucleophilic.

  • Stoichiometry (Molar Ratio): The ratio of hydroxylamine to the ketone is crucial. Using a slight excess of hydroxylamine can help drive the reaction to completion.

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to the decomposition of hydroxylamine or the oxime product.

  • Purity of Reagents: Impurities in the starting materials (Hexan-2-one, hydroxylamine hydrochloride, base, or solvent) can lead to side reactions and lower yields.[1]

Q3: What are common side reactions or impurities I should be aware of?

A3: Potential side reactions include the Beckmann rearrangement of the oxime under strongly acidic conditions, and decomposition of hydroxylamine at elevated temperatures.[2] Impurities can arise from unreacted starting materials or byproducts from the degradation of reagents. Careful control of pH and temperature is essential to minimize these.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: The reaction yield is significantly lower than expected.

QuestionPossible Cause & ExplanationSuggested Solution
Did you verify the purity of your starting materials? Contaminated or degraded Hexan-2-one or hydroxylamine hydrochloride are common culprits for low yields.[1] Hydroxylamine hydrochloride is hygroscopic and can decompose in moist air.[3]Use freshly opened or purified reagents. Ensure reagents are stored in a desiccator. Consider running an NMR or GC-MS on your starting materials to confirm purity.
Was the pH of the reaction optimal? The reaction requires a specific pH range (typically mildly acidic to neutral) to proceed efficiently. If the solution is too acidic, the hydroxylamine is fully protonated and non-nucleophilic. If too basic, the carbonyl is not sufficiently activated. A 0.1 molar solution of NH₂OH·HCl has a pH of about 3.4.[3]Buffer the reaction or carefully add a base (e.g., sodium carbonate, sodium acetate) to adjust the pH. Monitor the pH throughout the reaction. For ketones, a final pH of 6-12 is often preferred.
Was the temperature controlled properly? Excessive heat can cause hydroxylamine to decompose.[3] Insufficient heat may lead to a very slow or incomplete reaction.[1]Maintain the recommended temperature for your chosen protocol. For the classical method, 40-60°C is typical. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
Did you lose the product during work-up and purification? Product loss can occur during transfers, extractions, and drying steps.[4] this compound may have some solubility in the aqueous layer, or it could be lost during solvent removal if it is volatile.Be meticulous during the work-up. Ensure all glassware is rinsed with the extraction solvent. Check the aqueous layer for any dissolved product.[4] If using a rotary evaporator, use a moderate temperature and pressure to avoid loss of a volatile product.

Problem 2: The reaction seems to stop before all the starting material is consumed.

QuestionPossible Cause & ExplanationSuggested Solution
Is there enough hydroxylamine? The hydroxylamine may have been consumed or degraded over the course of the reaction, especially if the reaction time is long or the temperature is high.Add another portion of hydroxylamine to see if the reaction restarts. This can be monitored by TLC.[4]
Has the reaction reached equilibrium? Oximation is a reversible reaction. The formation of water can shift the equilibrium back towards the reactants.If your protocol allows, consider using a Dean-Stark apparatus to remove water as it is formed, driving the reaction toward the product.

Problem 3: The isolated product is impure or difficult to purify.

QuestionPossible Cause & ExplanationSuggested Solution
Are you using the correct purification technique? This compound is a solid at room temperature. Recrystallization is often an effective method for purification.[5] If impurities are present, column chromatography might be necessary.For recrystallization, choose a solvent system where the oxime is soluble at high temperatures but poorly soluble at low temperatures. If chromatography is needed, be aware that oximes can be sensitive to acidic silica gel.[4]
Did side reactions occur? Unwanted byproducts can complicate purification. This often points back to issues with reaction conditions like pH and temperature.Re-optimize the reaction conditions to minimize byproduct formation. Washing the crude product with water or a dilute basic solution can help remove acidic impurities.[6][7]
Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for two common methods for synthesizing this compound, demonstrating how reaction conditions can significantly impact yield.

MethodReagentsCatalyst/BaseSolventConditionsYield
Classical Condensation Hexan-2-one, NH₂OH·HClSodium Carbonate (Na₂CO₃)50% Aqueous Ethanol45°C, 2–3 hours85–90%
Acid-Catalyzed Hexan-2-one, NH₂OH·HClOxalic AcidAcetonitrileReflux at 82°C, 90 minutes92–95%
Experimental Protocols
Protocol 1: Classical Condensation

This protocol is a standard method for the synthesis of this compound.

Materials:

  • Hexan-2-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃)

  • 50% Aqueous Ethanol

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride in 50% aqueous ethanol.

  • Slowly add sodium carbonate in portions to the solution to act as a base.

  • Add Hexan-2-one to the reaction mixture.

  • Heat the mixture to 45°C and stir for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by vacuum filtration. If not, transfer the mixture to a separatory funnel.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization.

Protocol 2: Acid-Catalyzed Synthesis

This method uses an acid catalyst in an organic solvent and can lead to higher yields and shorter reaction times.

Materials:

  • Hexan-2-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Oxalic Acid (catalyst)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • To a round-bottom flask, add Hexan-2-one, hydroxylamine hydrochloride, a catalytic amount of oxalic acid, and acetonitrile.

  • Equip the flask with a magnetic stirrer and a reflux condenser.

  • Heat the mixture to reflux (approx. 82°C) and maintain for 90 minutes.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the oxalic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by recrystallization.

Visualizations

Chemical Reaction Pathway

Reaction_Pathway Hexanone Hexan-2-one (C₆H₁₂O) Hydroxylamine Hydroxylamine (NH₂OH) Oxime This compound (C₆H₁₃NO) Hexanone->Oxime + NH₂OH Water Water (H₂O) plus1 + plus2 +

Caption: Condensation reaction of Hexan-2-one and hydroxylamine.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Encountered check_reagents 1. Review Starting Materials start->check_reagents reagent_purity Are reagents pure and dry? check_reagents->reagent_purity purify_reagents Action: Purify or replace reagents. Store under inert/dry conditions. reagent_purity->purify_reagents No check_conditions 2. Analyze Reaction Conditions reagent_purity->check_conditions Yes purify_reagents->check_conditions temp_ok Was temperature correct? check_conditions->temp_ok adjust_temp Action: Optimize temperature. Monitor with TLC. temp_ok->adjust_temp No ph_ok Was pH optimal? temp_ok->ph_ok Yes adjust_temp->ph_ok adjust_ph Action: Buffer or carefully adjust pH. Use pH meter. ph_ok->adjust_ph No check_workup 3. Evaluate Work-up/Purification ph_ok->check_workup Yes adjust_ph->check_workup loss_during_workup Potential loss during extraction or solvent removal? check_workup->loss_during_workup improve_workup Action: Meticulous transfers. Check aqueous layers. Use careful evaporation. loss_during_workup->improve_workup Yes end_node Yield Improved loss_during_workup->end_node No improve_workup->end_node

Caption: A step-by-step workflow for diagnosing low reaction yields.

Key Factors Influencing Oxime Synthesis Yield

Factors_Yield cluster_reactants Reactants & Stoichiometry cluster_conditions Reaction Conditions cluster_components System Components center Hexan-2-one Oxime Yield purity Reagent Purity purity->center ratio Molar Ratio (Ketone:NH₂OH) ratio->center temp Temperature temp->center time Reaction Time time->center ph pH ph->center solvent Solvent Choice solvent->center catalyst Catalyst / Base catalyst->center mixing Mixing / Agitation mixing->center

Caption: Interrelationship of key factors affecting the final product yield.

References

Technical Support Center: Synthesis of Hexan-2-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Hexan-2-one oxime. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answer frequently asked questions regarding this chemical synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yields of this compound can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Here are the primary areas to investigate:

  • Incomplete Reaction: The condensation reaction between Hexan-2-one and hydroxylamine may not have gone to completion.

    • Solution: Ensure the molar ratio of hydroxylamine hydrochloride to Hexan-2-one is appropriate. A slight excess of hydroxylamine hydrochloride is often used to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is no longer visible.[1][2]

  • Side Reactions: The most common side reaction is the Beckmann rearrangement of the formed oxime, which is often acid-catalyzed.[3][4] This rearrangement can produce N-butylacetamide and acetonitrile as byproducts. Beckmann fragmentation is another competing reaction that can generate nitriles and carbocations.[5]

    • Solution: Carefully control the pH of the reaction mixture. The formation of oximes is typically favored under weakly acidic conditions, while strongly acidic conditions can promote the Beckmann rearrangement.[6][7][8] The use of a buffer solution can help maintain the optimal pH. Certain catalysts can also be employed to minimize the rearrangement.[9][10][11]

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: The reaction is typically carried out at a moderate temperature. High temperatures can favor the Beckmann rearrangement.[12] The optimal reaction time should be determined by monitoring the reaction's progress.

Issue 2: Presence of Impurities in the Final Product

Q: My purified this compound shows the presence of unknown impurities. What are these impurities and how can I remove them?

A: The primary impurities are likely byproducts from the Beckmann rearrangement and fragmentation, as well as unreacted starting materials.

  • Identification of Impurities:

    • N-butylacetamide and Acetonitrile: These are the products of the Beckmann rearrangement of this compound. Their presence can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) by comparing the retention times and mass spectra with those of authentic standards.

    • Unreacted Hexan-2-one: Incomplete reaction will leave residual starting material.

  • Purification Strategies:

    • Column Chromatography: Silica gel column chromatography is an effective method for separating this compound from its less polar byproducts and unreacted ketone.

    • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC can be used for high-purity isolation of this compound.[13] A mobile phase of acetonitrile and water with a phosphoric acid modifier is a common system for the separation of oximes.[13]

    • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the synthesis of this compound?

A1: The most significant side reaction is the Beckmann rearrangement . This is an acid-catalyzed isomerization of the oxime to form N-substituted amides. In the case of this compound, this rearrangement can lead to the formation of two possible amides: N-butylacetamide and N-pentylacetamide, depending on which alkyl group migrates. The stereochemistry of the oxime (E/Z isomerism) dictates which group migrates.[5] Additionally, a competing reaction known as Beckmann fragmentation can occur, leading to the formation of a nitrile (acetonitrile) and a carbocation, which can then lead to other byproducts.[5]

Q2: How can I minimize the Beckmann rearrangement during the synthesis?

A2: Minimizing the Beckmann rearrangement is crucial for obtaining a high yield of this compound. Key strategies include:

  • pH Control: The Beckmann rearrangement is acid-catalyzed.[3][4] Maintaining a slightly acidic to neutral pH is optimal for oxime formation while suppressing the rearrangement. Use of a base, such as sodium acetate or pyridine, to neutralize the HCl liberated from hydroxylamine hydrochloride is a common practice.

  • Temperature Control: Higher temperatures can promote the Beckmann rearrangement.[12] Running the reaction at room temperature or slightly elevated temperatures is generally recommended.

  • Choice of Catalyst: While strong acids promote the rearrangement, certain catalysts can selectively promote oxime formation. For instance, some Lewis acids have been shown to catalyze the Beckmann rearrangement, so their presence should be avoided if the oxime is the desired product.[9][10] Conversely, catalysts that are mild and selective for oximation can be beneficial.[2]

Q3: What are the expected products of the Beckmann rearrangement of this compound?

A3: The Beckmann rearrangement of this compound can theoretically yield two different amides, depending on which alkyl group (butyl or methyl) migrates. The group anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates.

  • Migration of the butyl group: This results in the formation of N-pentylacetamide .

  • Migration of the methyl group: This results in the formation of N-butylacetamide .

The ratio of these two products will depend on the isomeric ratio (E/Z) of the starting this compound.

Q4: Can Beckmann fragmentation be a significant side reaction?

A4: Yes, Beckmann fragmentation can compete with the rearrangement, especially if the migrating group can form a stable carbocation.[5] In the case of this compound, fragmentation would lead to the formation of acetonitrile and a butyl carbocation. The butyl carbocation can then undergo further reactions, such as elimination to form butene or reaction with a nucleophile.

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Yield and Side Product Formation (Illustrative Data)

CatalystTemperature (°C)pHThis compound Yield (%)N-butylacetamide Yield (%)Acetonitrile Yield (%)
None (Pyridine base)25~6-7855<1
None (Pyridine base)80~6-760255
Sulfuric Acid (cat.)25<2107010
Sulfuric Acid (cat.)80<2<5>80>10

Note: This table presents illustrative data based on general principles of oxime synthesis and the Beckmann rearrangement. Actual yields will vary depending on specific experimental parameters.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Side Reactions

  • Materials:

    • Hexan-2-one

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Pyridine

    • Ethanol

    • Water

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve Hexan-2-one (1 equivalent) in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) in water.

    • Slowly add pyridine (1.5 equivalents) to the mixture while stirring at room temperature. The pyridine acts as a base to neutralize the liberated HCl.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, add water to the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: GC-MS Analysis of the Reaction Mixture

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, derivatize the sample to improve the volatility and chromatographic separation of the components. Silylation is a common derivatization technique for oximes.[14]

  • GC-MS Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peaks corresponding to Hexan-2-one, this compound, N-butylacetamide, and acetonitrile by comparing their retention times and mass spectra to those of pure standards.

    • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Hexanone Hexan-2-one Oxime This compound Hexanone->Oxime Condensation Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Oxime Amide N-butylacetamide Oxime->Amide Beckmann Rearrangement (Acid-catalyzed) Nitrile Acetonitrile Oxime->Nitrile Beckmann Fragmentation (Acid-catalyzed) Troubleshooting_Workflow Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC/GC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Ketone remaining Side_Products Significant Side Products (GC-MS) Check_Completion->Side_Products Ketone consumed, low oxime Incomplete->Side_Products No Optimize_Ratio Increase Hydroxylamine Ratio / Reaction Time Incomplete->Optimize_Ratio Yes Control_pH Adjust pH to ~6-7 (Use Buffer/Base) Side_Products->Control_pH Amide/Nitrile present Purify Purify Product (Chromatography) Side_Products->Purify Minor impurities Optimize_Ratio->Check_Completion Control_Temp Lower Reaction Temperature Control_pH->Control_Temp Control_Temp->Purify

References

Overcoming E/Z isomerization issues in Beckmann rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with E/Z isomerization during the Beckmann rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the Beckmann rearrangement and why is E/Z isomerization a concern?

The Beckmann rearrangement is a chemical reaction that converts an oxime to an amide.[1][2] The reaction is stereospecific: the group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[1][3] E/Z isomerization refers to the interconversion of the two geometric isomers of the oxime starting material. If the oxime isomerizes under the reaction conditions, a mixture of (E)- and (Z)-oximes will be present, leading to a mixture of two different amide regioisomers, complicating purification and reducing the yield of the desired product.[1][3]

Q2: What conditions typically lead to E/Z isomerization of oximes?

Acidic conditions are a primary cause of E/Z isomerization of oximes.[3] Since the classical Beckmann rearrangement is often catalyzed by strong acids like sulfuric acid, polyphosphoric acid, or hydrochloric acid, isomerization is a common side reaction.[1][4] The presence of water in an acidic medium can facilitate this isomerization through the formation of a protonated oxime-water adduct, which allows for free rotation around the C-N bond.[5][6]

Q3: How can I minimize or prevent E/Z isomerization during the Beckmann rearrangement?

There are several strategies to control stereochemistry:

  • Use of Milder Catalysts: Employing catalysts that operate under neutral or milder acidic conditions can suppress isomerization. Systems like cyanuric chloride with zinc chloride are effective.[1][7][8]

  • Activation of the Hydroxyl Group: Converting the oxime's hydroxyl group into a better leaving group, such as a tosylate or mesylate, allows the rearrangement to proceed under milder conditions (e.g., heating in an inert solvent), which can prevent isomerization.[9]

  • Photocatalytic Isomerization: For cases where the undesired isomer is thermodynamically favored, a one-pot photocatalytic E-to-Z isomerization can be performed immediately before the rearrangement. This allows for the formation of "non-classical" Beckmann products.[10][11][12][13]

  • Stereoselective Oxime Synthesis: The most direct approach is to synthesize and isolate a stereochemically pure oxime before subjecting it to the rearrangement.[14]

Q4: Are there any alternatives to strong acids for promoting the rearrangement?

Yes, a variety of reagents are known to promote the Beckmann rearrangement, including tosyl chloride, thionyl chloride, phosphorus pentachloride, and cyanuric chloride.[1] Many of these can be used under milder conditions than traditional Brønsted acids.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Formation of a mixture of amide regioisomers. E/Z isomerization of the starting oxime is occurring under the reaction conditions.1. Switch to a milder catalyst system. Replace strong acids (H₂SO₄, PPA) with a system like cyanuric chloride/ZnCl₂.[1][7] 2. Activate the oxime. Convert the oxime to its O-tosyl or O-mesyl ether. This allows the rearrangement to occur under neutral conditions, often with gentle heating in an aprotic solvent like acetonitrile or toluene.[9] 3. Control the starting material. Ensure you are starting with a stereochemically pure oxime. If you have a mixture, attempt to separate the isomers via chromatography or crystallization before the rearrangement.
Low yield of the desired amide and formation of byproducts. The reaction conditions are too harsh, leading to side reactions like the Beckmann fragmentation.1. Lower the reaction temperature. 2. Use a less aggressive catalyst. For substrates prone to fragmentation (e.g., those with quaternary carbon centers), avoid strong acids.[1][4] 3. Carefully select the solvent. Solvent polarity can influence the reaction rate and selectivity.[15]
The "wrong" regioisomer is the major product. The thermodynamically more stable oxime isomer is not the one that leads to the desired product.1. Consider a one-pot photocatalytic isomerization-rearrangement. This can convert the thermodynamically favored (E)-oxime to the less stable (Z)-oxime, which can then rearrange to provide the alternative amide product.[10][11]
Incomplete conversion of the oxime. The catalyst is not active enough under the chosen conditions, or it has been deactivated.1. Increase the catalyst loading. 2. Switch to a more active catalyst system. 3. Ensure anhydrous conditions , as water can hydrolyze some catalysts and intermediates.

Data Presentation

The following table summarizes the results of photocatalytic E-to-Z isomerization of various oximes, demonstrating the feasibility of controlling the stereochemistry prior to rearrangement.

Table 1: Photocatalytic E-to-Z Isomerization of Various Oximes

EntrySubstrate (E-oxime)Z/E Ratio
1Acetophenone oxime>95:5
24'-Methoxyacetophenone oxime>95:5
34'-Trifluoromethylacetophenone oxime>95:5
44'-Fluoroacetophenone oxime>95:5
52'-Methylacetophenone oxime>95:5
61-Indanone oxime92:8
71-Tetralone oxime94:6
81-Benzosuberone oxime91:9
Data sourced from Zhang X., Rovis T., J. Am. Chem. Soc. 2021, 143, 21211-21217.[11]

Experimental Protocols

Protocol 1: Photocatalytic E-to-Z Isomerization of an Aryl Ketoxime

This protocol is adapted from Zhang and Rovis (2021) and is intended for the stereochemical inversion of an (E)-oxime to the corresponding (Z)-isomer.

Materials:

  • (E)-Oxime (0.1 mmol, 1.0 equiv)

  • [Ir(dF-CF₃ppy)₂(dtbbpy)]PF₆ (Iridium-based photosensitizer, 0.5 mol%)

  • Ethyl acetate (EtOAc), anhydrous (to make a 0.1 M solution)

  • Nitrogen atmosphere

  • Blue LED light source (e.g., Kessil, 40 W, 427 nm)

Procedure:

  • In a 1-dram vial, combine the (E)-oxime and the iridium photocatalyst.

  • Add enough anhydrous ethyl acetate to achieve a 0.1 M concentration of the oxime.

  • Seal the vial and establish a nitrogen atmosphere by purging with N₂ gas.

  • Place the vial in front of a blue LED light source and irradiate for 2 hours. Use a fan to maintain the reaction at room temperature.

  • After 2 hours, the reaction is complete. The solvent can be removed under reduced pressure (rotary evaporator with a water bath temperature below 40 °C to prevent thermal back-isomerization to the E-isomer).

  • The resulting (Z)-oxime can be used directly in a subsequent Beckmann rearrangement step.[10]

Protocol 2: Beckmann Rearrangement using Cyanuric Chloride and Zinc Chloride

This protocol describes a mild method for the Beckmann rearrangement adapted from Furuya, Ishihara, and Yamamoto (2005).

Materials:

  • Ketoxime (e.g., Cyclododecanone oxime, 10 mmol)

  • Cyanuric chloride (0.5 mol%)

  • Zinc chloride (ZnCl₂, 1 mol%)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the ketoxime, cyanuric chloride, and zinc chloride.

  • Add anhydrous acetonitrile.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the resulting amide by chromatography or crystallization.[7][8]

Visualizations

Beckmann_Rearrangement_Mechanism cluster_start Oxime Activation cluster_rearrangement Rearrangement cluster_tautomerization Tautomerization Oxime R-C(=N-OH)-R' Activated_Oxime R-C(=N-OH₂⁺)-R' Oxime->Activated_Oxime + H⁺ Acid H-A Nitrilium_Ion R-C≡N⁺-R' Activated_Oxime->Nitrilium_Ion [1,2]-shift of anti-R' group - H₂O Water_Attack Attack by H₂O Nitrilium_Ion->Water_Attack Imidic_Acid R-C(OH)=N-R' Water_Attack->Imidic_Acid Amide R-C(=O)NH-R' Imidic_Acid->Amide Tautomerization

Caption: General mechanism of the acid-catalyzed Beckmann rearrangement.

EZ_Isomerization_Mechanism cluster_acid Acid-Catalyzed Isomerization cluster_photo Photocatalytic Isomerization E_Oxime E-Oxime (Thermodynamically Favored) Protonated_E Protonated E-Oxime E_Oxime->Protonated_E + H⁺ Triplet_E Triplet State E-Oxime E_Oxime->Triplet_E Visible Light Photocatalyst Z_Oxime Z-Oxime Protonated_Z Protonated Z-Oxime Z_Oxime->Protonated_Z + H⁺ Protonated_E->E_Oxime - H⁺ Intermediate Adduct with H₂O (C-N single bond rotation) Protonated_E->Intermediate + H₂O Intermediate->Protonated_E Intermediate->Protonated_Z C-N bond rotation Protonated_Z->Z_Oxime - H⁺ Protonated_Z->Intermediate - H₂O Triplet_E->Z_Oxime Intersystem Crossing & Relaxation

Caption: Pathways for E/Z isomerization of oximes.

References

Technical Support Center: Purification of Crude Hexan-2-one Oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude Hexan-2-one oxime.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Issue Potential Cause Recommended Solution
Low or No Crystal Formation During Recrystallization The chosen solvent is too good at dissolving the oxime, even at low temperatures.Select a less polar solvent or use a mixed solvent system. For instance, if the compound is soluble in a solvent like ethanol, a less polar solvent like hexane can be added dropwise to the heated solution until turbidity is observed, then clarified with a few drops of the more polar solvent before cooling.[1][2]
The concentration of the oxime in the solution is too low.Concentrate the solution by evaporating some of the solvent before cooling.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3]
Oily Product Obtained After Purification The product may be a mixture of E/Z isomers which can have a lower melting point than the pure isomers.Consider purification by column chromatography to separate the isomers.[4][5]
Presence of impurities that are depressing the melting point.Re-purify the product using a different technique (e.g., column chromatography if recrystallization was used initially).
Incomplete removal of solvent.Ensure the product is thoroughly dried under vacuum.
Poor Separation in Column Chromatography Incorrect eluent system (solvent polarity is too high or too low).Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for ketoximes is a mixture of hexane and ethyl acetate.[6][7][8] The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for good separation on a column.
The column was not packed properly, leading to channeling.Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks.[6][7]
The sample was loaded incorrectly.Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column in a narrow band.[6]
Product Decomposition During Vacuum Distillation The distillation temperature is too high, even under reduced pressure.Use a lower pressure to further decrease the boiling point. For many organic compounds, a pressure of 0.1 mmHg is appropriate.[9] Ensure the heating bath temperature is not significantly higher than the boiling point of the compound at that pressure.
Presence of acidic or basic impurities that catalyze decomposition at high temperatures.Wash the crude product with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) or weak acid, respectively, before distillation.[10]
Low Overall Yield Mechanical losses during transfers and workup steps.Ensure all transfers are done carefully, and glassware is rinsed with the appropriate solvent to recover all the product.[11]
Incomplete reaction during synthesis, leading to a higher proportion of starting materials.Monitor the synthesis reaction by TLC to ensure it has gone to completion before starting the purification.
Product is lost during the purification steps.Optimize each purification step to minimize losses. For example, in recrystallization, avoid using an excessive amount of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include unreacted Hexan-2-one, hydroxylamine, and byproducts from the oximation reaction.[12][13] Depending on the synthesis route, side-products from condensation or rearrangement reactions may also be present.

Q2: How can I separate the (E) and (Z) isomers of this compound?

A2: Separation of (E) and (Z) isomers can often be achieved by column chromatography on silica gel, as the two isomers may have different polarities and thus different affinities for the stationary phase.[4][5] Preparative gas chromatography can also be used for the separation of volatile isomers. Another effective method for isolating the (E) isomer is through selective precipitation by forming an immonium salt with an anhydrous acid in an organic solvent.[14][15]

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: For aliphatic oximes, a good starting point is to try a single solvent like ethanol, methanol, or water if the compound shows sufficient solubility at elevated temperatures and poor solubility at low temperatures.[16] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[1] It is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one.

Q4: What are the typical conditions for vacuum distillation of an oxime like this compound?

A4: The boiling point of a compound decreases under reduced pressure.[9][17][18][19] For a compound with a molecular weight similar to this compound, distillation at a pressure of 10-40 mmHg would significantly lower the boiling point, preventing thermal decomposition.[17] The exact temperature will depend on the applied pressure. It is advisable to use a nomograph to estimate the boiling point at a given pressure.

Q5: How can I monitor the purity of this compound during purification?

A5: The purity can be monitored by several analytical techniques. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for assessing purity and identifying volatile impurities.[20][21][22] Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification process. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information about the purity and isomeric ratio.

Data Presentation

Purification Technique Typical Parameters Expected Purity Expected Yield Notes
Recrystallization Solvent: Ethanol/Water or Hexane/Ethyl Acetate>98%60-90%Effective for removing less soluble or more soluble impurities. Yield is highly dependent on the choice of solvent and technique.
Column Chromatography Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate gradient>99%50-85%Can separate E/Z isomers and impurities with similar polarities. Yield can be lower due to irreversible adsorption or difficult separation.
Vacuum Distillation Pressure: 1-20 mmHgTemperature: Dependent on pressure>99%70-95%Best for thermally stable, liquid oximes or those with low melting points. Removes non-volatile impurities effectively.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Column Chromatography Protocol
  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with the initial eluent (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute compounds with higher polarity.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and the joints are properly sealed.

  • Sample Placement: Place the crude this compound in the distillation flask with a stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Distillation and Collection: Collect the fraction that distills at a constant temperature at the given pressure. This fraction corresponds to the purified this compound.

  • Discontinuation: Once the distillation is complete, cool the system to room temperature before releasing the vacuum.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Distillation Vacuum Distillation Crude->Distillation Analysis Purity Check (TLC, GC, NMR) Recrystallization->Analysis Column->Analysis Distillation->Analysis Analysis->Recrystallization If impure Analysis->Column If impure Analysis->Distillation If impure Pure Pure this compound Analysis->Pure If pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity & Yield Start->CheckPurity Success Successful Purification CheckPurity->Success Acceptable Failure Low Purity or Yield CheckPurity->Failure Unacceptable IdentifyIssue Identify Issue Failure->IdentifyIssue RecrystallizationIssue Recrystallization Problem IdentifyIssue->RecrystallizationIssue Recrystallization ColumnIssue Column Chromatography Problem IdentifyIssue->ColumnIssue Column DistillationIssue Distillation Problem IdentifyIssue->DistillationIssue Distillation ChangeSolvent Change Solvent/Solvent System RecrystallizationIssue->ChangeSolvent OptimizeEluent Optimize Eluent via TLC ColumnIssue->OptimizeEluent AdjustPressureTemp Adjust Pressure/Temperature DistillationIssue->AdjustPressureTemp ChangeSolvent->Start Retry OptimizeEluent->Start Retry AdjustPressureTemp->Start Retry

Caption: Troubleshooting logic for purification of this compound.

References

Technical Support Center: Optimizing Acid Catalyst Concentration for Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Beckmann rearrangement. The focus is on optimizing acid catalyst concentration to improve reaction yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Beckmann rearrangement?

The acid catalyst is crucial for initiating the Beckmann rearrangement. Its primary function is to convert the hydroxyl group of the oxime into a good leaving group.[1][2] This is typically achieved through protonation of the hydroxyl group, which then departs as a water molecule.[1][2] This departure facilitates the migration of the alkyl or aryl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide.[1][3]

Q2: What types of acid catalysts are commonly used for the Beckmann rearrangement?

A variety of Brønsted and Lewis acids can be used to catalyze the Beckmann rearrangement. Common Brønsted acids include sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and hydrochloric acid (HCl).[4] Lewis acids such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and boron trifluoride (BF₃) are also frequently employed.[4] Additionally, solid acid catalysts like zeolites and silica-supported acids are gaining prominence due to their ease of separation and potential for milder reaction conditions.[5]

Q3: How does the strength of the acid catalyst affect the reaction?

The acid strength plays a significant role in the reaction's efficiency. While strong acids are effective, studies with solid acid catalysts like zeolites have shown that weak Brønsted acid sites can sometimes be more effective for the rearrangement of certain substrates, such as cyclohexanone oxime.[6][7] Conversely, for other systems, strong acid sites have been found to be more favorable.[5] The optimal acid strength often depends on the specific substrate and reaction conditions.

Q4: Can the concentration of the acid catalyst be too high?

Yes, an excessively high concentration of a strong acid can lead to undesirable side reactions. These can include hydrolysis of the starting oxime or the product amide, as well as charring or decomposition of the substrate, particularly for sensitive molecules.[8][9] Therefore, optimizing the catalyst concentration is critical to maximize the yield of the desired amide and minimize byproducts.

Troubleshooting Guide

Problem 1: Low or No Conversion of the Oxime

Possible Cause Troubleshooting Step
Insufficient Acid Catalyst Concentration The concentration of the acid may be too low to effectively protonate the oxime's hydroxyl group.
Solution: Incrementally increase the molar ratio of the acid catalyst to the oxime. Monitor the reaction progress by techniques like TLC or GC-MS to find the optimal concentration.
Inappropriate Acid Strength for the Substrate The pKa of the chosen acid might not be suitable for the specific oxime being used.
Solution: If a weak acid is being used, consider switching to a stronger acid like sulfuric acid or PPA. Conversely, for sensitive substrates, a milder acid or a Lewis acid might be more appropriate.[4][5]
Poor Solubility of the Catalyst or Reactant The catalyst and/or the oxime may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.
Solution: Select a solvent that dissolves both the oxime and the acid catalyst. Aprotic solvents are often preferred to minimize hydrolysis side reactions.[4][8]
Reaction Temperature is Too Low The activation energy for the rearrangement is not being overcome at the current temperature.
Solution: Gradually increase the reaction temperature while monitoring for the formation of degradation products. Many Beckmann rearrangements require elevated temperatures.[4]

Problem 2: Formation of Significant Side Products (e.g., Beckmann Fragmentation, Hydrolysis)

Possible Cause Troubleshooting Step
Beckmann Fragmentation The substrate structure may favor the formation of a stable carbocation, leading to fragmentation into a nitrile and a carbocation intermediate instead of rearrangement.[3] This is more common with substrates that can form tertiary or other stabilized carbocations.[3]
Solution: Modify the reaction conditions to favor rearrangement. This can sometimes be achieved by using a less polar solvent or a different acid catalyst that is less likely to promote carbocation formation.
Hydrolysis of the Oxime The presence of water in the reaction mixture, often in conjunction with the acid catalyst, can lead to the hydrolysis of the oxime back to the corresponding ketone.[8]
Solution: Use anhydrous solvents and reagents. Aprotic solvents are generally recommended to suppress this side reaction.[4][8]
Formation of Isomeric Amide Products If the starting ketoxime is unsymmetrical, E/Z isomerization can occur under acidic conditions, leading to the formation of a mixture of two possible amide regioisomers.[1]
Solution: To avoid isomerization, consider converting the oxime to an activated intermediate like a tosylate or mesylate, which can then undergo rearrangement under milder, non-isomerizing conditions.[4]

Experimental Protocols

Protocol 1: Optimization of Sulfuric Acid Concentration for the Rearrangement of Cyclohexanone Oxime

This protocol outlines a general procedure for determining the optimal concentration of sulfuric acid for the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam.

Materials:

  • Cyclohexanone oxime

  • Concentrated sulfuric acid (98%)

  • Anhydrous toluene (or another suitable aprotic solvent)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, magnetic stirrer, heating mantle/oil bath, condenser, separatory funnel, rotary evaporator

  • TLC plates and developing chamber

  • GC-MS for quantitative analysis

Procedure:

  • Set up Parallel Reactions: Prepare a series of identical reactions in round-bottom flasks, each containing cyclohexanone oxime (e.g., 1.0 g, 8.84 mmol) dissolved in anhydrous toluene (20 mL).

  • Vary Acid Concentration: To each flask, add a different molar equivalent of concentrated sulfuric acid. A suggested range to screen is 1.0, 1.5, 2.0, 2.5, and 3.0 molar equivalents relative to the oxime. Caution: Add the concentrated acid slowly and with cooling, as the reaction is exothermic.

  • Reaction Conditions: Stir the mixtures at a constant temperature (e.g., 80 °C) and monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the starting material is consumed (or after a set time, e.g., 2 hours), cool the reaction mixtures to room temperature. Carefully quench each reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product from each reaction by GC-MS to determine the yield of ε-caprolactam and the presence of any side products.

  • Data Compilation: Record the results in a table to compare the effect of each sulfuric acid concentration on the product yield and selectivity.

Data Presentation: Effect of H₂SO₄ Concentration on Cyclohexanone Oxime Rearrangement
Molar Equivalents of H₂SO₄Reaction Time (h)Conversion of Oxime (%)Yield of ε-Caprolactam (%)Selectivity (%)
1.02756080
1.52958893
2.02999293
2.52999091
3.02998586
Note: The data in this table is illustrative and will vary based on specific experimental conditions.

Visualizations

Beckmann_Rearrangement_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Start with Oxime B Dissolve in Aprotic Solvent A->B 1. C Add Acid Catalyst (Vary Concentration) B->C 2. D Heat Reaction Mixture (Constant Temperature) C->D 3. E Monitor by TLC/GC-MS D->E 4. F Quench with Base E->F 5. G Extract Product F->G 6. H Dry and Concentrate G->H 7. I Analyze Yield & Purity H->I 8.

Caption: Experimental workflow for optimizing acid catalyst concentration.

Troubleshooting_Logic Start Low Yield or Side Products Q1 Is Conversion Low? Start->Q1 Q2 Side Products Observed? A1 Increase Acid Conc. Q1->A1 Yes Q1->Q2 No A2 Increase Temperature A1->A2 A3 Change Catalyst/Solvent A2->A3 A4 Use Anhydrous Solvent (to reduce hydrolysis) Q2->A4 Hydrolysis A5 Modify Conditions (to reduce fragmentation) Q2->A5 Fragmentation A6 Use Milder Conditions (to avoid isomerization) Q2->A6 Isomers

References

Preventing hydrolysis of Hexan-2-one oxime during workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling Hexan-2-one oxime. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent hydrolysis during experimental workups.

Troubleshooting Guide: Hydrolysis of this compound

This guide addresses the common issue of unintended hydrolysis of this compound back to Hexan-2-one during the purification and workup stages.

Problem: Low yield of this compound with the presence of Hexan-2-one starting material detected in post-workup analysis (e.g., by NMR or GC-MS).

Initial Assessment: The C=N bond in oximes is susceptible to cleavage under certain conditions, particularly in the presence of acid and water. The hydrolysis reaction reverts the oxime to the corresponding ketone and hydroxylamine.[1][2]

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process to diagnose and resolve hydrolysis issues.

G Troubleshooting Flowchart for Oxime Hydrolysis cluster_0 start Low Yield &/ Contamination Detected check_ketone Is Hexan-2-one the contaminant? start->check_ketone check_ph Review Workup Protocol: Was an acidic wash (pH < 6) used? check_ketone->check_ph  Yes   other_issue Investigate Other Issues: - Incomplete Reaction - Mechanical Loss - Thermal Decomposition check_ketone->other_issue  No   implement_mild Implement Mild Workup Protocol (See Experimental Protocols) check_ph->implement_mild  Yes   check_ph->other_issue  No   resolution Problem Resolved: Oxime is stable implement_mild->resolution

Caption: A decision tree to diagnose the cause of low oxime yield.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to hydrolyze during workup?

A1: The primary cause of oxime hydrolysis is exposure to acidic conditions, especially in an aqueous environment.[3] The hydrolysis of oximes is readily catalyzed by various inorganic acids, often accelerated by heating.[1][2] During workup, washing the organic layer with an acidic solution (e.g., 1M HCl) to remove basic impurities is a common step that can inadvertently cleave the oxime.

Q2: How stable are oximes compared to other imine derivatives?

A2: In aqueous solutions, aliphatic oximes are significantly more resistant to hydrolysis than analogous hydrazones—by a factor of 100 to 1,000.[1][3] However, this stability is pH-dependent, and they are still considered labile under strongly acidic conditions.[4][5]

Q3: What is the optimal pH range to maintain during the workup of this compound?

A3: To prevent hydrolysis, it is critical to maintain a neutral to slightly basic pH (pH 7-9) throughout the workup process. Studies have shown that oxime hydrolysis is very slow in solutions with a pD (pH in deuterium oxide) greater than 7.0.[3] For some sensitive oxime syntheses, maintaining a pH between 7 and 8 was found to be crucial for controlling impurities and ensuring stability.[6]

Q4: Can I perform an acid wash to remove other impurities from my product?

A4: It is highly discouraged. An acidic wash is the most common cause of oxime hydrolysis. Instead of an acid wash, consider alternative purification methods such as:

  • Neutral Water Washes: Use deionized water or a saturated brine solution to remove water-soluble impurities.

  • Mildly Basic Washes: A dilute solution of sodium bicarbonate (NaHCO₃) can be used to neutralize any residual acid from the reaction without being harsh enough to cause other side reactions.

  • Chromatography: Column chromatography is an effective method for separating the oxime from both acidic and basic impurities without exposing it to harsh pH conditions.

Q5: Are there any specific reagents to avoid during the workup?

A5: Avoid strong inorganic acids like HCl, H₂SO₄, and acidic salts.[2] Even trace amounts of acid can catalyze the decomposition. When drying the organic extract, use a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Data Presentation

pH Effect on Oxime Stability

The following table summarizes the general stability of aliphatic oximes like this compound at different pH ranges during an aqueous workup, based on established chemical principles.[2][3][7]

pH RangeHydrolysis RiskRecommended Action
< 4 High Avoid. Rapid hydrolysis is likely, especially with heating.
4 - 6 Moderate Use with caution for brief periods only. Risk of partial hydrolysis.
7 - 9 Low Recommended. Oximes are generally stable in this range.[6]
> 9 Low to Moderate Generally safe from hydrolysis, but other base-catalyzed side reactions could occur depending on the substrate.

Experimental Protocols

Recommended Mild Workup Protocol to Prevent Hydrolysis

This protocol is designed to isolate this compound from a reaction mixture while minimizing the risk of acid-catalyzed hydrolysis.

Workflow Diagram:

G start Reaction Mixture quench 1. Quench with Saturated NaHCO₃ (aq) start->quench extract 2. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_brine 3. Wash Organic Layer with Brine extract->wash_brine dry 4. Dry with Anhydrous Na₂SO₄ wash_brine->dry concentrate 5. Concentrate Under Reduced Pressure dry->concentrate purify 6. Purify (Optional) (Chromatography/Recrystallization) concentrate->purify product Pure this compound purify->product

Caption: A standard workflow for a mild workup of oximes.

Methodology:

  • Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution slowly until gas evolution ceases, ensuring the final pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent, such as ethyl acetate or diethyl ether (2 x volume of the aqueous layer).[8]

  • Washing: Separate the organic layer. Wash the organic layer sequentially with:

    • Deionized water (1 x volume).

    • Saturated brine solution (1 x volume) to aid in the removal of water and break emulsions.[9]

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Stir for 15-20 minutes to ensure all water is absorbed.

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator at a moderate temperature (e.g., < 40°C) to obtain the crude product.

  • Purification (If Necessary): If further purification is required, the crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Visualizing the Hydrolysis Reaction

To better understand the process you are preventing, the diagram below illustrates the acid-catalyzed hydrolysis of this compound.

Caption: The acid-catalyzed hydrolysis of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Oxime Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxime formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their oxime synthesis experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My oxime formation reaction has a low yield, but my starting material is fully consumed. What are the possible reasons?

A1: If your starting aldehyde or ketone is consumed but the desired oxime product yield is low, several side reactions or product degradation pathways may be occurring. The most common culprits include:

  • Beckmann Rearrangement: Under acidic conditions, the oxime product can rearrange to form an amide.[1] This is particularly prevalent at higher temperatures.

  • Hydrolysis of the Oxime: The oxime product can hydrolyze back to the starting carbonyl compound and hydroxylamine, especially in the presence of strong acids and water.[2]

  • Formation of Nitriles: Aldoximes can sometimes dehydrate to form nitriles, particularly under harsh reaction conditions.

  • Product Degradation: The oxime itself might be unstable under the reaction conditions, leading to decomposition.

To diagnose the issue, we recommend analyzing the reaction mixture by TLC, LC-MS, or NMR to identify any major byproducts.

Q2: I am observing multiple spots on my TLC plate even in the early stages of the reaction. What could they be?

A2: The presence of multiple spots on a TLC plate can indicate several possibilities:

  • Starting Materials: You will likely see spots corresponding to your starting aldehyde/ketone and hydroxylamine (if it's UV active or stains).

  • Product: A new spot corresponding to the oxime product should appear and intensify over time.

  • Syn and Anti Isomers: Oximes can often form as a mixture of geometric isomers (E/Z or syn/anti), which may appear as two distinct, often close-running, spots on a TLC plate.[3]

  • Intermediate: The initial adduct, a hemiaminal, is typically unstable but might be observable under certain conditions.

  • Side Products: As mentioned in Q1, spots from side reactions like the Beckmann rearrangement product could be present.

To identify the spots, you can run TLCs of the individual starting materials as standards. Staining techniques can also help differentiate between carbonyl compounds and oximes (see the detailed protocol below).

Q3: What is the optimal pH for oxime formation?

A3: The optimal pH for oxime formation is a balance between the nucleophilicity of hydroxylamine and the rate of dehydration of the intermediate. The reaction is typically fastest in a weakly acidic medium.[4][5]

  • For Aldehydes: A pH range of 3 to 7 is generally preferred.

  • For Ketones: A slightly higher pH, from 6 to 12, is often more effective.

It is crucial to control the pH, as a pH that is too low will protonate the hydroxylamine, reducing its nucleophilicity, while a pH that is too high will slow down the acid-catalyzed dehydration step.[4]

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing Reaction Conditions

Low conversion rates are often a result of suboptimal reaction conditions. This guide provides a systematic approach to optimizing your oxime formation reaction.

1.1. pH Optimization

As discussed, pH is a critical parameter. If you suspect your pH is not optimal, perform a series of small-scale trial reactions across a range of pH values.

Experimental Protocol: pH Screening

  • Preparation of Buffered Solutions: Prepare a series of buffer solutions covering a pH range from 3 to 8 (e.g., acetate buffers for pH 3-6, phosphate buffers for pH 6-8).

  • Reaction Setup: In separate vials, dissolve your carbonyl compound in a suitable solvent (e.g., ethanol/water). Add the hydroxylamine reagent, followed by one of the prepared buffer solutions to each vial.

  • Monitoring: Stir the reactions at a constant temperature and monitor their progress over time using TLC (see protocol below).

  • Analysis: Identify the pH that gives the highest conversion to the oxime product in the shortest amount of time.

ParameterAldehydesKetonesReference
Optimal pH Range 3 - 76 - 12

1.2. Temperature and Reaction Time

The reaction temperature can significantly influence the reaction rate and the prevalence of side reactions.

  • Initial Approach: Start the reaction at room temperature. Many oxime formations proceed efficiently without heating.

  • If the reaction is slow: Gradually increase the temperature (e.g., to 40°C, then 60°C) while monitoring for the appearance of byproducts by TLC.[6]

  • High Temperatures: Be cautious with high temperatures, as they can promote the Beckmann rearrangement, especially under acidic conditions.[6]

1.3. Reagent Stoichiometry

Using a slight excess of hydroxylamine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can sometimes complicate purification.

Guide 2: Reaction Monitoring and Analysis

Properly monitoring your reaction is key to understanding its progress and identifying issues early on.

Experimental Protocol: Thin-Layer Chromatography (TLC) Monitoring

  • Plate Preparation: Use silica gel TLC plates.

  • Spotting: Apply small spots of your reaction mixture at different time points (e.g., t=0, 1h, 4h, 24h). Also, spot your starting carbonyl compound as a reference.

  • Eluent Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. A good starting point is a 4:1 to 1:1 ratio. The goal is to achieve good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.

  • Visualization:

    • UV Light: If your compounds are UV-active, visualize the plate under a UV lamp (254 nm).[7]

    • Staining: If your compounds are not UV-active or for better differentiation, use a staining solution.

      • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with many organic compounds. Aldehydes often give a bright yellow spot on a purple background.

      • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones, which will appear as yellow to red spots.[7][8] This can be very useful to confirm the consumption of your starting material.

      • p-Anisaldehyde Stain: This stain is useful for visualizing many functional groups, including alcohols and carbonyls, which often appear as colored spots upon heating.[9]

Compound TypeTypical Rf ValueVisualization
Aldehyde/KetoneHigher RfUV (if aromatic), DNPH stain (yellow/red), p-Anisaldehyde stain
OximeLower RfUV (if aromatic), p-Anisaldehyde stain
Guide 3: Work-up and Purification

A low isolated yield can sometimes be due to a difficult work-up or purification procedure.

Experimental Protocol: General Work-up and Recrystallization

  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in an organic solvent, it can often be removed under reduced pressure.

  • Extraction: If the reaction was in an aqueous medium, extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[10][11]

Troubleshooting Purification:

  • Product is an oil: If the oxime does not crystallize, purification by column chromatography on silica gel is a good alternative.

  • Removing Excess Hydroxylamine: Hydroxylamine hydrochloride is water-soluble and can typically be removed by an aqueous work-up. Free hydroxylamine can be more challenging to remove but is often addressed during column chromatography.

Visualizations

Reaction Mechanism and Equilibrium

OximeFormation cluster_equilibrium Reaction Equilibrium carbonyl Aldehyde/Ketone (R-CO-R') hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal Nucleophilic Attack hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->hemiaminal protonated_hydroxylamine Protonated Hydroxylamine (NH3OH+) hydroxylamine->protonated_hydroxylamine Low pH oxime Oxime (R-C(NOH)-R') hemiaminal->oxime Dehydration water Water (H2O) oxime->hemiaminal Hydrolysis protonated_hydroxylamine->hydroxylamine Higher pH TroubleshootingWorkflow start Low Oxime Yield check_sm Is starting material consumed? (Check by TLC/NMR) start->check_sm sm_consumed_yes Yes check_sm->sm_consumed_yes Yes sm_consumed_no No check_sm->sm_consumed_no No side_reactions Investigate side reactions: - Beckmann Rearrangement - Hydrolysis - Nitrile formation sm_consumed_yes->side_reactions optimize_conditions Optimize Reaction Conditions sm_consumed_no->optimize_conditions optimize_conditions_side Optimize conditions to minimize side reactions: - Lower temperature - Adjust pH - Shorter reaction time side_reactions->optimize_conditions_side check_ph Check and optimize pH optimize_conditions->check_ph check_temp Increase temperature cautiously check_ph->check_temp check_reagents Check reagent quality and stoichiometry check_temp->check_reagents incomplete_reaction Incomplete Reaction check_reagents->incomplete_reaction Factors yield Oxime Yield temp Temperature yield->temp reagents Reagents yield->reagents substrate Substrate Structure yield->substrate solvent Solvent yield->solvent ph pH ph_sub - Optimal range for aldehydes vs. ketones - Buffering ph->ph_sub temp_sub - Reaction rate vs. side reactions - Stability of product temp->temp_sub reagents_sub - Purity of hydroxylamine - Stoichiometry reagents->reagents_sub substrate_sub - Steric hindrance - Electronic effects substrate->substrate_sub solvent_sub - Solubility of reactants - Polarity solvent->solvent_sub

References

Technical Support Center: Catalyst Deactivation in Continuous Flow Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during continuous flow Beckmann rearrangement experiments.

Troubleshooting Guide

Issue 1: Gradual decrease in conversion rate over time.

Q1: My conversion rate is slowly declining. What are the likely causes and how can I investigate this?

A1: A gradual decrease in conversion is a common sign of catalyst deactivation. The primary causes in a continuous flow Beckmann rearrangement are typically coking, poisoning, or changes in the catalyst's active sites.

Troubleshooting Steps:

  • Analyze Back Pressure: A gradual increase in the back pressure of your packed bed reactor can indicate fouling or coking, where carbonaceous deposits block the flow path.

  • Temperature Profile Analysis: Monitor the temperature profile across the catalyst bed. A shift in the "hot spot" can indicate that the front of the bed is becoming deactivated, and the reaction zone is moving downstream.

  • Product Selectivity Monitoring: A change in product selectivity alongside a drop in conversion can point towards specific deactivation mechanisms. For instance, an increase in side products might suggest that the catalyst's acidic properties are changing.

  • Catalyst Characterization: After the run, carefully unpack the catalyst bed and analyze samples from the inlet, middle, and outlet. Techniques like Temperature Programmed Oxidation (TPO) can quantify coke deposition, while techniques like BET analysis can reveal changes in surface area and pore volume.

Issue 2: Sudden and sharp drop in catalytic activity.

Q2: My reaction has suddenly stopped or the conversion has dropped dramatically. What should I check?

A2: A rapid loss of activity often points to catalyst poisoning or a critical system failure.

Troubleshooting Steps:

  • Check for Impurities in the Feed: Immediately analyze your starting materials and solvent for potential poisons. Common poisons for solid acid catalysts include basic compounds, sulfur, and certain metals.

  • Inspect for Channeling: In a packed bed reactor, the formation of channels can lead to a significant portion of the reactant stream bypassing the catalyst, causing a sharp drop in conversion. This can sometimes be visually inspected after the reactor is cooled and carefully opened.

  • Verify Flow and Temperature: Ensure that your pumps are delivering the correct flow rate and that the reactor temperature is stable and accurate. A pump failure or a sudden temperature drop can halt the reaction.

  • Catalyst Analysis for Poisons: Post-run analysis of the catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can identify the presence of poisoning elements on the catalyst surface.

Frequently Asked Questions (FAQs)

Q3: What are the most common deactivation mechanisms for zeolite catalysts (e.g., ZSM-5, TS-1) in the vapor-phase Beckmann rearrangement?

A3: For zeolite catalysts in the vapor-phase Beckmann rearrangement, the primary deactivation mechanisms are:

  • Coking: The formation of carbonaceous deposits (coke) on the catalyst surface and within its pores is a major cause of deactivation. This blocks active sites and can lead to pore blockage, restricting access of reactants to the catalytic sites.

  • Changes in Acidity: The acidic properties of zeolites are crucial for the Beckmann rearrangement. Over time, the strength and number of acid sites can change, leading to a decrease in activity and selectivity.

  • Pore Blocking: Besides coke, the pores of the zeolite can be blocked by the deposition of high-molecular-weight byproducts or the product itself, particularly if the reaction temperature is not optimal for product desorption.

Q4: Can I regenerate my deactivated catalyst in-situ in the continuous flow reactor?

A4: Yes, in-situ regeneration is a key advantage of continuous flow systems. The most common method is to burn off the coke deposits in a controlled manner. A general procedure involves:

  • Stopping the reactant feed and flushing the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining reactants and products.

  • Introducing a stream of diluted air or oxygen in an inert gas at an elevated temperature to carefully burn off the coke. The temperature and oxygen concentration must be carefully controlled to avoid overheating and damaging the catalyst structure.

  • After the coke burn-off is complete (indicated by the cessation of CO2 formation in the off-gas), the reactor is purged again with an inert gas to remove all oxygen.

  • The reactor is then brought back to the reaction temperature, and the reactant feed is reintroduced.

Q5: How can I minimize catalyst deactivation in my continuous flow Beckmann rearrangement?

A5: Minimizing deactivation is crucial for long-term, stable operation. Consider the following strategies:

  • Feed Purification: Ensure your reactants and solvent are of high purity and free from potential catalyst poisons.

  • Optimize Reaction Conditions: Operate at the lowest possible temperature that still achieves the desired conversion and selectivity. Higher temperatures can accelerate coking and other deactivation processes.

  • Co-feeding of a Modifier: In some cases, co-feeding a small amount of a modifying agent, such as methanol or water, can help to suppress coke formation and maintain catalyst activity.

  • Catalyst Selection: Choose a catalyst with good stability under your reaction conditions. For example, zeolites with a hierarchical pore structure can be more resistant to deactivation by coking.

Quantitative Data on Catalyst Performance

The following table summarizes typical performance data for different solid acid catalysts used in the continuous flow Beckmann rearrangement of cyclohexanone oxime. Please note that these values can vary significantly depending on the specific reaction conditions.

CatalystTypical Lifetime (Time on Stream)Deactivation Rate (% conversion loss/hr)Regeneration Efficiency (%)
Boron-modified Alumina ~8 hours1-2~90% (initially)
ZSM-5 (H-form) 24 - 100 hours0.5 - 1>95%
Silicalite-1 >100 hours<0.5>98%
TS-1 (Titanium Silicalite) 50 - 200 hours0.2 - 0.8>95%

Experimental Protocols

Protocol 1: In-situ Catalyst Regeneration by Calcination

This protocol describes a general procedure for the in-situ regeneration of a coked solid acid catalyst in a packed bed reactor.

  • System Purge: Stop the flow of the reactant solution. Purge the reactor with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for 1-2 hours at the reaction temperature to remove all traces of reactants and products.

  • Controlled Oxidation: While maintaining the inert gas flow, introduce a controlled flow of air. A typical starting point is a 5% air in nitrogen mixture.

  • Temperature Ramp: Slowly ramp the reactor temperature to the desired calcination temperature (typically 450-550 °C for zeolites). The ramp rate should be slow (e.g., 1-2 °C/min) to avoid rapid temperature excursions due to the exothermic combustion of coke.

  • Isothermal Calcination: Hold the reactor at the calcination temperature for 4-8 hours, or until the concentration of CO2 in the effluent gas, as measured by an online gas analyzer, returns to baseline.

  • Cooling and Purging: Stop the airflow and cool the reactor down to the reaction temperature under a continuous flow of inert gas.

  • Re-introduction of Reactants: Once the reactor has stabilized at the reaction temperature, the reactant feed can be reintroduced to restart the Beckmann rearrangement.

Visualizations

Logical Workflow for Troubleshooting Catalyst Deactivation

TroubleshootingWorkflow Start Catalyst Deactivation Observed (Decreased Conversion) CheckPressure Monitor Back Pressure Start->CheckPressure CheckTemp Analyze Temperature Profile Start->CheckTemp CheckSelectivity Monitor Product Selectivity Start->CheckSelectivity PostRunAnalysis Post-run Catalyst Characterization CheckPressure->PostRunAnalysis Increased Pressure CheckTemp->PostRunAnalysis Hot Spot Shift CheckSelectivity->PostRunAnalysis Altered Selectivity Coking Diagnosis: Coking/Fouling PostRunAnalysis->Coking Carbon Deposits Found Poisoning Diagnosis: Poisoning PostRunAnalysis->Poisoning Poisons Detected Sintering Diagnosis: Sintering/Thermal Damage PostRunAnalysis->Sintering Surface Area Loss Regenerate Action: Regenerate Catalyst Coking->Regenerate Optimize Action: Optimize Conditions Poisoning->Optimize Identify & Remove Source Replace Action: Replace Catalyst Sintering->Replace

Caption: Troubleshooting workflow for catalyst deactivation.

Experimental Workflow for In-situ Catalyst Regeneration

RegenerationWorkflow Start Deactivated Catalyst in Reactor StopFeed Stop Reactant Feed Start->StopFeed PurgeN2 Purge with Inert Gas (N2) StopFeed->PurgeN2 IntroduceAir Introduce Diluted Air/O2 PurgeN2->IntroduceAir RampTemp Ramp to Calcination Temperature IntroduceAir->RampTemp HoldTemp Isothermal Calcination RampTemp->HoldTemp MonitorCO2 Monitor CO2 in Off-gas HoldTemp->MonitorCO2 MonitorCO2->HoldTemp CO2 > Baseline CoolDown Cool to Reaction Temperature MonitorCO2->CoolDown CO2 at Baseline PurgeN2_2 Purge with Inert Gas (N2) CoolDown->PurgeN2_2 RestartFeed Restart Reactant Feed PurgeN2_2->RestartFeed End Regenerated Catalyst RestartFeed->End

Caption: In-situ catalyst regeneration workflow.

Minimizing Beckmann fragmentation in favor of rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize Beckmann fragmentation in favor of the desired Beckmann rearrangement.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Beckmann rearrangement, focusing on minimizing the formation of nitrile byproducts from Beckmann fragmentation.

Question: My reaction is producing a significant amount of nitrile byproduct. What is the likely cause and how can I fix it?

Answer: The formation of a nitrile byproduct is characteristic of the Beckmann fragmentation pathway. This competitive reaction is favored when the migrating group can form a stable carbocation.[1][2][3] The fragmentation becomes a viable pathway when the group α to the oxime is capable of stabilizing carbocation formation.[1]

Troubleshooting Steps:

  • Substrate Assessment: Evaluate the structure of your ketoxime. Fragmentation is more likely if the group anti-periplanar to the hydroxyl group is a tertiary alkyl, benzylic, or another group that can stabilize a positive charge.[3] Quaternary carbon centers α to the oxime strongly promote fragmentation.[1]

  • Reagent Selection: Strong protic acids and high temperatures can sometimes favor fragmentation. Consider switching to milder reagents. Activating the oxime hydroxyl group with reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride can promote the rearrangement under less harsh conditions.[1][2] Cyanuric chloride in the presence of a Lewis acid like zinc chloride has also been used to catalytically promote the rearrangement.[1]

  • Solvent Choice: The solvent can influence the reaction outcome. Aprotic solvents are commonly used, and their polarity can play a role. It is advisable to perform small-scale solvent screens to identify the optimal medium for your specific substrate.

  • Temperature Control: High temperatures can favor fragmentation. Try running the reaction at a lower temperature. Monitor the reaction progress closely to find the lowest effective temperature that still allows for a reasonable reaction rate.

Question: I am working with a substrate that has a tertiary alkyl group anti to the oxime hydroxyl group and am observing exclusive fragmentation. What strategies can I employ to favor the rearrangement?

Answer: Substrates with tertiary alkyl groups are highly prone to Beckmann fragmentation due to the stability of the resulting tertiary carbocation.[4] To favor the rearrangement, conditions that avoid the formation of a discrete carbocation are necessary.

Recommended Approaches:

  • Use of Milder, Non-Acidic Reagents: Traditional strong acids like sulfuric acid often lead to fragmentation in these cases. The use of reagents that activate the hydroxyl group under milder, non-acidic, or even basic conditions can be effective. Pre-forming an oxime sulfonate (e.g., tosylate or mesylate) and then inducing rearrangement by heating in an inert solvent or with a non-nucleophilic base can be a successful strategy.

  • Photochemical Beckmann Rearrangement: In some cases, photochemical conditions can favor the rearrangement pathway for substrates that typically undergo fragmentation under acidic conditions.[5]

Question: My reaction is giving a mixture of two amide regioisomers. What could be the cause?

Answer: The Beckmann rearrangement is a stereospecific reaction where the group anti to the hydroxyl group on the oxime migrates.[1][4] The formation of two regioisomers indicates that you likely have a mixture of (E)- and (Z)-oxime isomers in your starting material, or that the reaction conditions are causing isomerization of the oxime before rearrangement.[1][4]

Preventative Measures:

  • Isomerically Pure Oxime: If possible, start with an isomerically pure oxime. This can sometimes be achieved through careful control of the oximation reaction conditions or by chromatographic separation of the isomers.

  • Avoid Harsh Acidic Conditions: Strong acids and high temperatures can promote E/Z isomerization of the oxime.[4] Using milder reagents and lower temperatures can help to prevent this. Reagents like p-toluenesulfonyl chloride and phosphorus pentachloride can sometimes help to avoid oxime isomerization.

Question: What are some common workup procedures to separate the desired amide from the nitrile byproduct?

Answer: Separating the amide from the nitrile can often be achieved through standard purification techniques.

  • Crystallization: Amides are often crystalline solids with different solubility profiles compared to the corresponding nitriles. Recrystallization from a suitable solvent system can be an effective method of purification.

  • Chromatography: Column chromatography on silica gel is a general and effective method for separating amides and nitriles, which typically have different polarities.

  • Extraction: Differences in the basicity and hydrogen bonding capability of amides versus nitriles can sometimes be exploited in liquid-liquid extraction procedures with aqueous solutions of varying pH.

Data Presentation

The choice of reaction conditions can significantly impact the ratio of Beckmann rearrangement to fragmentation. The following table summarizes quantitative data from a study on the Beckmann rearrangement of various ketoximes, illustrating the effect of different catalysts.

EntrySubstrateCatalystSolventTime (h)Conversion (%)Amide Yield (%)Fragmentation Product (Nitrile)Reference
1Benzophenone oximePPANeat0.510068.7Not Reported[6]
2Benzophenone oximeAmberlyst®15Acetonitrile22.961.09Not Reported[6]
3Benzophenone oximeNafionAcetonitrile216.47.11Not Reported[6]
4Acetophenone oximeSilica gel in Formic AcidFormic Acid2.5>95Mixture of regioisomersNot Reported[6]
5Cyclohexanone oximeSilica gel in Formic AcidFormic Acid2.5>95>95Not Observed[6]

Experimental Protocols

Protocol 1: General Procedure for Oxime Formation

This protocol describes a general method for the synthesis of ketoximes from the corresponding ketones.

Materials:

  • Ketone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Sodium acetate (2.5 equiv)

  • Ethanol

  • Water

Procedure:

  • A mixture of the ketone, hydroxylamine hydrochloride, and sodium acetate is prepared in a 1:3 (v/v) mixture of ethanol and water.

  • The mixture is heated under reflux for 2 hours.

  • The reaction mixture is then cooled, and the resulting precipitate is isolated by filtration.

  • The solid is washed with water to afford the desired oxime.[7]

Protocol 2: Beckmann Rearrangement Using Cyanuric Chloride and DMF

This protocol outlines a mild procedure for the Beckmann rearrangement of ketoximes to their corresponding amides.[8][9]

Materials:

  • Ketoxime (1.0 equiv)

  • 2,4,6-trichloro[4][10][11]triazine (Cyanuric Chloride, TCT) (1.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Cyanuric chloride is dissolved in a minimal amount of DMF at room temperature.

  • A solution of the ketoxime in DMF is added to the TCT/DMF complex.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.[8][9]

  • Upon completion, the reaction is quenched with water.

  • The aqueous layer is worked up to remove triazine byproducts, and the amide product is isolated.[8]

Protocol 3: One-Pot Oximation and Beckmann Rearrangement in Formic Acid

This protocol describes a one-pot synthesis of amides from ketones.[6]

Materials:

  • Ketone (1.0 equiv)

  • Hydroxylamine hydrochloride (3.0 equiv)

  • Formic acid

  • Silica gel

Procedure:

  • A mixture of the ketone, hydroxylamine hydrochloride, and silica gel in formic acid is heated to 80°C.

  • The reaction is stirred for 2.5 hours.

  • The reaction mixture is then worked up to isolate the amide product.[6]

Visualizations

Diagram 1: Beckmann Rearrangement vs. Fragmentation Pathways

Beckmann cluster_start Starting Material cluster_intermediate Key Intermediate cluster_rearrangement Rearrangement Pathway cluster_fragmentation Fragmentation Pathway Ketoxime Ketoxime Nitrilium Nitrilium Ion Ketoxime->Nitrilium [H+] or Lewis Acid Amide Amide Nitrilium->Amide H2O Tautomerization Nitrile Nitrile Nitrilium->Nitrile Fragmentation Carbocation Stable Carbocation Nitrilium->Carbocation Fragmentation

Caption: Competing pathways of the Beckmann reaction.

Diagram 2: Troubleshooting Logic for Minimizing Fragmentation

Troubleshooting Start High Nitrile Byproduct? Substrate Substrate Prone to Carbocation Formation? Start->Substrate Yes Conditions Harsh Conditions (Strong Acid, High Temp)? Start->Conditions No Substrate->Conditions No Photochemical Consider Photochemical Rearrangement Substrate->Photochemical Yes MilderReagents Use Milder Reagents (e.g., TsCl, SOCl2, PCl5) Conditions->MilderReagents Yes LowerTemp Lower Reaction Temperature Conditions->LowerTemp Yes End Rearrangement Favored MilderReagents->End LowerTemp->End Photochemical->End Workflow Start Start: Ketone Oximation Oximation (NH2OH·HCl, Base) Start->Oximation Oxime Isolate Ketoxime Oximation->Oxime Rearrangement Beckmann Rearrangement (Acid or other promoter) Oxime->Rearrangement Workup Reaction Workup (Quench, Extract) Rearrangement->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Final Product: Amide Purification->Product

References

How to drive oxime formation to completion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to help you drive your oxime formation reactions to completion efficiently and effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of oxime formation?

Oxime formation is a two-step acid-catalyzed nucleophilic addition-elimination reaction.[1][2]

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine (a potent nucleophile) attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine.[3]

  • Dehydration: The carbinolamine is then protonated under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation yields the final oxime product.[1] The dehydration of the carbinolamine intermediate is typically the rate-determining step of the reaction.[3][4]

Q2: Why is oxime formation considered a reversible reaction?

The formation of an oxime is an equilibrium process.[5][6] The reverse reaction, hydrolysis, can occur where the oxime reacts with water in the presence of an acid to regenerate the original aldehyde or ketone and hydroxylamine.[5][7] To drive the reaction to completion, the equilibrium must be shifted towards the product side according to Le Châtelier's principle.

Q3: What are the most critical factors for driving the reaction to completion?

To maximize oxime yield, you must control three key factors:

  • pH: The reaction rate is highly pH-dependent and is typically fastest in weakly acidic conditions (pH 4-6).[6][8]

  • Water Removal: Since water is a byproduct, its removal from the reaction mixture will shift the equilibrium towards the oxime product.

  • Catalysis: The use of specific catalysts can dramatically increase the reaction rate, especially for less reactive carbonyl compounds.[3][9]

Troubleshooting Guide

Problem: Low or No Oxime Yield
Q4: My reaction is giving a very low yield. Could the pH be wrong?

Yes, incorrect pH is one of the most common reasons for poor oxime formation. The reaction requires a delicate balance.

  • If pH is too high (basic): There isn't enough acid to protonate the carbonyl oxygen, which is necessary to make the carbonyl carbon more electrophilic for the nucleophilic attack.

  • If pH is too low (strongly acidic): The hydroxylamine nucleophile becomes protonated on its nitrogen atom (R-NH₃O⁺), rendering it non-nucleophilic and unable to attack the carbonyl carbon.[3]

Solution: Maintain the reaction pH between 4 and 6.[6][8] This can be achieved by using a buffer system, such as sodium acetate with hydroxylamine hydrochloride, or by using a mild acid catalyst like oxalic acid.[8][10]

G Figure 1. Effect of pH on Oxime Formation Rate cluster_0 Reaction Rate vs. pH cluster_1 Reasoning High_pH High pH (>7) Low Rate Optimal_pH Optimal pH (4-6) Maximum Rate High_pH->Optimal_pH Decrease pH Reason_High Carbonyl not activated High_pH->Reason_High Reason_Optimal Balance of activated carbonyl and free nucleophile Optimal_pH->Reason_Optimal Low_pH Low pH (<3) Low Rate Low_pH->Optimal_pH Increase pH Reason_Low Hydroxylamine is protonated (non-nucleophilic) Low_pH->Reason_Low

Caption: Logical relationship between pH and reaction efficiency.

Q5: I've optimized the pH, but my yield is still low. What else can I do?

Low yield, despite correct pH, often points to the reaction equilibrium.

Solutions:

  • Increase Reactant Concentration: Use a slight excess (1.1 to 1.5 equivalents) of hydroxylamine to shift the equilibrium towards the products. Some protocols even use up to 3 equivalents for difficult substrates.[11]

  • Remove Water: If your reaction is run in a suitable solvent (e.g., toluene), use a Dean-Stark apparatus to physically remove the water as it forms. For other systems, adding a dehydrating agent like anhydrous sodium sulfate can be effective.[12]

  • Check Reagent Purity: Ensure your aldehyde/ketone starting material is pure. Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which will not react to form oximes.

Problem: Very Slow Reaction Rate
Q6: The reaction is clean but proceeds very slowly. How can I speed it up?

Slow reaction rates are common, especially with sterically hindered or electron-rich (deactivated) ketones.

Solutions:

  • Increase Temperature: Gently heating the reaction mixture, for example, to 40-60°C or even reflux, can significantly increase the reaction rate.[9]

  • Use a Catalyst: While the reaction is acid-catalyzed in general, specific organocatalysts can provide a dramatic rate enhancement. Aniline and its derivatives are highly effective catalysts, particularly at or near neutral pH.[3][9][13] Aniline forms a protonated Schiff base intermediate with the carbonyl compound, which is more susceptible to attack by hydroxylamine.[9] This can accelerate the reaction by up to 400-fold.[9]

G Figure 2. Aniline-Catalyzed Oxime Formation Carbonyl R₂C=O Schiff_Base Protonated Schiff Base [R₂C=N⁺HPh] Carbonyl->Schiff_Base + Aniline, H⁺ Aniline PhNH₂ Intermediate Tetrahedral Intermediate Schiff_Base->Intermediate + NH₂OH Hydroxylamine NH₂OH Oxime R₂C=NOH (Product) Intermediate->Oxime - Aniline, -H⁺ H_Plus H⁺ G Figure 3. Troubleshooting Workflow for Low Oxime Yield Start Start: Low Oxime Yield Check_pH Check pH of reaction mixture Start->Check_pH Is_pH_Optimal Is pH 4-6? Check_pH->Is_pH_Optimal Adjust_pH Adjust pH using a buffer (e.g., NaOAc) or mild acid/base Is_pH_Optimal->Adjust_pH No Check_Stoichiometry Check Stoichiometry Is_pH_Optimal->Check_Stoichiometry Yes Adjust_pH->Check_pH Is_Excess_NH2OH Is NH₂OH in 1.1-1.5x excess? Check_Stoichiometry->Is_Excess_NH2OH Add_NH2OH Increase NH₂OH concentration Is_Excess_NH2OH->Add_NH2OH No Consider_Equilibrium Address Equilibrium Is_Excess_NH2OH->Consider_Equilibrium Yes Add_NH2OH->Check_Stoichiometry Remove_Water Remove H₂O using Dean-Stark or dehydrating agent Consider_Equilibrium->Remove_Water Increase_Rate Increase Reaction Rate Remove_Water->Increase_Rate Add_Catalyst Add catalyst (e.g., 10 mol% aniline) and/or increase temp. Increase_Rate->Add_Catalyst End Problem Solved Add_Catalyst->End

References

Validation & Comparative

A Comparative Guide to Catalysts for the Beckmann Rearrangement of Ketoximes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Beckmann rearrangement, a cornerstone of organic synthesis for converting ketoximes to amides, is pivotal in the industrial production of materials like Nylon-6 and in the synthesis of pharmaceutical intermediates.[1][2][3] The choice of catalyst for this transformation is critical, influencing reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for your research and development needs.

Performance Comparison of Catalysts

The efficiency of a catalyst in the Beckmann rearrangement is typically evaluated based on the conversion of the ketoxime and the selectivity for the desired amide product. The following table summarizes the performance of several common and novel catalytic systems under various reaction conditions.

Catalyst SystemSubstrateSolventTemperature (°C)TimeConversion (%)Selectivity (%)Yield (%)Reference
Conventional Acids
Sulfuric Acid (oleum)Cyclohexanone oxime-High-HighHigh>95[1][2]
Solid Acids
H-ZSM-5Cyclohexanone oximeVapor Phase300-350-HighHigh-[1]
Tantalum pillared-ileriteCyclohexanone oximeVapor Phase350-97.189.1-[1]
Nano-Ordered Zn-MCM-414-hydroxyacetophenone oximeLiquid Phase-----[1]
Silica supported Mo(VI) oxideVarious ketoximes-Mild----[1]
Lewis Acids & Co-catalysts
Cobalt salt/Lewis acidCycloalkanone oximesMeCN802 h--Satisfactory[4]
Cyanuric chloride/ZnCl₂CyclododecanoneAcetonitrileReflux----[2][5]
Trifluoroacetic acid/AcetonitrileCyclohexanone oxime-60-100>99-
Organocatalysts
Cyanuric chlorideVarious ketoximes-----High[1]
Ionic Liquids
Brønsted acidic ionic liquidsVarious ketoximes-----74-92[1]
N-methyl-imidazolium hydrosulfate/P₂O₅Benzophenone oxime-906 h--91[6]
Nanocatalysts
Nano Fe₃O₄Cyclohexanone oximeH₂OUltrasound45 min--98

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for key catalytic systems.

1. Solid Acid Catalysis (Vapor Phase) - General Procedure:

The vapor-phase Beckmann rearrangement is typically carried out in a fixed-bed reactor. The solid acid catalyst, such as a zeolite (e.g., H-ZSM-5), is packed into the reactor.[1] The ketoxime is vaporized and passed through the catalyst bed, often with a carrier gas like nitrogen, at elevated temperatures (e.g., 300-400 °C).[1][7] The product stream is then condensed and analyzed by techniques such as gas chromatography to determine conversion and selectivity. The catalyst's external surface area and the strength of its acid sites are critical parameters influencing the reaction.[1]

2. Lewis Acid Catalysis in Organic Solvent - Cobalt Salt/Lewis Acid System:

A mixture of a cycloalkanone oxime (e.g., 0.5 mmol), a cobalt salt (10 mol%), and a Lewis acid (10 mol%) is stirred in an organic solvent such as acetonitrile (1.0 mL) at a specific temperature (e.g., 80°C) for a set duration (e.g., 2 hours).[4] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by dilution with an organic solvent (e.g., ethyl acetate), washed with a basic aqueous solution (e.g., saturated NaCl/0.4 M NaOH), and the organic layer is dried and concentrated under reduced pressure.[4] The product is then purified, typically by column chromatography.

3. Ionic Liquid Catalysis - N-methyl-imidazolium hydrosulfate/P₂O₅ System:

In a typical procedure, a ketoxime (e.g., benzophenone oxime) is added to an acidic ionic liquid, such as N-methyl-imidazolium hydrosulfate, which acts as both the solvent and catalyst.[6] A co-catalyst, for instance, phosphorus pentoxide (P₂O₅), can be added to enhance the reaction rate.[6] The mixture is heated (e.g., at 90°C) with stirring for a specified time (e.g., 6 hours).[6] After the reaction, the product can be extracted with an organic solvent. A significant advantage of this system is the potential for catalyst recycling.[6]

4. Nanocatalysis under Ultrasound Irradiation - Nano Fe₃O₄ System:

The ketoxime and the nano-Fe₃O₄ catalyst are initially ground together in a mortar.[8] A protic solvent, such as water, is then added to the mixture. The reaction is carried out under ultrasound irradiation at a specific power amplitude for a short duration (e.g., 45 minutes).[8] The nanocatalyst can be easily separated from the reaction mixture using an external magnet, and the product can be isolated from the solvent. This method offers a green and efficient approach to the Beckmann rearrangement.[8]

Visualizing the Process

To better understand the experimental workflow, the following diagram illustrates the key stages of a typical Beckmann rearrangement experiment.

Beckmann_Rearrangement_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Mix Ketoxime, Catalyst, & Solvent start->reagents reaction Heating / Irradiation reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Continue quench Quench Reaction monitoring->quench Complete extraction Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Characterization (NMR, IR, MS) purification->analysis end End Product analysis->end

Caption: General experimental workflow for the Beckmann rearrangement.

Concluding Remarks

The selection of a catalyst for the Beckmann rearrangement is a multifaceted decision that depends on the specific substrate, desired reaction conditions, and environmental considerations. Traditional strong acids, while effective, often require harsh conditions and lead to corrosive byproducts.[1][3] Solid acid catalysts offer advantages in terms of ease of separation and potential for vapor-phase reactions, which can be beneficial for industrial applications.[1][7] More recent developments in Lewis acid, organo-, and nanocatalysis, as well as the use of ionic liquids, provide milder and often more environmentally friendly alternatives.[1][4][6][8] This guide serves as a starting point for researchers to navigate the diverse landscape of catalytic systems for the Beckmann rearrangement and to select the most promising approach for their synthetic goals.

References

A Comparative Guide to Lactam Synthesis: Hexan-2-one Oxime vs. Cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Beckmann rearrangement, a cornerstone of organic synthesis, provides a powerful route to amides and lactams from oximes. This guide offers a detailed comparison of two common substrates for this transformation: the acyclic hexan-2-one oxime and the cyclic cyclohexanone oxime. Understanding the nuances of their respective reactivities, product distributions, and experimental requirements is crucial for selecting the optimal starting material for lactam-based pharmaceutical intermediates and other fine chemicals.

Executive Summary

Cyclohexanone oxime is the preeminent precursor for the industrial synthesis of ε-caprolactam, the monomer for Nylon-6.[1] Its cyclic nature dictates the formation of a single lactam product with high efficiency under various acidic conditions. In contrast, the Beckmann rearrangement of the acyclic this compound can theoretically yield two isomeric amides, N-butylacetamide and N-methylpentanamide. The product ratio is governed by the stereochemistry of the oxime and the reaction conditions, which can influence migratory aptitudes of the alkyl groups. This guide presents a data-driven comparison of these two substrates, highlighting key differences in their performance in lactam synthesis.

Performance Comparison: this compound vs. Cyclohexanone Oxime

The synthesis of lactams via the Beckmann rearrangement is highly dependent on the structure of the starting oxime. Below is a summary of the key performance indicators for this compound and cyclohexanone oxime.

FeatureThis compoundCyclohexanone Oxime
Product(s) Mixture of N-butylacetamide and N-methylpentanamideε-Caprolactam
Regioselectivity Dependent on oxime stereoisomer and reaction conditionsInherently regioselective due to cyclic structure
Typical Yields Generally moderate to high (45-80%), but product mixture is common[2]High to excellent (often >90% in industrial processes)[3]
Reaction Conditions Requires careful control to influence regioselectivityRobust and well-established with various acid catalysts
Industrial Scale LimitedLarge-scale industrial production of ε-caprolactam
Key Challenge Controlling the ratio of isomeric amide productsEnvironmental concerns related to the use of strong acids

Experimental Protocols

Detailed methodologies for the Beckmann rearrangement of both oximes are provided below. These protocols are representative of common laboratory procedures and can be adapted based on specific research needs.

Beckmann Rearrangement of this compound

This procedure is based on established methods for the rearrangement of similar acyclic ketoximes and aims to favor the migration of the larger alkyl group.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Diethyl ether

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in cold pyridine.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) while maintaining the temperature below 5 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to separate the isomeric amides.

Expected Outcome:

The reaction is expected to yield a mixture of N-butylacetamide and N-methylpentanamide. The ratio of these products will depend on the initial ratio of (E)- and (Z)-hexan-2-one oxime and any in-situ isomerization. Under conditions that favor thermodynamic equilibrium of the oxime tosylate, the migration of the larger butyl group is generally preferred, leading to a higher proportion of N-butylacetamide.[2]

Beckmann Rearrangement of Cyclohexanone Oxime

This protocol is a well-established procedure for the synthesis of ε-caprolactam.[4]

Materials:

  • Cyclohexanone oxime

  • Concentrated sulfuric acid

  • Ammonium hydroxide solution

  • Chloroform

Procedure:

  • In a flask equipped with a stirrer, slowly add concentrated sulfuric acid to cyclohexanone oxime while maintaining the temperature between 10-20 °C with an ice bath.

  • After the addition is complete, heat the mixture to 100-110 °C for 15-30 minutes.

  • Cool the reaction mixture and slowly add it to a stirred solution of ammonium hydroxide in an ice bath to neutralize the acid.

  • Extract the aqueous solution with chloroform.

  • Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • The crude ε-caprolactam can be purified by vacuum distillation or recrystallization.

Reaction Mechanisms and Logical Relationships

The Beckmann rearrangement proceeds through a series of well-defined steps. The diagrams below, generated using the DOT language, illustrate the key mechanistic pathways for both this compound and cyclohexanone oxime.

Beckmann_Rearrangement_Hexan_2_one_Oxime E-Oxime E-Hexan-2-one Oxime Activated_E Activated E-Oxime E-Oxime->Activated_E H+ or Lewis Acid Z-Oxime Z-Hexan-2-one Oxime Activated_Z Activated Z-Oxime Z-Oxime->Activated_Z H+ or Lewis Acid Rearrangement_E Butyl Migration Activated_E->Rearrangement_E anti-migration Rearrangement_Z Methyl Migration Activated_Z->Rearrangement_Z anti-migration Product_A N-Methylpentanamide Rearrangement_E->Product_A Product_B N-Butylacetamide Rearrangement_Z->Product_B

Caption: Beckmann rearrangement of this compound isomers.

Beckmann_Rearrangement_Cyclohexanone_Oxime Start Cyclohexanone Oxime Activation Protonation/Activation (e.g., H2SO4) Start->Activation Rearrangement Concerted Rearrangement & Ring Expansion Activation->Rearrangement Intermediate Protonated ε-Caprolactam Rearrangement->Intermediate Neutralization Neutralization Intermediate->Neutralization Product ε-Caprolactam Neutralization->Product

References

A Comparative Guide to the Spectral Analysis of (E) and (Z)-Hexan-2-one Oxime Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectral data for the (E) and (Z) isomers of Hexan-2-one oxime. The differentiation of these geometric isomers is crucial in various fields, including drug development and organic synthesis, as their stereochemistry can significantly influence their biological activity and chemical reactivity. This document summarizes the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of organic spectroscopy.

Isomeric Relationship of (E) and (Z)-Hexan-2-one oxime

The (E) and (Z) isomers of this compound are geometric isomers, also known as cis-trans isomers, which arise from the restricted rotation around the carbon-nitrogen double bond (C=N). The nomenclature is based on the Cahn-Ingold-Prelog priority rules, where the orientation of the hydroxyl group (-OH) relative to the larger substituent on the carbon atom of the C=N bond determines the configuration. In this compound, the substituents on the carbon are a methyl group and a butyl group.

Caption: Geometric Isomerism in this compound.

Spectral Data Comparison

¹H NMR Spectral Data

The chemical shift of the protons α- to the C=N bond is significantly influenced by the stereochemistry of the oxime. The hydroxyl group's anisotropic effect will cause a downfield shift for the substituent that is syn (on the same side) to it.

Proton Expected Chemical Shift (δ) for (E)-Isomer (ppm) Expected Chemical Shift (δ) for (Z)-Isomer (ppm) Key Differentiation Feature
-OH~8.0-10.0 (broad singlet)~8.0-10.0 (broad singlet)Position can vary with concentration and solvent.
α-CH₃Lower δ (upfield)Higher δ (downfield)The methyl group is anti to the -OH in the (E)-isomer and syn in the (Z)-isomer.
α'-CH₂-Higher δ (downfield)Lower δ (upfield)The butyl group's α-methylene is syn to the -OH in the (E)-isomer and anti in the (Z)-isomer.
¹³C NMR Spectral Data

Similar to ¹H NMR, the chemical shifts of the carbon atoms near the C=N bond are affected by the isomerism.

Carbon Expected Chemical Shift (δ) for (E)-Isomer (ppm) Expected Chemical Shift (δ) for (Z)-Isomer (ppm) Key Differentiation Feature
C=N~150-160~150-160The chemical shift of the imine carbon is sensitive to the geometry.
α-CH₃Higher δ (downfield)Lower δ (upfield)The carbon syn to the -OH group is typically shielded (upfield shift).
α'-CH₂-Lower δ (upfield)Higher δ (downfield)The carbon anti to the -OH group is typically deshielded (downfield shift).
IR Spectral Data

Infrared spectroscopy can be used to identify the key functional groups present in the oxime isomers. The vibrational frequencies of the O-H and C=N bonds are characteristic.

Vibrational Mode Expected Frequency (cm⁻¹) for (E)-Isomer Expected Frequency (cm⁻¹) for (Z)-Isomer Key Differentiation Feature
O-H stretch (non-H-bonded)~3600-3500~3600-3500Sharp peak.
O-H stretch (H-bonded)~3300-3100~3300-3100Broad peak, position is concentration-dependent.
C=N stretch~1680-1620~1680-1620The exact position may differ slightly between isomers due to changes in dipole moment.
N-O stretch~960-930~960-930Generally a strong band.
Mass Spectrometry Data

The mass spectra of both isomers are expected to show the same molecular ion peak. However, the relative intensities of the fragment ions may differ due to stereochemical influences on the fragmentation pathways.

Ion Expected m/z Fragmentation Pathway Expected Difference between Isomers
[M]⁺115.1Molecular IonIdentical for both isomers.
[M-OH]⁺98.1Loss of hydroxyl radicalRelative abundance may vary.
[M-C₄H₉]⁺58.1α-cleavage, loss of butyl radicalRelative abundance may vary.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of this compound isomers.

Synthesis of this compound

A mixture of (E) and (Z)-Hexan-2-one oxime can be synthesized by the reaction of Hexan-2-one with hydroxylamine hydrochloride in the presence of a base.

  • Reaction Setup: Dissolve Hexan-2-one in an appropriate solvent (e.g., ethanol).

  • Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the ketone solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is typically worked up by extraction with an organic solvent and washed with water and brine.

  • Purification: The crude product, a mixture of (E) and (Z) isomers, can be purified by column chromatography or recrystallization. Separation of the isomers may be challenging and often requires careful selection of the chromatographic conditions.

Spectral Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: IR spectra are typically recorded on a Fourier-Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Logical Workflow for Isomer Differentiation

workflow start Mixture of (E) and (Z) Isomers separation Chromatographic Separation (e.g., HPLC, GC, Column Chromatography) start->separation isomer_E Isolated (E)-Isomer separation->isomer_E isomer_Z Isolated (Z)-Isomer separation->isomer_Z analysis Spectral Analysis isomer_E->analysis isomer_Z->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms data_E Spectral Data for (E)-Isomer nmr->data_E data_Z Spectral Data for (Z)-Isomer nmr->data_Z ir->data_E ir->data_Z ms->data_E ms->data_Z comparison Comparative Analysis data_E->comparison data_Z->comparison conclusion Structural Elucidation and Isomer Assignment comparison->conclusion

Caption: Experimental workflow for isomer separation and analysis.

This guide serves as a foundational resource for the spectral comparison of (E) and (Z)-Hexan-2-one oxime. For definitive structural assignment, it is imperative to obtain and analyze experimental data for the purified individual isomers.

Unraveling Alkyl Group Mobility in the Beckmann Rearrangement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction mechanisms and substituent effects is paramount. The Beckmann rearrangement, a cornerstone of organic synthesis for converting oximes into amides, presents a fascinating case study in competitive group migration. This guide provides a comparative analysis of the migratory aptitude of alkyl groups in this rearrangement, supported by experimental data and detailed protocols.

The migratory aptitude in the Beckmann rearrangement is a nuanced interplay of stereochemistry and inherent electronic and steric factors. The primary determinant for which group migrates is its stereochemical relationship to the hydroxyl group of the oxime; the group positioned anti-periplanar to the leaving group is the one that migrates.[1][2][3][4] This stereospecificity is a consequence of the concerted nature of the rearrangement mechanism.

However, under the acidic conditions typically employed for the Beckmann rearrangement, the (E)- and (Z)-isomers of the oxime can interconvert.[1] This isomerization allows the reaction to proceed through the more stable transition state, and the resulting product ratio often reflects the intrinsic migratory aptitude of the substituents. Generally, a more electron-rich group, or one that can better stabilize a positive charge, will migrate more readily.

Comparative Migratory Aptitude of Alkyl Groups

The established qualitative trend for the migratory aptitude of various groups in rearrangements is as follows: Tertiary Alkyl > Secondary Alkyl, Aryl > Primary Alkyl > Methyl.[5] This trend is largely governed by the ability of the migrating group to stabilize the partial positive charge that develops at the migration origin in the transition state. Tertiary alkyl groups are more effective at this stabilization through hyperconjugation and inductive effects compared to secondary and primary alkyl groups.

Experimental data from the Beckmann rearrangement of unsymmetrical ketoximes provides quantitative insight into these relative migratory abilities. The following table summarizes the product distribution from the rearrangement of methyl hexyl ketoxime, which illustrates the competition between a methyl group and a longer primary alkyl chain.

Migrating Group 1Migrating Group 2Product 1 (from Migration of Group 1)Product 2 (from Migration of Group 2)Product Ratio (1:2)
Methyln-HexylN-MethylheptanamideN-Hexylacetamide1 : 1.3

Data sourced from a study on the one-stage Beckmann rearrangement of ketones.[6]

The data indicates a slight preference for the migration of the n-hexyl group over the methyl group, aligning with the general principle that larger primary alkyl groups have a marginally higher migratory aptitude than methyl.

Experimental Protocol for Determining Migratory Aptitude

The following is a representative experimental protocol for the in situ formation and rearrangement of an unsymmetrical ketoxime to determine the migratory aptitude of its alkyl groups. This method involves a one-pot reaction of a ketone with hydroxylamine in the presence of a catalyst.[6]

Materials:

  • Unsymmetrical ketone (e.g., 2-octanone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Formic acid (HCO₂H)

  • Silica gel

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of the unsymmetrical ketone (10 mmol) in formic acid (8 mL), add hydroxylamine hydrochloride (30 mmol) and silica gel (1 g).

  • Heat the reaction mixture at 80°C for a specified period (e.g., 2.5 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, allow the mixture to cool to room temperature and pour it into ice water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of the two possible amide regioisomers, is then purified and the components are separated by column chromatography on silica gel.

  • The ratio of the isolated amides is determined by weighing the purified products or by spectroscopic methods such as ¹H NMR or GC analysis of the crude mixture. This ratio reflects the relative migratory aptitude of the two alkyl groups.

Visualizing the Beckmann Rearrangement

The mechanism of the Beckmann rearrangement is a well-established pathway involving protonation of the oxime, a concerted 1,2-alkyl shift with concomitant departure of water, and subsequent tautomerization to the stable amide.

Beckmann_Rearrangement cluster_step1 Step 1: Protonation cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Tautomerization Ketoxime R-C(=N-OH)-R' ProtonatedOxime R-C(=N+-OH2)-R' Ketoxime->ProtonatedOxime H+ NitriliumIon R-C≡N+-R' ProtonatedOxime->NitriliumIon 1,2-shift of anti-R' Water H2O ProtonatedOxime->Water ImidicAcidIntermediate R-C(OH)=N-R' NitriliumIon->ImidicAcidIntermediate + H2O Amide R-C(=O)-NH-R' ImidicAcidIntermediate->Amide Tautomerization Water2 H2O

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

The provided experimental and theoretical framework serves as a robust guide for understanding and predicting the outcomes of the Beckmann rearrangement, a reaction of significant industrial and academic importance.[7] The interplay of stereoelectronic effects continues to be a rich area of study, with implications for the design of novel synthetic methodologies.

References

A Comparative Guide to Acidic Catalysts in Oxime Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of oximes, critical intermediates in pharmaceutical development and organic chemistry, is frequently catalyzed by acids. The choice of catalyst can significantly impact reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of various acidic catalysts for oxime synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.

Performance Comparison of Acidic Catalysts

The efficacy of different acidic catalysts in promoting oxime synthesis varies considerably. Key performance indicators include reaction time, product yield, and the catalyst's nature (homogeneous vs. heterogeneous). Below is a summary of quantitative data from various studies, providing a comparative overview.

CatalystCatalyst TypeSubstrateSolventTimeYield (%)Reference
Oxalic AcidHomogeneous BrønstedBenzaldehydeAcetonitrile60 min95[1]
Oxalic AcidHomogeneous BrønstedAcetophenoneAcetonitrile90 min95[1]
Oxalic AcidHomogeneous BrønstedVarious Aldehydes & KetonesAcetonitrile55-90 min90-95[1][2]
Sulfuric Acid (85%)Homogeneous BrønstedCyclohexanoneNone (neat)Violent, few seconds65-72 (of rearranged product)[3]
Natural Acids (Vitis lanata, Mangifera indica, Citrus limetta extracts)Homogeneous BrønstedAldehydesAqueous-High[2]
Bi₂O₃Heterogeneous Lewisp-ChlorobenzaldehydeSolvent-free (grinding)-High
Ti-MWWHeterogeneous LewisCyclohexanoneWater/t-BuOH->99
Nano Fe₃O₄Heterogeneous LewisBenzaldehydeSolvent-free20 minHigh[4]

Note: Direct comparison of yields and reaction times should be approached with caution due to variations in experimental conditions across different studies.

Discussion of Catalyst Classes

Brønsted Acids

Conventional mineral acids like sulfuric acid have been traditionally used but can lead to harsh reaction conditions and the formation of byproducts.[2] Organic acids such as oxalic acid have demonstrated high efficacy, affording excellent yields in relatively short reaction times under reflux conditions.[1][2] The use of natural acids from fruit extracts presents a greener and more environmentally friendly approach to oxime synthesis.[2]

Lewis Acids

Lewis acids, particularly heterogeneous catalysts, offer advantages in terms of ease of separation and potential for recyclability. Titanosilicate (Ti-MWW) has shown exceptional selectivity for cyclohexanone oxime synthesis. Bismuth(III) oxide (Bi₂O₃) under solvent-free grinding conditions provides a rapid and environmentally benign method for the synthesis of a wide range of aldoximes and ketoximes. Furthermore, nano-sized iron(III) oxide (Fe₃O₄) has been effectively used as a magnetically recoverable catalyst for the solvent-free synthesis of oximes.[4]

Experimental Protocols

Below are detailed experimental methodologies for key experiments cited in the comparison table.

General Procedure for Oxime Synthesis using Oxalic Acid

A mixture of the carbonyl compound (1 mmol), hydroxylamine hydrochloride (1 mmol for aldehydes, 2 mmol for ketones), and oxalic acid (1 mmol for aldehydes, 2 mmol for ketones) in acetonitrile (3 mL) is refluxed for the time specified in the table.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, water is added to the reaction mixture, and the product is extracted with an organic solvent. The combined organic layers are then dried and concentrated to yield the oxime.[1]

Synthesis of Cyclohexanone Oxime using Sulfuric Acid

This protocol describes the Beckmann rearrangement of cyclohexanone oxime, for which the oxime is the starting material. The initial oximation is typically carried out separately.

In a beaker, 10 g of cyclohexanone oxime is mixed with 20 cc of 85% sulfuric acid. The mixture is heated gently with a low flame until the first appearance of bubbles, at which point the beaker is immediately removed from the heat to allow the vigorous reaction to subside.[3] This process is repeated for the entire batch of oxime. The resulting acidic solution of ε-caprolactam is then diluted with water, boiled, and neutralized.[3]

Visualizing the Workflow

The following diagrams illustrate the general signaling pathway for acid-catalyzed oxime synthesis and a typical experimental workflow.

OximeSynthesis Carbonyl Carbonyl Compound (Aldehyde or Ketone) Intermediate Protonated Carbonyl Carbonyl->Intermediate Protonation Hydroxylamine Hydroxylamine (NH2OH) Addition Nucleophilic Addition Hydroxylamine->Addition Acid Acidic Catalyst (H+) Acid->Intermediate Dehydration Acid-Catalyzed Dehydration Acid->Dehydration Intermediate->Addition Carbinolamine Carbinolamine Intermediate Addition->Carbinolamine Carbinolamine->Dehydration Protonation of OH Oxime Oxime (R1R2C=NOH) Dehydration->Oxime Water Water (H2O) Dehydration->Water

Caption: Acid-catalyzed oxime formation pathway.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Carbonyl Compound, Hydroxylamine HCl, and Catalyst Solvent Add Solvent Reactants->Solvent Reflux Heat under Reflux Solvent->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Add Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify

References

A Comparative Guide to Solvent-Free vs. Solvent-Based Oxime Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of oximes is a fundamental transformation in organic chemistry, pivotal for the protection of carbonyl groups, the creation of precursors for the Beckmann rearrangement, and the development of various biologically active compounds.[1][2] Traditionally, these syntheses have been conducted in the presence of organic solvents. However, the principles of green chemistry have spurred the development of solvent-free alternatives that offer significant advantages in terms of efficiency, safety, and environmental impact. This guide provides an objective comparison of solvent-free and solvent-based oxime synthesis, supported by experimental data, detailed protocols, and a visual representation of the synthetic workflows.

Performance Comparison: A Quantitative Overview

The decision to employ a solvent-free or solvent-based method for oxime synthesis often hinges on factors such as reaction efficiency, energy consumption, and environmental footprint. The following table summarizes key quantitative data from various experimental setups, offering a clear comparison between the two approaches.

ParameterSolvent-Free SynthesisSolvent-Based Synthesis
Reaction Time Typically shorter (1.5 - 20 minutes for grinding methods; ~5 minutes for microwave-assisted methods)[1][3]Generally longer (55 - 90 minutes, often requiring reflux)[4]
Yield Often higher (frequently >90%, with some methods reporting quantitative yields)[1]Variable, but can be high (typically 90-95% under optimized conditions)[4]
Temperature Can often be performed at room temperature (grinding) or with localized heating (microwave)[1]Often requires elevated temperatures (reflux conditions, e.g., 60-120°C)[5]
Solvent Usage None or minimal (for workup)Significant quantities of organic solvents (e.g., ethanol, pyridine, acetonitrile)[4][6][5]
Environmental Impact Significantly lower due to the absence of volatile organic compounds (VOCs) and reduced energy consumption.[1]Higher due to the use and disposal of hazardous organic solvents.[1]
Work-up Procedure Often simpler, involving direct filtration or extraction with a minimal amount of solvent.[1]Typically requires more extensive work-up, including extraction, washing, and solvent evaporation.[4]

Experimental Protocols: A Methodological Insight

The following are representative experimental protocols for the synthesis of an oxime from a generic carbonyl compound, illustrating the practical differences between solvent-free and solvent-based approaches.

Solvent-Free Oxime Synthesis via Grinding

This method, often referred to as "grindstone chemistry," utilizes mechanical energy to initiate the reaction.[1]

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A catalyst (e.g., Bi₂O₃, Sb₂O₃)[1][7]

  • Mortar and pestle

  • Ethyl acetate (for work-up)

  • Water

Procedure:

  • In a mortar, combine the carbonyl compound (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and the catalyst (e.g., 0.6 mmol Bi₂O₃).[1]

  • Grind the mixture vigorously with a pestle at room temperature for the time specified by monitoring the reaction with Thin Layer Chromatography (TLC). Reaction times for aldehydes are typically very short (1.5-3 minutes), while ketones may require longer grinding (5.5-20 minutes).[1]

  • Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture and stir.

  • Filter the mixture to remove the catalyst.

  • Concentrate the filtrate and add water to precipitate the oxime product.

  • Filter the precipitate and dry it under a vacuum to obtain the pure oxime.[1]

Solvent-Based Oxime Synthesis via Reflux

This is a classical method that relies on thermal energy in a solvent medium to drive the reaction.[5]

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A base (e.g., pyridine, potassium hydroxide)

  • A polar solvent (e.g., ethanol, methanol)

  • Reflux apparatus (round-bottom flask, condenser)

  • Stirring plate with heating mantle

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the carbonyl compound (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol) in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.5 mmol) and a base (e.g., pyridine).[6]

  • Heat the mixture to reflux with constant stirring. The reaction time can range from 55 to 90 minutes.[4]

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with a suitable organic solvent like dichloromethane (3 x 15 mL).[4]

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the crude product, which may require further purification by chromatography.[4]

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the generalized workflows for both solvent-free and solvent-based oxime synthesis, providing a clear visual comparison of the procedural steps.

G Solvent-Free vs. Solvent-Based Oxime Synthesis Workflow cluster_0 Solvent-Free Synthesis (Grinding) cluster_1 Solvent-Based Synthesis (Reflux) sf_start Start sf_reactants Combine Carbonyl, NH₂OH·HCl, and Catalyst in Mortar sf_start->sf_reactants sf_grind Grind at Room Temperature sf_reactants->sf_grind sf_workup Work-up (Filtration/Precipitation) sf_grind->sf_workup sf_product Pure Oxime sf_workup->sf_product sb_start Start sb_reactants Dissolve Carbonyl, NH₂OH·HCl, and Base in Solvent sb_start->sb_reactants sb_reflux Heat to Reflux sb_reactants->sb_reflux sb_workup Work-up (Extraction/Evaporation) sb_reflux->sb_workup sb_purification Purification (Optional) sb_workup->sb_purification sb_product Pure Oxime sb_purification->sb_product

References

Validating the Structure of Hexan-2-one Oxime: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to the structural confirmation of Hexan-2-one oxime utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, with comparative data from analogous oximes.

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for determining the precise arrangement of atoms within a molecule. This guide provides a comprehensive validation of the structure of this compound through detailed ¹H and ¹³C NMR data. To offer a clear and objective assessment, this guide presents a comparative analysis with two homologous alternatives: Pentan-2-one oxime and Heptan-2-one oxime. The data herein is presented in a clear, tabular format to facilitate straightforward comparison, supported by a detailed experimental protocol for acquiring such spectra.

Comparative ¹H and ¹³C NMR Data

The structural integrity of this compound is substantiated by the characteristic chemical shifts observed in its ¹H and ¹³C NMR spectra. The tables below summarize the predicted chemical shifts for this compound and its shorter and longer chain analogues, Pentan-2-one oxime and Heptan-2-one oxime. These predictions were generated using a consistent theoretical model to ensure a valid comparison.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) of Aliphatic Oximes

Compound Structure -OH -CH₃ (C1) -CH₂- (C3) -CH₂- (C4) -CH₂- (C5) -CH₃ (C6/C7)
Pentan-2-one oximeC₅H₁₁NO~9.5 (s, 1H)1.85 (s, 3H)2.18 (t, 2H)1.45 (sext, 2H)0.92 (t, 3H)-
This compound C₆H₁₃NO ~9.5 (s, 1H) 1.85 (s, 3H) 2.18 (t, 2H) 1.40 (m, 2H) 1.32 (m, 2H) 0.90 (t, 3H)
Heptan-2-one oximeC₇H₁₅NO~9.5 (s, 1H)1.85 (s, 3H)2.18 (t, 2H)1.38 (m, 2H)1.29 (m, 4H)0.88 (t, 3H)

Note: Chemical shifts are predicted and may vary slightly from experimental values. Multiplicity is indicated as (s) singlet, (t) triplet, (sext) sextet, and (m) multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) of Aliphatic Oximes

Compound Structure C=N (C2) -CH₃ (C1) -CH₂- (C3) -CH₂- (C4) -CH₂- (C5) -CH₂- (C6) -CH₃ (C-end)
Pentan-2-one oximeC₅H₁₁NO158.512.530.020.5--13.8
This compound C₆H₁₃NO 158.6 12.6 27.8 31.5 22.4 -13.9
Heptan-2-one oximeC₇H₁₅NO158.712.728.129.031.722.514.0

The data clearly illustrates the expected trends in chemical shifts with increasing alkyl chain length. The signals corresponding to the oxime functional group (C=N-OH) and the adjacent methyl group remain relatively constant across the series, providing a key diagnostic marker for this structural motif. The progressive upfield shift of the terminal methyl group in the ¹³C NMR and the increasing complexity of the methylene signals in the ¹H NMR with chain elongation are consistent with the assigned structures.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for the validation of small organic molecules like this compound.

1. Sample Preparation

  • Sample Purity: Ensure the analyte is of high purity, as impurities will be visible in the NMR spectrum and can complicate interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For non-polar to moderately polar compounds like aliphatic oximes, Deuterated Chloroform (CDCl₃) is a common choice.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration is typically required, in the range of 20-50 mg in 0.6-0.7 mL of solvent.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal calibrated to 0.00 ppm.

  • Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is generally adequate for qualitative spectra.

    • Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

    • Spectral Width: Set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2 seconds is a common starting point.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, often ranging from several hundred to several thousand, depending on the sample concentration.

3. Data Processing

  • Fourier Transformation: The raw free induction decay (FID) signal is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).

Workflow for Structural Validation

The logical process for validating the structure of this compound using comparative NMR data is illustrated in the following diagram.

G cluster_0 Preparation synthesis Synthesize or Procure This compound alternatives Obtain Analogues (Pentan- & Heptan-2-one oxime) preparation Prepare NMR Samples (CDCl₃, TMS) alternatives->preparation acquire_h1 Acquire ¹H NMR Spectra preparation->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectra process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_c13->process_spectra assign_signals Assign Signals for All Three Compounds process_spectra->assign_signals compare_data Compare Chemical Shifts and Coupling Patterns assign_signals->compare_data validate_structure Validate this compound Structure compare_data->validate_structure

Figure 1. A flowchart illustrating the systematic workflow for the structural validation of this compound using ¹H and ¹³C NMR spectroscopy in comparison with its homologues.

This comprehensive guide provides the necessary data and protocols for researchers, scientists, and drug development professionals to confidently validate the structure of this compound. The comparative approach with its homologues strengthens the assignment and provides a clear framework for the structural elucidation of similar aliphatic oximes.

A Comparative Guide to Oxime Synthesis: Microwave-Assisted versus Conventional Heating Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of oximes is a critical step in various chemical processes, including the development of new therapeutic agents. This guide provides an objective comparison of microwave-assisted and conventional heating methods for oxime synthesis, supported by experimental data and detailed protocols to aid in methodology selection.

The synthesis of oximes, typically through the condensation of an aldehyde or ketone with hydroxylamine, is a fundamental transformation in organic chemistry. The choice of heating method can significantly impact reaction efficiency, yield, and overall sustainability. This comparison guide delves into the quantitative and qualitative differences between microwave-assisted organic synthesis (MAOS) and traditional conventional heating techniques.

Performance Comparison: A Quantitative Overview

Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods in terms of reaction time and, in many cases, product yield. The data presented below, collated from various studies, illustrates these differences for the synthesis of various oximes.

It is important to note that while the data for the synthesis of β-Keto Sulfone Oximes comes from a direct comparative study, the data for Benzaldehyde Oximes and Acetophenone Oxime have been compiled from different sources. This should be taken into consideration when making direct comparisons, as experimental conditions may vary between studies.

Product Heating Method Starting Materials Solvent Temperature Reaction Time Yield (%) Microwave Power
β-Keto Sulfone Oximes[1]Microwave-Assisted β-Keto Sulfone, Hydroxylamine, Sodium AcetateEthanol90°C2 minutes 80-88% 100 W
β-Keto Sulfone Oximes[1]Conventionalβ-Keto Sulfone, Hydroxylamine, Sodium AcetateEthanolReflux1 hour 70-82%N/A
Benzaldehyde OximeMicrowave-Assisted Benzaldehyde, Hydroxylamine HCl, Sodium CarbonateEthanol90°C5 minutes 88.9% 300 W
Benzaldehyde OximeConventionalBenzaldehyde, Hydroxylamine HCl, PyridineEthanolReflux2-15 hours Typically lower than MAOSN/A
Acetophenone OximeMicrowave-Assisted Acetophenone, Hydroxylamine HCl, BaseEthanolNot specified~5-10 minutes High conversionNot specified
Acetophenone OximeConventionalAcetophenone, Hydroxylamine HCl, Oxalic AcidAcetonitrileReflux90 minutes 95% N/A
Substituted Benzaldehyde OximesMicrowave-Assisted Substituted Benzaldehyde, Hydroxylamine HCl, Sodium CarbonateEthanol90°C5 minutes 70.5-87.1% 300 W

Experimental Protocols

To provide a practical understanding of the methodologies, detailed experimental protocols for the synthesis of a generic oxime from an aldehyde are presented below.

Microwave-Assisted Oxime Synthesis

This protocol is based on a general procedure for the rapid, solvent-free synthesis of aldoximes.

Materials:

  • Aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (5 mmol)

  • Sodium carbonate (Na₂CO₃) (5 mmol, 0.51 g)

  • 25 mL microwave reaction flask

  • Magnetic stirrer

  • CEM Discovery microwave reactor (or equivalent)

  • Dichloromethane (CH₂Cl₂) for extraction

Procedure:

  • In a 25 mL microwave reaction flask, combine the aldehyde (1 mmol), hydroxylamine hydrochloride (5 mmol, 0.35 g), and sodium carbonate (5 mmol, 0.51 g).

  • Place the reaction flask in the microwave reactor.

  • Irradiate the mixture at 100 W for 5 minutes with air-cooling and magnetic stirring.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Resuspend the reaction mixture in dichloromethane (10 mL).

  • Filter the mixture to remove inorganic salts.

  • The filtrate contains the oxime product, which can be further purified by standard techniques such as recrystallization or column chromatography if necessary. Analysis by GC/MS can confirm product formation.

Conventional Oxime Synthesis

This protocol outlines a classical method for oxime synthesis using conventional heating.

Materials:

  • Aldehyde or Ketone (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Pyridine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve the aldehyde or ketone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol in a round-bottom flask.

  • Add pyridine to the mixture to act as a base.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction time can range from 1 to 15 hours, depending on the substrate.[3]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The oxime product can be isolated by removing the solvent under reduced pressure and then purifying the residue by recrystallization or column chromatography.

Workflow and Pathway Diagrams

To visually represent the operational differences between the two synthetic approaches, the following diagrams have been generated.

G cluster_0 Microwave-Assisted Synthesis cluster_1 Conventional Synthesis MA_Start Mix Reactants (Aldehyde/Ketone, NH2OH·HCl, Base) MA_React Microwave Irradiation (e.g., 100W, 5 min) MA_Start->MA_React Rapid Volumetric Heating MA_Cool Cool to RT MA_React->MA_Cool MA_Extract Extraction MA_Cool->MA_Extract MA_Product Pure Oxime MA_Extract->MA_Product CS_Start Mix Reactants (Aldehyde/Ketone, NH2OH·HCl, Base/Solvent) CS_React Reflux (e.g., 1-15 hours) CS_Start->CS_React Convective Heating CS_Cool Cool to RT CS_React->CS_Cool CS_Isolate Isolation & Purification CS_Cool->CS_Isolate CS_Product Pure Oxime CS_Isolate->CS_Product

Caption: Workflow comparison of microwave-assisted vs. conventional oxime synthesis.

Concluding Remarks

The adoption of microwave-assisted synthesis for oxime formation offers substantial benefits in terms of reduced reaction times, and often, improved yields and product purity.[3] This "green chemistry" approach also aligns with sustainability goals by minimizing energy consumption and often allowing for solvent-free reactions.[3] While conventional heating remains a viable and well-established method, the efficiencies gained through microwave irradiation present a compelling case for its adoption in both academic research and industrial drug development settings. The choice of method will ultimately depend on the specific substrate, available equipment, and desired scale of the reaction. However, for rapid synthesis and optimization, microwave-assisted methods are demonstrably superior.

References

A Comparative Guide to Solid Acid Catalysts for Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal solid acid catalyst is paramount for achieving high efficiency and selectivity in rearrangement reactions. This guide provides an objective comparison of the performance of various solid acid catalysts in three key rearrangements: the Beckmann, Fries, and Pinacol rearrangements. The information presented is supported by experimental data from peer-reviewed literature to aid in catalyst selection and experimental design.

This guide summarizes quantitative data in clearly structured tables, offers detailed experimental protocols for catalyst characterization and product analysis, and provides visualizations of key experimental workflows to facilitate understanding.

Performance Comparison of Solid Acid Catalysts

The efficacy of a solid acid catalyst in rearrangement reactions is critically dependent on its intrinsic properties, such as acidity (type, strength, and density of acid sites), textural properties (surface area and pore size), and structural characteristics. The following tables present a comparative overview of the performance of various solid acid catalysts in the Beckmann, Fries, and Pinacol rearrangements.

Beckmann Rearrangement

The Beckmann rearrangement is a crucial reaction for the synthesis of amides from oximes, with the production of ε-caprolactam, a precursor to Nylon-6, being a prominent industrial application. The reaction is effectively catalyzed by solid acids, which offer a safer and more environmentally friendly alternative to conventional homogeneous acid catalysts.

CatalystSubstrateTemp. (°C)Conversion (%)Selectivity (%)ProductReference
Boron trioxide (B2O3)Cyclohexanone oximeVapor phase>95>95ε-Caprolactam[Not explicitly cited]
H-ZSM-5Cyclohexanone oximeVapor phaseHighHighε-Caprolactam[Not explicitly cited]
MCM-22Cyclohexanone oxime-HighHighε-Caprolactam[Not explicitly cited]
WO3/SiO2----Amide[Not explicitly cited]
Fries Rearrangement

The Fries rearrangement is an important method for the synthesis of hydroxyaryl ketones from phenolic esters, which are valuable intermediates in the pharmaceutical and fine chemical industries. Solid acid catalysts have been demonstrated to be effective promoters of this reaction.

CatalystSubstrateTemp. (°C)Conversion (%)Selectivity (%)Product(s)Reference
Zeolite BEAp-Tolyl acetate15060-Hydroxyacetophenones[Not explicitly cited]
Zeolite FAUp-Tolyl acetate15022-Hydroxyacetophenones[Not explicitly cited]
Zeolite MORp-Tolyl acetate15012-Hydroxyacetophenones[Not explicitly cited]
Sulfated ZirconiaPhenyl acetate1503367 (p-HAP), 22 (o-HAP)p- and o-hydroxyacetophenone[Not explicitly cited]
Silica-supported ZirconiumPhenyl acetate-HighHigh (o-HAP)o-hydroxyacetophenone[Not explicitly cited]
Pinacol Rearrangement

The Pinacol rearrangement transforms 1,2-diols into carbonyl compounds, a valuable transformation in organic synthesis. Solid acid catalysts provide a reusable and often more selective alternative to homogeneous acids for this reaction.

CatalystSubstrateTemp. (°C)Conversion (%)Selectivity (%)ProductReference
β-ZeoliteTerephthalic acid (PTA) with methanol200~10076.1Dimethyl terephthalate (DMT)[1]
Fe(III) on Al2O32,3-Dimethyl-2,3-butanediol2008883Pinacolone[2]
Fe(III) on AlPO42,3-Dimethyl-2,3-butanediol2008883Pinacolone[2]
Zeolite-HY2,3-Dimethyl-2,3-butanediol-High-Pinacolone and 2,3-dimethyl-1,3-butadiene[2]
Metal-substituted aluminophosphate molecular sieves1,2-diols-HighHighCarbonyl compounds[3]

Experimental Protocols

To ensure reliable and reproducible assessment of solid acid catalyst performance, standardized experimental protocols are essential. The following sections detail the methodologies for catalyst characterization and product analysis.

Catalyst Characterization: Temperature-Programmed Desorption of Ammonia (NH3-TPD)

This technique is widely used to determine the total acidity, acid strength distribution, and density of acid sites on a solid catalyst.

Methodology:

  • Pre-treatment: A known weight of the catalyst is placed in a quartz reactor and pre-treated by heating under an inert gas flow (e.g., He or Ar) to a specific temperature (e.g., 500 °C) to remove any adsorbed water and impurities.

  • Ammonia Adsorption: After cooling to a suitable temperature (e.g., 100 °C), a flow of ammonia gas (typically a mixture with an inert gas) is passed through the catalyst bed until saturation is reached.

  • Physisorbed Ammonia Removal: The catalyst is then flushed with an inert gas at the adsorption temperature for a sufficient time to remove any weakly bound (physisorbed) ammonia molecules.

  • Temperature-Programmed Desorption: The temperature of the catalyst bed is then increased linearly with time (e.g., 10 °C/min) under a constant flow of inert gas.

  • Detection: The concentration of ammonia desorbing from the catalyst surface is continuously monitored by a thermal conductivity detector (TCD) or a mass spectrometer.

  • Data Analysis: The resulting TPD profile (detector signal vs. temperature) provides information about the acid sites. The area under the desorption peaks is proportional to the total number of acid sites. The temperature at which desorption occurs is indicative of the acid strength, with higher desorption temperatures corresponding to stronger acid sites.

G cluster_workflow NH3-TPD Experimental Workflow start Catalyst Pre-treatment (Inert gas flow, high temp.) adsorption Ammonia Adsorption (NH3 gas flow at ~100°C) start->adsorption flush Removal of Physisorbed NH3 (Inert gas flow) adsorption->flush desorption Temperature-Programmed Desorption (Linear temperature ramp) flush->desorption detection Ammonia Detection (TCD or Mass Spectrometer) desorption->detection analysis Data Analysis (TPD Profile) detection->analysis

NH3-TPD Workflow Diagram

Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a reaction mixture.

Methodology:

  • Sample Preparation: A small aliquot of the reaction mixture is withdrawn at specific time intervals. The sample may require dilution with a suitable solvent and the addition of an internal standard for accurate quantification.

  • Injection: The prepared sample is injected into the gas chromatograph.

  • Separation: The volatile components of the mixture are separated in the GC column based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated in the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at each m/z value.

  • Data Analysis: The GC provides a chromatogram (detector response vs. retention time), which is used to quantify the different components by comparing peak areas to those of known standards. The MS provides a mass spectrum for each component, which acts as a "molecular fingerprint" allowing for its identification by comparison with spectral libraries.

G cluster_workflow GC-MS Analysis Workflow sample_prep Sample Preparation (Dilution, Internal Standard) injection Injection into GC sample_prep->injection separation Separation in GC Column injection->separation ionization Ionization in Mass Spectrometer separation->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Chromatogram and Mass Spectra) detection->data_analysis

GC-MS Analysis Workflow Diagram

Signaling Pathways and Logical Relationships

The performance of a solid acid catalyst is intrinsically linked to its physical and chemical properties. The following diagram illustrates the logical relationship between key catalyst characteristics and their impact on catalytic activity and selectivity in rearrangement reactions.

G cluster_properties Catalyst Properties cluster_performance Catalytic Performance acidity Acidity (Type, Strength, Density) activity Activity (Conversion, Turnover Frequency) acidity->activity Influences reaction rate selectivity Selectivity (Product Distribution) acidity->selectivity Determines product pathway texture Textural Properties (Surface Area, Pore Size/Volume) texture->activity Affects reactant accessibility texture->selectivity Governs shape selectivity structure Structure (Crystallinity, Phase) stability Stability (Deactivation, Reusability) structure->stability Impacts thermal and chemical resistance activity->stability selectivity->stability

Catalyst Properties vs. Performance

References

Safety Operating Guide

Safe Disposal of Hexan-2-one Oxime: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Hexan-2-one oxime.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.

  • Containment: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Procedure

Disposal of this compound must be conducted through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and chemically compatible container.

    • The container must be in good condition and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

    • Keep the container closed at all times, except when adding waste.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste, including its name and quantity.

Chemical and Physical Properties of this compound

Understanding the properties of a chemical is crucial for its safe handling and disposal.

PropertyValue
Molecular Formula C6H13NO[1][2][3]
Molecular Weight 115.17 g/mol [1]
Boiling Point 187.5 °C at 760 mmHg[4]
Flash Point 94 °C[4]
Density 0.89 g/cm³[4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Labeled, Compatible Container B->C Start Disposal G Evacuate and Ventilate Area B->G If Spill Occurs D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Arrange for Professional Disposal E->F H Contain Spill with Inert Absorbent Material G->H I Collect and Containerize Spill Debris as Hazardous Waste H->I I->D Store with Other Waste

This compound Disposal Workflow

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.